Trifluoperazine sulfoxide
Description
Structure
3D Structure
Properties
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3OS/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)29(28)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTLPXYMIYHZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935093 | |
| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1549-88-8 | |
| Record name | Trifluoperazine sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001549888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-5lambda~4~-phenothiazin-5(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Trifluoperazine Sulfoxide from Trifluoperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the synthesis of trifluoperazine sulfoxide, a primary metabolite of the antipsychotic drug trifluoperazine, starting from its commercially available dihydrochloride salt. This document is intended to serve as a practical resource, blending established chemical principles with actionable laboratory protocols. Full editorial control has been exercised to present the information in a logical and scientifically rigorous manner, prioritizing clarity and reproducibility.
Introduction: The Significance of Trifluoperazine and its Sulfoxide Metabolite
Trifluoperazine is a potent phenothiazine-class antipsychotic agent that has been utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is primarily attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The metabolism of trifluoperazine is extensive, with sulfoxidation being a major biotransformation pathway, leading to the formation of this compound.[2] Understanding the synthesis and properties of this metabolite is crucial for a complete pharmacological and toxicological profiling of the parent drug. This guide details a reliable method for the chemical synthesis of this compound, providing researchers with a means to produce this important molecule for further investigation.
Chemical Transformation: The Oxidation of the Phenothiazine Sulfur
The core of the synthesis lies in the selective oxidation of the sulfur atom within the phenothiazine ring of trifluoperazine to a sulfoxide. This transformation must be conducted under conditions that avoid over-oxidation to the corresponding sulfone or degradation of the trifluoperazine molecule. Several oxidizing agents can achieve this, with hydrogen peroxide in an acidic medium being a particularly effective and environmentally benign choice. The reaction proceeds via an electrophilic attack of an activated oxygen species on the electron-rich sulfur atom of the phenothiazine nucleus.
The overall synthetic workflow can be visualized as follows:
Caption: A schematic overview of the synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Part 1: Liberation of the Trifluoperazine Free Base
The starting material, trifluoperazine dihydrochloride, is a salt. To ensure efficient oxidation, the free base of trifluoperazine must first be liberated.
-
Dissolution: Dissolve a known quantity of trifluoperazine dihydrochloride in deionized water.
-
Basification: Slowly add a saturated solution of sodium bicarbonate with constant stirring. The pH of the solution should be monitored and adjusted to be slightly alkaline (pH 8-9).
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate. The free base is more soluble in the organic phase.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the trifluoperazine free base as an oily or solid residue.
Part 2: Oxidation to this compound
This step requires careful control of the reaction conditions to favor the formation of the sulfoxide.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the trifluoperazine free base in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise while maintaining the temperature below 10°C. The molar ratio of trifluoperazine to hydrogen peroxide should be approximately 1:1 to minimize over-oxidation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a more polar product spot (the sulfoxide).
-
Quenching: Once the reaction is complete, carefully quench any excess hydrogen peroxide by the slow addition of a saturated solution of sodium sulfite until the solution no longer tests positive for peroxides (using peroxide test strips).
Part 3: Workup and Purification
Isolation of the pure this compound is achieved through a standard workup and chromatographic purification.
-
Neutralization: Carefully neutralize the acidic reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the neutralized aqueous solution multiple times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatographic Purification: Purify the crude product by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is typically effective, with the more polar sulfoxide eluting after any unreacted starting material.
-
Isolation: Collect the fractions containing the pure this compound (as determined by TLC), combine them, and evaporate the solvent to yield the final product.
Physicochemical Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Trifluoperazine | This compound |
| Molecular Formula | C21H24F3N3S | C21H24F3N3OS |
| Molecular Weight | 407.5 g/mol [1] | 423.5 g/mol [2] |
| Appearance | Oily or solid residue | Off-white to pale yellow solid |
| Melting Point | Not applicable (as free base) | 173-175 °C (as dihydrochloride trihydrate)[1] |
Spectroscopic Analysis:
-
Mass Spectrometry (MS): The mass spectrum of this compound should show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight (423.5 g/mol ).[3] Key fragment ions may be observed, although a detailed fragmentation pattern is not widely published. The mass spectrum of the parent compound, trifluoperazine, is well-documented for comparison.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Similar to the proton NMR, the carbon signals in the phenothiazine ring, particularly those closest to the sulfur atom, will be influenced by the oxidation. A detailed analysis of the ¹³C NMR spectrum can provide further confirmation of the structure.
-
Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum of this compound, when compared to trifluoperazine, will be the appearance of a strong absorption band characteristic of the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.
The logical flow of the characterization process is outlined below:
Caption: The logical progression of analytical techniques for product characterization.
Conclusion and Future Perspectives
This guide has provided a detailed and practical protocol for the synthesis of this compound from trifluoperazine dihydrochloride. The use of hydrogen peroxide as the oxidant offers a straightforward and environmentally conscious approach. The successful synthesis and purification of this key metabolite will enable further research into its pharmacological activity, metabolic stability, and potential toxicological effects. Future work could focus on optimizing the reaction conditions to improve yield and minimize by-product formation, as well as exploring alternative, milder oxidizing agents. The availability of a reliable synthetic route to this compound is a valuable asset for the scientific community engaged in drug metabolism and development.
References
-
PubChem. Trifluoperazine. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. Trifluoperazine. NIST Chemistry WebBook. [Link]
-
Journal of the American Chemical Society. Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. [Link]
-
MDPI. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
-
Journal of Synthetic Chemistry. Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. [Link]
-
mzCloud. Trifluoperazine. [Link]
Sources
Physicochemical properties of Trifluoperazine sulfoxide
An In-depth Technical Guide to the Physicochemical Properties of Trifluoperazine Sulfoxide
Introduction
Trifluoperazine is a potent phenothiazine-class antipsychotic agent, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is principally mediated through the antagonism of dopamine D2 receptors in the central nervous system.[1][2] Upon administration, trifluoperazine undergoes extensive hepatic metabolism, with sulfoxidation being a primary pathway, leading to the formation of its major metabolite, this compound.[3][4] Understanding the distinct physicochemical properties of this sulfoxide metabolite is paramount for a comprehensive grasp of the parent drug's pharmacokinetics, for the development of robust analytical methods for therapeutic drug monitoring, and for assessing the potential biological activity of the metabolite itself.[5]
This guide provides a detailed examination of the core physicochemical characteristics of this compound, outlines the experimental logic for their determination, and presents validated analytical workflows.
Chemical Identity and Molecular Structure
This compound is structurally characterized by the oxidation of the sulfur atom in the phenothiazine ring system of the parent compound.
-
IUPAC Name: 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide[6]
-
Synonyms: Triphthazine Sulfoxide, Trifluoperazine S-oxide[7][8][10]
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The introduction of a polar sulfoxide group significantly alters the physicochemical profile of the molecule compared to the parent trifluoperazine. This has direct implications for its solubility, membrane permeability, and interactions with biological targets.
| Property | Value | Source |
| Molecular Weight | 423.5 g/mol | [6][10] |
| Physical State | Solid at room temperature | [7] |
| Boiling Point | 553.0 ± 50.0 °C (Predicted) | [11] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [11] |
| pKa | 7.65 ± 0.10 (Predicted) | [11] |
| XLogP3 | 3.7 | [6] |
| Solubility | Soluble in organic solvents such as Methanol. | [7][8] |
Metabolic Formation Pathway
This compound is a product of Phase I metabolism, specifically sulfoxidation, which primarily occurs in the liver.[3][4] This biotransformation is a key step in the drug's clearance pathway. The relatively high plasma concentrations of the sulfoxide metabolite observed shortly after oral administration of trifluoperazine are indicative of significant presystemic (first-pass) metabolism.[5]
Sources
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. trifluoperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. veeprho.com [veeprho.com]
- 11. This compound CAS#: 1549-88-8 [m.chemicalbook.com]
An In-Depth Technical Guide to the Isolation of Trifluoperazine Sulfoxide from In Vivo Metabolism
This guide provides a comprehensive, technically detailed framework for the isolation, purification, and characterization of trifluoperazine sulfoxide, a primary metabolite of the antipsychotic drug trifluoperazine, from in vivo sources. Designed for researchers, scientists, and drug development professionals, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. Every protocol herein is presented as a self-validating system, grounded in established analytical principles and supported by authoritative references.
Preamble: The Rationale for Metabolite Isolation
Trifluoperazine, a phenothiazine derivative, is a potent antipsychotic agent whose therapeutic and toxicological profiles are influenced by its extensive metabolism.[1][2] The blockade of dopamine D2 receptors in the brain is central to its mechanism of action.[3][4] Hepatic biotransformation, primarily through the cytochrome P450 enzyme system, leads to a variety of metabolites via pathways including sulfoxidation, N-dealkylation, N-oxidation, and aromatic hydroxylation.[1][5] Among these, this compound is a significant product of in vivo metabolism.[6][7]
The isolation of specific metabolites such as this compound is paramount for several reasons:
-
Pharmacological and Toxicological Assessment: Pure metabolites are required to definitively assess their intrinsic biological activity and potential contribution to the parent drug's overall therapeutic effect or toxicity profile.
-
Reference Standard Generation: A well-characterized isolated metabolite serves as a crucial reference standard for the validation of bioanalytical methods used in pharmacokinetic and drug metabolism studies.
-
Structural Elucidation: While modern analytical techniques can tentatively identify metabolites in complex biological matrices, definitive structural confirmation often necessitates isolation and analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will delineate a robust workflow for the isolation of this compound from a suitable in vivo matrix, emphasizing the underlying principles that govern each step of the process.
Foundational Strategy: The In Vivo to In Vitro Bridge
The successful isolation of a drug metabolite from an in vivo source is a challenging endeavor due to the typically low concentrations and the complexity of the biological matrix. Therefore, a logical and efficient strategy is to first understand the metabolic profile using in vitro systems, such as human liver microsomes, and then apply this knowledge to develop a targeted isolation protocol for in vivo samples.
In Vitro Metabolism: A Preliminary Roadmap
In vitro incubation of trifluoperazine with liver microsomes provides a cleaner, more concentrated source of metabolites, facilitating their initial identification by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This preliminary investigation allows for the determination of the major metabolites formed and their chromatographic behavior, which is invaluable for developing a targeted purification strategy for the more complex in vivo samples.
The Keystone: A Certified Reference Standard
Before embarking on the isolation of this compound from a biological matrix, it is imperative to have a certified reference standard of the metabolite. This standard is not merely a convenience but a necessity for:
-
Method Development: Optimizing chromatographic separation and mass spectrometric detection parameters.
-
Confirmation of Identity: Comparing the chromatographic retention time and mass spectrum of the isolated compound with that of the certified standard provides unequivocal identification.
-
Quantification: Although not the primary focus of this guide, a reference standard is essential for any quantitative analysis of the isolated metabolite.
This compound is commercially available as a reference standard from several suppliers.[8][9] Its chemical identity is confirmed by its CAS number: 1549-88-8.[10]
The In Vivo Matrix: A Strategic Choice
For the preparative isolation of drug metabolites, the choice of the biological matrix is critical. While plasma is often used for pharmacokinetic studies, urine is generally the preferred matrix for metabolite isolation due to:
-
Larger Sample Volumes: Urine can be collected in larger quantities, increasing the total amount of metabolite available for isolation.
-
Higher Metabolite Concentrations: Many drug metabolites are concentrated in the urine for excretion.
-
Simpler Matrix: Compared to plasma, urine has a lower protein content, which simplifies the initial sample preparation steps.
Studies in rats have shown that while a smaller percentage of a trifluoperazine dose is excreted in the urine compared to feces, it remains a viable source of metabolites.[6]
A Step-by-Step Guide to the Isolation of this compound from Urine
The following protocol is a comprehensive workflow for the isolation of this compound from urine, integrating principles of solid-phase extraction and multi-step chromatographic purification.
Phase 1: Solid-Phase Extraction (SPE) for Initial Clean-up and Concentration
Solid-phase extraction is a robust and efficient technique for the extraction and concentration of analytes from complex matrices like urine.[11][12][13] For a basic compound like trifluoperazine and its metabolites, a mixed-mode cation exchange SPE sorbent is often effective.
Protocol for Solid-Phase Extraction of this compound from Urine
| Step | Procedure | Rationale |
| 1. Urine Pre-treatment | Collect urine from subjects administered with trifluoperazine. Centrifuge the pooled urine at 4000 rpm for 15 minutes to remove particulate matter. Adjust the pH of the supernatant to ~6.0 with a suitable buffer (e.g., 100 mM phosphate buffer).[14] | Centrifugation clarifies the sample, preventing clogging of the SPE cartridge. pH adjustment ensures that the analytes of interest are in the appropriate ionization state for retention on the SPE sorbent. |
| 2. SPE Cartridge Conditioning | Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge. | Conditioning wets the sorbent and removes any potential contaminants from the cartridge, ensuring reproducible retention of the analytes. |
| 3. Sample Loading | Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min). | A slow flow rate allows for sufficient interaction time between the analytes and the sorbent, maximizing retention. |
| 4. Washing | Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol. | The water wash removes salts and other polar interferences. The methanol wash removes non-polar, non-basic interferences. |
| 5. Elution | Elute the trifluoperazine and its metabolites from the cartridge with 5 mL of 5% ammonium hydroxide in methanol. | The basic elution solvent neutralizes the charge on the basic analytes, disrupting their interaction with the cation exchange sorbent and allowing for their elution. |
| 6. Evaporation and Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 1-2 mL) of the initial mobile phase for flash chromatography. | Evaporation concentrates the analytes. Reconstitution in the mobile phase ensures compatibility with the subsequent chromatographic step. |
Diagram of the Solid-Phase Extraction Workflow
Caption: Workflow for the solid-phase extraction of this compound.
Phase 2: Flash Chromatography for Crude Fractionation
Flash chromatography is an ideal technique for the initial purification of the crude extract obtained from SPE.[15] It allows for the separation of compounds with different polarities on a larger scale than analytical HPLC, providing enriched fractions of the target metabolite.
Protocol for Flash Chromatography
| Parameter | Condition | Rationale |
| Stationary Phase | Silica gel | A versatile and cost-effective stationary phase for the separation of moderately polar compounds. |
| Mobile Phase | A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) | This solvent system provides good selectivity for phenothiazines and their metabolites. A gradient elution is used to effectively separate compounds with a range of polarities. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | Trifluoperazine and its metabolites contain a chromophore that allows for UV detection. |
| Fraction Collection | Collect fractions based on the UV chromatogram. | Fractions corresponding to the peak suspected to be this compound (based on preliminary analytical HPLC-MS analysis) are collected for further purification. |
Phase 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
Preparative HPLC is the final step to obtain highly pure this compound.[16][17] It offers higher resolution than flash chromatography, allowing for the separation of closely related compounds.
Protocol for Preparative HPLC
| Parameter | Condition | Rationale |
| Column | A reversed-phase C18 column of appropriate dimensions (e.g., 250 x 21.2 mm, 5 µm) | C18 is a robust and widely used stationary phase for the separation of a broad range of drug molecules and their metabolites. |
| Mobile Phase | A gradient of acetonitrile in a volatile buffer (e.g., 10 mM ammonium bicarbonate, pH ~8) | A gradient elution allows for the efficient separation of the target metabolite from any remaining impurities. A volatile buffer is used to facilitate the removal of the mobile phase from the collected fractions by lyophilization. |
| Flow Rate | Dependent on the column dimensions (e.g., 20 mL/min) | The flow rate is optimized to achieve good separation without excessive run times. |
| Injection Volume | Scaled up from analytical methods, dependent on the concentration of the flash chromatography fraction. | The injection volume is maximized to increase throughput without overloading the column. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | Allows for the monitoring of the separation and targeted fraction collection. |
| Fraction Collection | Collect the peak corresponding to the retention time of the this compound reference standard. | Targeted collection ensures that only the peak of interest is collected, maximizing purity. |
Diagram of the Purification Workflow
Caption: Multi-step purification workflow for this compound.
Identity and Purity Confirmation: The Final Validation
Once the this compound has been isolated, its identity and purity must be rigorously confirmed using a combination of analytical techniques.
Analytical HPLC-UV
The purity of the isolated fraction should be assessed by analytical HPLC with UV detection. A single, sharp peak co-eluting with the certified reference standard is indicative of high purity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an accurate mass measurement of the isolated compound, which can be used to confirm its elemental composition. The measured mass should be compared to the theoretical mass of this compound (C₂₁H₂₄F₃N₃OS, Exact Mass: 423.1592).[10]
Tandem Mass Spectrometry (MS/MS)
The fragmentation pattern of the isolated compound should be identical to that of the certified reference standard. This provides a high degree of confidence in the structural identity of the isolated metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation, ¹H and ¹³C NMR spectra of the isolated metabolite should be acquired. The chemical shifts and coupling constants should be consistent with the structure of this compound.
Summary of Analytical Characterization Data
| Technique | Expected Outcome | Purpose |
| Analytical HPLC-UV | A single peak with the same retention time as the reference standard. | Purity assessment and confirmation of chromatographic identity. |
| High-Resolution Mass Spectrometry (HRMS) | Measured mass within 5 ppm of the theoretical mass of C₂₁H₂₄F₃N₃OS. | Confirmation of elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern identical to that of the reference standard. | Structural confirmation. |
| NMR Spectroscopy (¹H, ¹³C) | Spectra consistent with the proposed structure of this compound. | Definitive structural elucidation. |
Conclusion
The isolation of this compound from in vivo metabolism is a multi-faceted process that requires a strategic approach, beginning with the procurement of a certified reference standard and culminating in rigorous analytical characterization. The workflow presented in this guide, which combines solid-phase extraction with multi-step chromatographic purification, provides a robust framework for obtaining this key metabolite in a highly pure form. The principles and techniques detailed herein are not only applicable to trifluoperazine but can also be adapted for the isolation of other drug metabolites, thereby advancing our understanding of drug disposition and its pharmacological consequences.
References
-
The In-Vitro Discovery of Trifluoperazine Metabolites: A Technical Guide. Benchchem.
-
What is the mechanism of Trifluoperazine Hydrochloride? Patsnap Synapse.
-
West, N. R., & Vogel, W. H. (1975). Absorption, Distribution and Excretion of Trifluoperazine in Rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 318–335.
-
This compound. LGC Standards.
-
This compound. Axios Research.
-
Isolation and Purification of Drug Candidate Metabolites from Human Urine Samples. Agilent Technologies.
-
Javanbakht, M., Attaran, A. M., & Akbari-Aghdam, E. (2014). Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine. Journal of Chromatographic Science, 52(8), 835–842.
-
Idris, A. M. (2007). On-line coupling of solid-phase extraction, derivatization reaction and spectrophotometry by sequential injection analysis: application to trifluoperazine assay in human urine. Journal of Pharmacological and Toxicological Methods, 56(3), 330–335.
-
Huang, C. L., & Yeh, J. Z. (1970). Distribution, excretion and metabolism of trifluoperazine methiodide-C14 in rats. Neuropharmacology, 9(3), 235–242.
-
Javanbakht, M., Attaran, A. M., & Akbari-Aghdam, E. (2013). Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine. Journal of Chromatographic Science, 52(8), 835-42.
-
Breyer, U. (1977). Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues. Drug Metabolism and Disposition, 5(2), 97–103.
-
Breyer, U., & Schmalzing, G. (1977). Metabolism and Disposition of Trifluoperazine in the Rat. II. Kinetics After Oral and Intravenous Administration in Acutely and Chronically Treated Animals. Drug Metabolism and Disposition, 5(2), 104-110.
-
Ellis, J. F., et al. (2019). Systematic Isolation and Structure Elucidation of Urinary Metabolites Optimized for the Analytical-Scale Molecular Profiling Laboratory. Analytical Chemistry, 91(11), 7329–7336.
-
This compound. PubChem.
-
SOLID PHASE EXTRACTION APPLICATIONS MANUAL. NTK Kemi.
-
Validation results of trifluoperazine hydrochloride analysis in human plasma and urine. ResearchGate.
-
Trifluoperazine. PubChem.
-
Trifluoperazine N-glucuronide-d3. MedChemExpress.
-
Trifluoperazine Impurities and Related Compound. Veeprho.
-
How can I modify my flash chromatography method to separate chemically similar compounds? Biotage.
-
The Power of Preparative HPLC Systems. Teledyne Labs.
-
Principles in preparative HPLC. University of Warwick.
-
Regio-selective Formation of N-oxide Metabolites. Hypha Discovery.
-
Trifluoperazine. LiverTox - NCBI Bookshelf.
-
Trifluoperazine for schizophrenia. PMC - NIH.
-
Trifluoperazine. Wikipedia.
-
Separation and identification of phenothiazine compounds by thin-layer chromatography. ResearchGate.
-
QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia Journal.
-
A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy. Federal Aviation Administration.
-
Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. PubMed Central.
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
Sources
- 1. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 4. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. This compound - CAS - 1549-88-8 | Axios Research [axios-research.com]
- 10. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. On-line coupling of solid-phase extraction, derivatization reaction and spectrophotometry by sequential injection analysis: application to trifluoperazine assay in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntk-kemi.com [ntk-kemi.com]
- 15. biotage.com [biotage.com]
- 16. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 17. warwick.ac.uk [warwick.ac.uk]
An In-Depth Technical Guide to the Biological Activity Screening of Trifluoperazine Sulfoxide
Preamble: The Metabolite Question in Drug Efficacy and Safety
In the lifecycle of a therapeutic agent, metabolism is a pivotal juncture. The parent compound, designed with specific pharmacological intent, is biotransformed into one or more metabolites. This process can lead to detoxification and inactivation, or it can produce new chemical entities with their own distinct biological activity profiles—sometimes beneficial, sometimes detrimental. Trifluoperazine (TFP), a first-generation phenothiazine antipsychotic, is a classic example. Its primary mechanism involves the potent antagonism of dopamine D2 receptors and inhibition of calmodulin.[1][2][3] TFP undergoes extensive hepatic metabolism, with one of its major metabolites being trifluoperazine sulfoxide (TFP-SO).[4][5]
A fundamental question for drug development and safety assessment is: Does this sulfoxide metabolite retain the biological activity of the parent drug? Is it an active contributor to the therapeutic effect, a silent partner, or a source of off-target effects? This guide provides a comprehensive framework for researchers to systematically screen and characterize the biological activity of this compound. We will move beyond a simple checklist of assays, instead focusing on building a logical, tiered screening cascade that yields a definitive activity profile. The protocols and strategies outlined herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and interpretable.
Section 1: The Strategic Framework for Screening
The core directive of our investigation is to compare the activity of TFP-SO against its parent compound, TFP. This necessitates a screening strategy that is both targeted and exploratory. We will begin by interrogating the known primary targets of TFP and progressively broaden our search to include other plausible interactions and pathway modulations.
Our screening cascade is structured in three tiers:
-
Tier 1: Primary Target Engagement. These are high-throughput, biochemical assays designed to answer a direct question: Does TFP-SO bind to the primary molecular targets of TFP? We will focus on the dopamine D2 receptor and calmodulin.
-
Tier 2: Functional Cellular Response. Positive hits from Tier 1, or even weak binders, must be evaluated in a cellular context. Binding does not always equate to functional modulation. These assays will determine if target engagement by TFP-SO translates into a measurable downstream cellular effect (e.g., signal transduction, cell proliferation).
-
Tier 3: Exploratory and Off-Target Profiling. Given the known polypharmacology of phenothiazines, it is prudent to investigate other potential activities.[6][7] This tier explores potential anticancer and antiviral effects, activities for which the parent compound, TFP, has shown promise.[8][9]
The entire workflow is conceptualized in the diagram below.
Caption: Tiered screening workflow for TFP-SO biological activity.
Section 2: Tier 1 Protocols - Primary Target Engagement
The foundational hypothesis for many phenothiazine metabolites is a significant reduction in pharmacological activity upon sulfoxidation.[10] Structural changes, particularly in the electrostatic potential around the ring system, are thought to weaken interaction with targets like the dopamine receptor.[10] Tier 1 assays are designed to quantify this predicted loss of affinity.
Dopamine D2 Receptor Binding Assay
Causality: The primary antipsychotic effect of TFP is mediated by its high-affinity antagonism of the D2 receptor.[2][11] Therefore, the first and most critical test is to determine if TFP-SO binds to this receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this determination.[12][13]
Methodology: Competitive Radioligand Binding Assay
-
Receptor Source Preparation:
-
Homogenize porcine or rat striatal tissue (a region rich in D2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine protein concentration via a Bradford or BCA assay.
-
-
Assay Execution:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand ([³H]-Spiperone, a high-affinity D2 antagonist).
-
Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.
-
Competition: Receptor membranes + radioligand + increasing concentrations of test compound (TFP-SO or TFP), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Add 50 µL of receptor membrane preparation (approx. 100-200 µg protein) to each well.
-
Add 25 µL of the appropriate competitor solution (buffer for Total, Haloperidol for NSB, TFP-SO/TFP for Competition).
-
Add 25 µL of [³H]-Spiperone at a final concentration near its Kd (typically 0.1-0.5 nM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a GF/B glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding DPM - NSB DPM.
-
Plot the percentage of specific binding against the log concentration of the competitor (TFP-SO or TFP).
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calmodulin (CaM) Antagonism Assay
Causality: Phenothiazines are well-documented calmodulin antagonists, binding to it in a Ca²⁺-dependent manner.[14] This inhibition can affect numerous downstream cellular processes and may contribute to both therapeutic and side effects.[15][16] Comparing the anti-CaM potency of TFP and TFP-SO is crucial for a complete profile.[15]
Methodology: Phosphodiesterase (PDE) Activation Inhibition Assay
-
Principle: Calmodulin, when activated by Ca²⁺, stimulates the activity of cyclic nucleotide phosphodiesterase (PDE1). An antagonist will prevent this stimulation. The assay measures the inhibition of this CaM-dependent PDE1 activity.
-
Reagents:
-
Bovine brain Calmodulin
-
Bovine heart PDE1
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, with 100 µM CaCl₂)
-
Substrate: cAMP
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Malachite Green reagent for phosphate detection
-
-
Assay Execution:
-
In a 96-well plate, add assay buffer containing CaM and PDE1.
-
Add increasing concentrations of TFP-SO or TFP (control antagonist) to the wells. Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding the substrate, cAMP (final concentration ~200 µM). Incubate for 30 minutes at 30°C. (PDE1 converts cAMP to AMP).
-
Add 5'-Nucleotidase to the reaction. Incubate for another 20 minutes at 30°C. (This enzyme converts AMP to adenosine and inorganic phosphate, Pi).
-
Stop the reaction and develop the color by adding Malachite Green reagent.
-
Read the absorbance at ~620 nm. The amount of phosphate produced is directly proportional to PDE1 activity.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of PDE1 inhibition versus the log concentration of TFP-SO or TFP.
-
Use non-linear regression to calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the CaM-stimulated PDE1 activity.
-
| Parameter | Expected Outcome for TFP | Predicted Outcome for TFP-SO | Rationale |
| D2 Receptor Ki | High Affinity (Sub-nanomolar to low nanomolar) | Significantly Lower Affinity (High nanomolar to micromolar, or no binding) | Sulfoxidation alters the electronic and conformational properties of the phenothiazine ring, disrupting the key interactions required for high-affinity receptor binding.[10] |
| CaM Inhibition IC₅₀ | Potent Inhibition (Low micromolar) | Significantly Weaker Inhibition (High micromolar or inactive) | Studies on other phenothiazines like chlorpromazine show that the sulfoxide metabolite is a much weaker CaM antagonist.[15] This is a class effect we expect to observe. |
| Table 1: Predicted Tier 1 Screening Outcomes for TFP vs. TFP-SO. |
Section 3: Tier 2 Protocols - Functional Cellular Response
Biochemical binding affinity is a critical piece of the puzzle, but it doesn't describe the full picture. A compound might bind but fail to elicit a functional response (a neutral antagonist) or act as an agonist, partial agonist, or inverse agonist. Tier 2 assays, performed in living cells, are essential to functionally validate the findings from Tier 1.
D2-Mediated cAMP Functional Assay
Causality: The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of the D2 receptor by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist (like TFP) will block this effect. This assay will determine if TFP-SO can block the dopamine-induced reduction in cAMP.
Caption: Dopamine D2 receptor Gi-coupled signaling pathway.
Methodology: Cell-Based cAMP Assay
-
Cell Line: Use a stable cell line engineered to express the human dopamine D2 receptor, such as HEK293-D2 or CHO-D2 cells. Cell lines with integrated biosensors (e.g., cAMP Nomad) can provide a direct fluorescence readout.[17][18]
-
Assay Protocol (Antagonist Mode):
-
Plate the D2-expressing cells in a 96- or 384-well plate and grow to confluency.
-
Replace the growth medium with stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation and amplify the signal.
-
Add increasing concentrations of the test compound (TFP-SO or TFP) to the wells and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of an agonist (e.g., dopamine or quinpirole) at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This provides a large signal window for detecting antagonism.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a fluorescence biosensor-based plate reader).
-
-
Data Analysis:
-
Normalize the data, setting the response with agonist alone as 0% inhibition and the basal (no agonist) level as 100% inhibition.
-
Plot the percentage of inhibition versus the log concentration of the antagonist (TFP-SO or TFP).
-
Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the compound as an antagonist.
-
Section 4: Tier 3 Protocols - Exploratory and Off-Target Profiling
Drug repurposing is a powerful strategy in pharmacology. The parent drug, TFP, has been investigated for novel applications beyond its antipsychotic use, notably in oncology and virology.[8][9] It is therefore a logical and valuable extension of our screening to assess whether TFP-SO shares any of these activities.
Anticancer Activity Screening
Causality: TFP has been shown to induce G0/G1 cell cycle arrest and apoptosis in colorectal cancer (CRC) cells.[9] The mechanism is complex but may be linked to its calmodulin antagonism and other off-target effects.[6] Screening TFP-SO against a panel of cancer cell lines is a direct way to test for potential antiproliferative effects.
Methodology: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Lines: Select a panel of relevant cancer cell lines. Based on existing literature for TFP, human colorectal cancer lines like HCT116 and DLD-1 are excellent starting points.[9] Include a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.
-
Assay Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of TFP-SO and TFP (e.g., 0.1 µM to 100 µM) for 48 or 72 hours.
-
After the incubation period, measure cell viability.
-
For MTT: Add MTT reagent, incubate for 2-4 hours, then add solubilization solution (e.g., DMSO) and read absorbance at ~570 nm.
-
For CellTiter-Glo®: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read luminescence on a plate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot viability versus the log concentration of the test compound.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
-
Antiviral Activity Screening
Causality: TFP has been identified as an inhibitor of viral replication for both RNA (VSV) and DNA (HSV-1) viruses.[8] This effect is linked to its ability to induce phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) via the PERK kinase, a key event in the integrated stress response that can halt viral protein synthesis.[8]
Methodology: Viral Replication Assay
-
System Setup:
-
Cells: Use a susceptible cell line, such as A549 (human lung adenocarcinoma).[8]
-
Viruses: Use reporter viruses, such as VSV-GFP or HSV-1-GFP, where viral replication can be easily quantified by green fluorescent protein expression.
-
-
Assay Protocol:
-
Plate A549 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of TFP-SO or TFP for 12 hours.
-
Infect the cells with VSV-GFP or HSV-1-GFP at a specific multiplicity of infection (MOI).
-
Incubate for 12-24 hours (depending on the virus).
-
Quantify viral replication by:
-
Microscopy/Imaging: Capture fluorescence images to visually assess the reduction in GFP-positive cells.
-
qPCR: Extract total RNA (for VSV) or genomic DNA (for HSV-1) and perform quantitative PCR to measure the level of viral transcripts or genomes, respectively.[8]
-
-
-
Data Analysis:
-
Determine the EC₅₀, the concentration of the compound that reduces viral replication by 50%, by plotting the percentage of viral replication against the log concentration of the compound.
-
Section 5: Synthesis and Conclusion
The systematic application of this three-tiered screening cascade will generate a robust and comprehensive biological activity profile for this compound. The expected outcome, based on existing knowledge of phenothiazine sulfoxides, is that TFP-SO will be substantially less active than its parent compound, TFP, at the primary neurological targets (D2 receptor and calmodulin).[10][15]
However, the exploratory screening in Tier 3 holds the potential for discovering novel, unexpected activities. The polypharmacology of the phenothiazine scaffold means that even a structurally modified metabolite could possess a unique biological fingerprint.[7][19] By rigorously comparing the activity of TFP-SO to TFP across these diverse biological systems, researchers can definitively classify its role—whether as an inactive metabolite destined for excretion or as a compound with its own pharmacological significance. This knowledge is paramount for understanding the complete clinical profile of trifluoperazine and serves as a model for the comprehensive evaluation of drug metabolites in modern drug development.
References
- Vertex AI Search. (2025). Pharmacology of Trifluoperazine; Phamacokinetics, Mechanism of Action, Uses, Effects.
-
Weiss, B., Prozialeck, W. C., & Wallace, T. L. (1982). Inhibition of calmodulin by phenothiazines and related drugs: Structure-activity relationships. Journal of Pharmacology and Experimental Therapeutics, 222(3), 509-516. Retrieved from [Link]
-
Hait, W. N., & Lee, G. L. (1985). Characteristics of the cytotoxic effects of the phenothiazine class of calmodulin antagonists. Biochemical Pharmacology, 34(21), 3973-3978. Retrieved from [Link]
-
Guerini, D., & Carafoli, E. (1991). The effects of phenothiazines and other calmodulin antagonists on the sarcoplasmic and endoplasmic reticulum Ca(2+) pumps. Journal of Biological Chemistry, 266(28), 18820-18825. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Trifluoperazine Hydrochloride?. Retrieved from [Link]
-
Lackner, M. R., et al. (2021). Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. PLOS ONE, 16(10), e0258130. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]
-
Gaertner, H. J., & Breyer-Pfaff, U. (1979). Metabolism and Disposition of Trifluoperazine in the Rat. II. Kinetics After Oral and Intravenous Administration in Acutely and Chronically Treated Animals. Drug Metabolism and Disposition, 7(5), 277-282. Retrieved from [Link]
-
Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]
-
Breyer, U., & Gaertner, H. J. (1977). Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues. Drug Metabolism and Disposition, 5(2), 97-103. Retrieved from [Link]
-
West, N. R., & Vogel, W. H. (1975). Absorption, Distribution and Excretion of Trifluoperazine in Rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 318-335. Retrieved from [Link]
-
Dahl, S. G., et al. (1982). Structural changes by sulfoxidation of phenothiazine drugs. Journal of Pharmaceutical Sciences, 71(11), 1259-1263. Retrieved from [Link]
-
Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gajewiak, J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 665. Retrieved from [Link]
-
Levin, R. M., & Weiss, B. (1979). Inhibition of calmodulin by phenothiazines and related drugs: structure-activity relationships. Journal of Pharmacology and Experimental Therapeutics, 208(3), 454-459. Retrieved from [Link]
-
Nguyen, Q. T., et al. (2010). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. Nature Methods, 7(8), 643-649. Retrieved from [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoperazine. Retrieved from [Link]
-
Wieronska, J. M., & Pilc, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Neuroscience, 14, 3. Retrieved from [Link]
-
Asif, M. (2022). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 27(19), 6528. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
-
Arnt, J. (2000). Screening models for antipsychotic drugs. ResearchGate. Retrieved from [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. Retrieved from [Link]
-
Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science. Retrieved from [Link]
-
Wieronska, J. M., & Pilc, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. PubMed. Retrieved from [Link]
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
-
PubChem. (n.d.). Trifluoperazine. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Trifluoperazine Hydrochloride used for?. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]
-
Strieth-Kalthoff, F., et al. (2022). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society, 144(36), 16416-16422. Retrieved from [Link]
-
Veeprho. (n.d.). Trifluoperazine Sulphoxide | CAS 1549-88-8. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Trifluoperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
NIMH Chemical Synthesis and Drug Supply Program. (2021). Compound Information Page. Retrieved from [Link]
-
Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903. Retrieved from [Link]
-
Axios Research. (n.d.). This compound - CAS - 1549-88-8. Retrieved from [Link]
-
Li, Y., et al. (2022). The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. Frontiers in Immunology, 13, 1042502. Retrieved from [Link]
-
MedlinePlus. (2025). Trifluoperazine. Retrieved from [Link]
-
Midha, K. K., et al. (1983). Kinetics of oral trifluoperazine disposition in man. British Journal of Clinical Pharmacology, 15(3), 380-382. Retrieved from [Link]
-
Simpson, G. M., et al. (1989). Trifluoperazine plasma levels and clinical response. Journal of Clinical Psychopharmacology, 9(5), 340-346. Retrieved from [Link]
-
Wu, C. H., et al. (2019). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. International Journal of Molecular Sciences, 20(18), 4505. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 3. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 7. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold [mdpi.com]
- 8. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural changes by sulfoxidation of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Trifluoperazine Hydrochloride used for? [synapse.patsnap.com]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Research Portal [researchdiscovery.drexel.edu]
- 15. Characteristics of the cytotoxic effects of the phenothiazine class of calmodulin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of phenothiazines and other calmodulin antagonists on the sarcoplasmic and endoplasmic reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innoprot.com [innoprot.com]
- 18. innoprot.com [innoprot.com]
- 19. Phenothiazine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Discovery and Initial Identification of Trifluoperazine Metabolites
Introduction: The Rationale for Metabolite Identification in Trifluoperazine Drug Development
Trifluoperazine is a first-generation antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic action is mainly attributed to its antagonism of dopamine D2 receptors in the brain.[1][2] Like most pharmaceuticals, trifluoperazine undergoes extensive metabolism, primarily in the liver, which is a critical determinant of its pharmacokinetic profile, therapeutic efficacy, and potential for adverse effects.[1][3] The characterization of its metabolic pathways is, therefore, a cornerstone of its preclinical and clinical assessment.
This technical guide provides a comprehensive overview of the core methodologies employed in the discovery and initial identification of trifluoperazine metabolites. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale that underpins the experimental design, ensuring a robust and self-validating approach to metabolite profiling.
Core Methodologies: A Workflow for In Vitro Metabolite Discovery
The initial identification of drug metabolites is predominantly conducted using in vitro systems that recapitulate the metabolic machinery of the liver. Among these, human liver microsomes (HLMs) are a preferred model for their rich concentration of phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and some phase II enzymes like UDP-glucuronosyltransferases (UGTs).[4][5][6] The use of HLMs offers a cost-effective, high-throughput, and mechanistically focused approach to studying drug metabolism.[4][6]
Experimental Workflow for Trifluoperazine Metabolite Identification
Caption: A typical experimental workflow for the in vitro identification of trifluoperazine metabolites.
Detailed Protocol: In Vitro Metabolism of Trifluoperazine in Human Liver Microsomes
This protocol outlines the steps for a typical in vitro metabolism experiment with trifluoperazine using HLMs.
Materials:
-
Trifluoperazine
-
Human Liver Microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (for glucuronidation assays)
-
Acetonitrile (cold)
-
Incubator or water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of the Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, HLMs, and trifluoperazine at the desired concentration. For investigating glucuronidation, include UDPGA in the mixture.[3]
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.[3]
-
Initiation of the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). This incubation time should be within the linear range of metabolite formation.[3]
-
Termination of the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will also precipitate the microsomal proteins.[3]
-
Protein Precipitation and Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins.[3]
-
Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, for subsequent analysis.
Analytical Identification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the analytical cornerstone for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[3]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[3]
-
Chromatographic Column: A reversed-phase column, such as a C18 column (e.g., 50 x 4.6 mm, 3 µm), is commonly used.[7]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium bicarbonate) is often employed.[7]
-
Flow Rate: A typical flow rate is around 0.55 mL/min.[3]
-
Detection Mode: For initial identification, a full scan MS is used to detect potential metabolites. For structural elucidation, tandem MS (MS/MS) is performed on the ions of interest. For quantification, Multiple Reaction Monitoring (MRM) mode is used, which monitors specific precursor-to-product ion transitions for the parent drug and its metabolites.[3]
Procedure:
-
Sample Injection: Inject a fixed volume of the supernatant from the in vitro incubation onto the HPLC system.[3]
-
Chromatographic Separation: The parent drug and its metabolites are separated based on their polarity as they pass through the HPLC column.[3]
-
Mass Spectrometric Detection: The eluting compounds are ionized (typically by ESI in positive mode) and detected by the mass spectrometer.
-
Data Analysis: The data is processed to identify peaks corresponding to the parent drug and potential metabolites. The mass spectra and fragmentation patterns are then analyzed to propose the structures of the metabolites.
Metabolic Pathways and Identified Metabolites of Trifluoperazine
Trifluoperazine undergoes extensive phase I and phase II metabolism. The primary metabolic pathways are mediated by the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs).[3]
Major Metabolic Pathways of Trifluoperazine
Sources
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Elucidation of Trifluoperazine Sulfoxide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed exploration of the nuclear magnetic resonance (NMR) spectroscopic techniques used for the structural elucidation of trifluoperazine sulfoxide. As a key metabolite of the widely used antipsychotic drug trifluoperazine, a thorough understanding of its structure is paramount for metabolism studies, drug safety, and the development of related compounds. This document moves beyond a simple recitation of methods to provide a field-proven rationale for experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction: The Significance of Trifluoperazine and Its Sulfoxide Metabolite
Trifluoperazine is a phenothiazine-class antipsychotic agent primarily used in the management of schizophrenia.[1] Its therapeutic action is attributed to its antagonist activity at dopamine D1 and D2 receptors in the brain.[2] Like many pharmaceuticals, trifluoperazine undergoes extensive metabolism in the body, with one of the principal transformation pathways being sulfoxidation of the phenothiazine ring system.[3] This metabolic conversion to this compound significantly alters the molecule's physicochemical properties and pharmacological activity.[4] Therefore, the unambiguous structural identification of this metabolite is a critical aspect of drug metabolism and pharmacokinetic (DMPK) studies.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the definitive structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) and their through-bond and through-space connectivities provides an unparalleled level of structural detail. This guide will detail the application of a suite of NMR experiments for the complete structural assignment of this compound.
The NMR-Based Approach to Structural Elucidation: A Strategic Workflow
The structural elucidation of this compound via NMR is a systematic process that begins with simple one-dimensional (1D) experiments and progresses to more complex two-dimensional (2D) techniques. Each experiment provides a specific piece of the structural puzzle, and together they form a cohesive and self-validating dataset.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation
For optimal results, high-purity this compound is required. If not commercially available as a certified reference material, it can be synthesized from trifluoperazine via oxidation.
Protocol for NMR Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool if any particulate matter is present.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
1D NMR Experiments:
-
¹H NMR (Proton): This is the foundational experiment, providing information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.
-
¹³C NMR (Carbon-13): This experiment reveals the number of chemically distinct carbon atoms in the molecule. Due to the low natural abundance of ¹³C, this experiment typically requires a longer acquisition time.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems within the molecule, such as the protons on the phenothiazine ring and the piperazine side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC, and for assigning quaternary (non-protonated) carbons.
Spectral Analysis and Structural Elucidation: A Guided Interpretation
The following sections detail the expected NMR spectral features of this compound and how to interpret them to confirm its structure. The chemical shift values provided are based on literature data and predictive models and should be considered as representative.
¹H and ¹³C NMR Spectral Data
The introduction of the sulfoxide group significantly alters the electronic environment of the phenothiazine ring system compared to the parent trifluoperazine. This results in characteristic downfield shifts for the aromatic protons and carbons, particularly those in close proximity to the sulfur atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~7.5 - 7.8 | ~125 - 128 |
| 3 | ~7.3 - 7.6 | ~128 - 131 |
| 4 | ~7.2 - 7.5 | ~120 - 123 |
| 6 | ~7.1 - 7.4 | ~118 - 121 |
| 7 | ~7.0 - 7.3 | ~115 - 118 |
| 8 | ~7.2 - 7.5 | ~123 - 126 |
| 9 | ~7.6 - 7.9 | ~126 - 129 |
| 1' | ~4.1 - 4.4 | ~45 - 48 |
| 2' | ~1.9 - 2.2 | ~25 - 28 |
| 3' | ~2.4 - 2.7 | ~53 - 56 |
| 4', 8' | ~2.5 - 2.8 | ~55 - 58 |
| 5', 7' | ~2.3 - 2.6 | ~46 - 49 |
| 6' (N-CH₃) | ~2.2 - 2.5 | ~45 - 48 |
| CF₃ | - | ~122 - 125 (q) |
Note: These are predicted values and may vary based on experimental conditions.
2D NMR Correlation Analysis
The true power of NMR in structural elucidation lies in the interpretation of 2D correlation spectra.
COSY Analysis: The COSY spectrum will reveal the coupling network of the aliphatic side chain. For instance, the protons on C-1' will show a correlation to the protons on C-2', which in turn will show a correlation to the protons on C-3'. This allows for the unambiguous assignment of the propyl linker. Similarly, correlations between the aromatic protons on the phenothiazine rings will help in their assignment.
HSQC Analysis: The HSQC spectrum will provide a direct link between the proton and carbon resonances. For example, the proton signal assigned to H-1' from the COSY spectrum will show a cross-peak to the carbon signal of C-1'. This allows for the confident assignment of all protonated carbons.
HMBC Analysis: The HMBC spectrum is the key to connecting the different structural fragments. Crucial long-range correlations will be observed between:
-
The protons of the propyl side chain (H-1', H-2', H-3') and the carbons of the phenothiazine ring system, confirming the attachment point of the side chain to the nitrogen atom.
-
The protons of the piperazine ring and the propyl side chain, confirming their connectivity.
-
The aromatic protons and the quaternary carbons within the phenothiazine rings, aiding in the complete assignment of the aromatic system.
Conclusion: A Self-Validating Approach to Structural Integrity
By systematically applying a suite of 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved. The interlocking nature of the data from COSY, HSQC, and HMBC experiments provides a self-validating framework, ensuring high confidence in the final structural assignment. This detailed structural information is indispensable for understanding the metabolic fate of trifluoperazine and for the continued development of safe and effective pharmaceuticals.
References
- Dachtler, M., Händel, H., Glaser, T., Lindquist, D., Hawk, R. M., Karson, C. N., Komoroski, R. A., & Albert, K. (2000). Identification of trifluoperazine metabolites using HPLC-NMR of test mixtures. Magnetic Resonance in Chemistry, 38(11), 951–956.
- Lindquist, D. M., Dachtler, M., Hawk, R. M., Karson, C. N., Albert, K., & Komoroski, R. A. (2000). Contribution of trifluoperazine metabolites to the in vivo (19)F NMR spectrum of rat brain. Magnetic Resonance in Medicine, 43(5), 756–759.
-
PubChem. (n.d.). Trifluoperazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Trifluoperazine. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Peretto, I., & Riva, E. (1981). Metabolism of trifluoperazine in the rat. Journal of Pharmaceutical and Biomedical Analysis, 9(5), 423-428.
- Jaworski, T. J., Hawes, E. M., Hubbard, J. W., & Midha, K. K. (1991). The metabolism of trifluoperazine in humans. Xenobiotica, 21(11), 1451-1460.
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]
Sources
- 1. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Contribution of trifluoperazine metabolites to the in vivo (19)F NMR spectrum of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoperazine(117-89-5) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Trifluoperazine Sulfoxide
Executive Summary
Trifluoperazine, a cornerstone phenothiazine antipsychotic, undergoes extensive hepatic metabolism, primarily through sulfoxidation, yielding trifluoperazine sulfoxide. The characterization of this major metabolite is critical for comprehensive pharmacokinetic, toxicological, and drug metabolism studies. This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound, specifically focusing on its fragmentation pattern under tandem mass spectrometry (MS/MS) conditions. We will dissect the fragmentation pathways, elucidate the structure of key product ions, and present a validated methodology for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this key metabolic transformation for robust bioanalytical assay development.
Introduction: The Significance of Trifluoperazine Metabolism
Trifluoperazine (TFP) is a potent antipsychotic agent from the phenothiazine class, historically used for managing schizophrenia and other psychotic disorders.[1][2] Its therapeutic action is primarily mediated through the antagonism of dopamine D2 receptors in the brain.[2] Like most phenothiazines, TFP is extensively metabolized in the liver, with sulfoxidation being a major biotransformation pathway.[1][3] This process, catalyzed by the cytochrome P450 enzyme system, involves the oxidation of the sulfur atom in the phenothiazine ring to produce this compound (TFP-SO).[2]
The formation of TFP-SO is significant for several reasons:
-
Pharmacokinetics: The rate and extent of sulfoxidation can influence the parent drug's half-life and overall exposure. Studies have shown that the sulfoxide metabolite can appear rapidly and in relatively high concentrations in plasma, indicating potential presystemic metabolism.[4]
-
Bioactivity: While often considered a detoxification pathway, metabolites can sometimes retain pharmacological activity or contribute to off-target effects.
-
Bioanalysis: Distinguishing between the parent drug and its metabolites is essential for accurate pharmacokinetic modeling and dose-response relationship studies.
Therefore, a robust analytical method capable of identifying and quantifying TFP-SO is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[5][6] Understanding the unique fragmentation pattern of TFP-SO is the key to developing such a selective and reliable method.
Physicochemical Properties of this compound
A clear understanding of the analyte's properties is the foundation of any analytical method development. The key properties of TFP-SO are summarized below.
| Property | Value | Source |
| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide | [7][8] |
| CAS Number | 1549-88-8 | [7][9] |
| Molecular Formula | C₂₁H₂₄F₃N₃OS | [7][10] |
| Monoisotopic Mass | 423.1592 Da | [7] |
| Molecular Weight | 423.50 g/mol | [7][10] |
| Parent Drug | Trifluoperazine (MW: 407.50 g/mol ) | [8][11] |
Analytical Methodology: LC-MS/MS
The following protocol outlines a robust and reproducible workflow for the analysis of this compound. The causality behind key choices is explained to provide a deeper understanding of the method's integrity.
Experimental Workflow Overview
Caption: High-level workflow for TFP-SO analysis.
Step-by-Step Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: LLE is a classic and effective technique for extracting analytes like TFP-SO from complex biological matrices such as plasma, removing proteins and phospholipids that cause ion suppression.[5][6] The choice of an organic solvent like methyl tert-butyl ether (MTBE) is based on its good recovery for phenothiazines and its immiscibility with aqueous samples.[12]
-
Protocol:
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., Trifluoperazine-d8).
-
Add 100 µL of 0.1 M NaOH to basify the sample. This ensures the piperazine nitrogens are deprotonated, maximizing extraction efficiency into the organic solvent.
-
Add 1.0 mL of MTBE.
-
Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Instrumentation and Conditions
-
Rationale: Reverse-phase chromatography on a C18 column provides excellent separation for moderately polar compounds like TFP-SO. Positive-mode Electrospray Ionization (ESI+) is selected because the two basic nitrogen atoms in the piperazine side chain are readily protonated, leading to a strong signal for the precursor ion [M+H]⁺.[13] A gradient elution ensures efficient separation and sharp peak shapes.
-
Parameters:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Mass Spectrometer: Agilent 6520 QTOF or equivalent tandem mass spectrometer.[14]
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 325°C.
-
Collision Energy: Optimized for key transitions (e.g., 20-40 eV).
-
Elucidation of the Fragmentation Pattern
The fragmentation of TFP-SO is predictable and logical, driven by the established principles of mass spectrometry for molecules containing a phenothiazine core and a piperazine side chain.[15][16]
The Protonated Molecule [M+H]⁺
With a monoisotopic mass of 423.1592 Da, TFP-SO is readily protonated in the ESI source. The protonation occurs on the most basic site, which is the terminal methyl-piperazine nitrogen of the side chain. This results in a precursor ion of m/z 424.17 .
Primary Fragmentation Pathway: Side Chain Cleavage
The most prominent fragmentation pathway for TFP, and indeed for most phenothiazines with a piperazine-containing side chain, is the cleavage of the C-N bond within the propyl-piperazine linker.[15] This is a charge-remote fragmentation that results in a highly stable, resonance-delocalized radical cation corresponding to the phenothiazine core and a charged fragment containing the piperazine moiety. However, the most commonly observed fragmentation under Collision-Induced Dissociation (CID) is the formation of a stable, charged piperazine fragment.
-
Pathway: The bond between the second and third carbon of the propyl chain and the piperazine nitrogen cleaves, but the most characteristic fragmentation for this class of compounds is the cleavage at the benzylic-like position or alpha to the piperazine ring nitrogen, leading to the formation of the charged piperazine-containing fragment. The most abundant product ion is typically the N-methylpiperazine methylene cation.
This leads to the formation of the base peak at m/z 113.1073 , corresponding to the [C₇H₁₃N₂]⁺ ion (4-methyl-1-piperazinyl)methyl cation. This ion is the most stable and diagnostically significant fragment for identifying compounds containing this specific side chain.
Secondary Fragmentation Pathways
While the m/z 113 ion is dominant, other fragments originating from the phenothiazine sulfoxide core are also observed, providing further structural confirmation.
-
Cleavage of the Propyl Linker: A cleavage closer to the phenothiazine ring can occur, resulting in a fragment representing the protonated phenothiazine sulfoxide core. This would yield an ion at m/z 298.0515 ([C₁₅H₁₀F₃NOS]⁺).
-
Loss of the Piperazine Ring: The entire N-methylpiperazine group can be lost, leading to a fragment at m/z 324.0984 ([C₁₇H₁₄F₃NOS]⁺).
-
Fragments from the Phenothiazine Ring: Further fragmentation of the m/z 298 ion can occur, though these are typically of lower intensity. This can involve the loss of the sulfoxide group (SO) or other ring cleavages.
Proposed Fragmentation Scheme
The following diagram illustrates the primary fragmentation pathways originating from the protonated TFP-SO molecule.
Caption: Proposed MS/MS fragmentation of TFP-SO.
Summary of Key Fragment Ions
| m/z (Observed) | Formula | Proposed Structure / Loss |
| 424.17 | [C₂₁H₂₅F₃N₃OS]⁺ | Protonated Molecule [M+H]⁺ |
| 113.11 | [C₇H₁₃N₂]⁺ | (4-methyl-1-piperazinyl)methyl cation (Base Peak) |
| 298.05 | [C₁₅H₁₀F₃NOS]⁺ | Phenothiazine sulfoxide core after loss of C₆H₁₅N₂ |
| 324.10 | [C₁₇H₁₄F₃NOS]⁺ | Loss of N-methylpiperazine [C₅H₁₁N₂] |
Practical Applications
A thorough understanding of the TFP-SO fragmentation pattern is crucial for:
-
Developing MRM Assays: For quantitative bioanalysis, highly specific and intense transitions are required. The transition 424.2 → 113.1 serves as an excellent primary choice for quantification due to its high intensity and specificity. A secondary transition, such as 424.2 → 298.1 , can be used for confirmation, ensuring compliance with regulatory guidelines.[5][6]
-
Metabolite Identification: In drug discovery and development, "metabolite hunting" is a key activity. Knowing that a +16 Da shift from the parent drug (TFP, m/z 408.2) and a shared fragment at m/z 113 strongly indicates the presence of the sulfoxide metabolite.
-
Forensic and Clinical Toxicology: Unambiguous identification of TFP and its primary metabolites in biological samples is critical for assessing drug use and potential toxicity.
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process dominated by the cleavage of the propyl-piperazine side chain, yielding a characteristic and intense product ion at m/z 113. The protonated molecular ion is observed at m/z 424.2. By leveraging this distinct fragmentation pattern, researchers can develop highly sensitive and selective LC-MS/MS methods for the accurate quantification of this major metabolite in various biological matrices. This in-depth guide provides the foundational knowledge and a practical framework for scientists engaged in the bioanalysis of trifluoperazine and its metabolic fate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159622, this compound. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases (2020). Trifluoperazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Suresh, P. S., Sura, S., Burle, S., Ruttala, S., & Vobalaboina, V. (2022). Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. Biomedical Chromatography, 36(12), e5499. Retrieved from [Link]
- Gaertner, H. J., Breyer, U., & Liomin, G. (1973). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical Pharmacology, 22(11), 1279-1288.
-
Suresh, P. S., Sura, S., Burle, S., Ruttala, S., & Vobalaboina, V. (2022). Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics. Request PDF on ResearchGate. Retrieved from [Link]
-
Aravagiri, M., Hawes, E. M., & Midha, K. K. (1984). Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans. Journal of Pharmaceutical Sciences, 73(10), 1383-1387. Retrieved from [Link]
-
Zwiener, C., & Frimmel, F. H. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 75(13), 2978-2984. Retrieved from [Link]
-
Breyer, U., & Schmalzing, G. (1977). Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues. Drug Metabolism and Disposition, 5(2), 97-103. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5566, Trifluoperazine. Retrieved from [Link]
-
Patsnap (2024). What is the mechanism of Trifluoperazine Hydrochloride?. Synapse. Retrieved from [Link]
-
Veeprho (n.d.). Trifluoperazine Sulphoxide | CAS 1549-88-8. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Trifluoperazine. In NIST Chemistry WebBook. Retrieved from [Link]
- Gilbert, J. N. T., & Millard, B. J. (1975). Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. Organic Mass Spectrometry, 10(6), 395-408.
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7108, Phenothiazine. Retrieved from [Link]
-
Lateef, S. S., Joseph, S., Guha, N., Reddy, Y., & Rajagopalan, S. (2010). LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool. Agilent Technologies. Retrieved from [Link]
-
ResearchGate (n.d.). Phenothiazine oxidation process. [Diagram]. Retrieved from [Link]
-
Makhado, E., Mabepa, M. M., Lobb, K. A., & Waryo, T. T. (2023). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. Molecules, 28(14), 5364. Retrieved from [Link]
-
Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 7(3), 508-516. Retrieved from [Link]
- Boumba, V. A., Rallis, G. S., & Vougiouklakis, T. (2018). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Forensic Science International, 288, 163-173. (Note: A direct link to the full text is not available, but the abstract can be found on publisher sites and a version may be available via institutional access).
-
Kim, K. M., Lee, M. Y., & Park, J. B. (1999). Inhibition of trifluoperazine-induced DNA fragmentation by cyclic AMP mediated signaling. Neuroscience Letters, 278(1-2), 117-120. Retrieved from [Link]
-
Midha, K. K., Roscoe, R. M., Hall, K., Hawes, E. M., Cooper, J. K., McKay, G., & Shetty, H. U. (1982). A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses. Biomedical Mass Spectrometry, 9(5), 186-190. Retrieved from [Link]
-
University of Arizona (n.d.). Mass Spectrometry: Fragmentation. [PDF]. Retrieved from [Link]
-
Midha, K. K., Roscoe, R. M., Hall, K., Hawes, E. M., Cooper, J. K., McKay, G., & Shetty, H. U. (1982). A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses. PubMed. Retrieved from [Link]
-
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2012). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Rasayan Journal of Chemistry, 5(2), 223-231. Retrieved from [Link]
-
Slideshare (2016). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]
-
Wang, D., Zhang, Y., Feng, J., Wang, Y., Di, D., & Liu, C. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6528. Retrieved from [Link]
Sources
- 1. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. This compound CAS#: 1549-88-8 [m.chemicalbook.com]
- 10. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 11. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. antisel.gr [antisel.gr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gcms.cz [gcms.cz]
- 15. Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines | Semantic Scholar [semanticscholar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
A Validated Radioimmunoassay for the Quantification of Trifluoperazine Sulfoxide in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a sensitive and specific radioimmunoassay (RIA) for the quantification of trifluoperazine sulfoxide, a principal metabolite of the antipsychotic drug trifluoperazine, in human plasma. Trifluoperazine is a phenothiazine derivative used in the management of psychotic disorders.[1][2][3] Monitoring its metabolites is crucial for understanding its pharmacokinetics, as the drug is extensively metabolized in the liver, primarily through sulfoxidation.[1][4] This RIA method provides the necessary sensitivity to quantify the low concentrations of this compound found in plasma following therapeutic doses, making it an invaluable tool for clinical research and drug development. The protocol detailed herein is based on established principles of competitive immunoassays and has been structured to meet rigorous validation standards set forth by regulatory bodies.[5]
Scientific Principle: Competitive Radioimmunoassay
The radioimmunoassay for this compound operates on the principle of competitive binding. In this system, a fixed and limited quantity of specific antibody is incubated with the plasma sample. The unlabeled this compound present in the sample (the analyte) competes with a known amount of radiolabeled this compound (the tracer) for binding to the antibody.
The core relationship is inverse: the higher the concentration of unlabeled analyte in the plasma sample, the less radiolabeled tracer will be able to bind to the antibody. After an incubation period allows the system to reach equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the antibody-bound fraction is then measured using a gamma counter. The concentration of this compound in the unknown sample is determined by comparing its radioactivity measurement to a standard curve generated from samples with known concentrations of the analyte.[6]
Caption: Competitive binding principle of the RIA.
Materials and Equipment
Reagents and Chemicals
-
This compound reference standard (CAS 1549-88-8)[7][8][9][10][11]
-
Drug-free, pooled human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Iodide ([¹²⁵I]NaI) for radiolabeling[12]
-
Sodium metabisulfite
-
Goat anti-rabbit IgG (second antibody)
-
Normal rabbit serum (carrier IgG)
-
Polyethylene glycol (PEG) solution
-
All chemicals should be of analytical grade or higher.
Key Biologicals
-
Specific Antiserum: Rabbit anti-trifluoperazine sulfoxide antiserum. This is custom-produced by immunizing rabbits with a this compound-BSA conjugate. The synthesis of the hapten involves creating a derivative of this compound with a carboxyl group for conjugation to BSA.[15]
-
Radiolabeled Tracer: [¹²⁵I]-labeled this compound analog. Prepared by radioiodination of a suitable precursor molecule.[12][13]
Equipment
-
Gamma counter
-
Refrigerated centrifuge
-
Vortex mixer
-
Precision micropipettes and tips
-
Borosilicate glass test tubes (12 x 75 mm)
-
pH meter
-
Analytical balance
Detailed Experimental Protocol
This protocol is designed for a single 96-tube assay, including a full calibration curve, quality controls (QCs), and unknown samples.
Preparation of Buffers and Reagents
-
Assay Buffer (PBS/BSA): Prepare PBS (0.01 M phosphate, 0.15 M NaCl, pH 7.4) containing 0.1% (w/v) BSA. This buffer is used for diluting the antibody, tracer, standards, and QCs. The BSA minimizes non-specific binding of the tracer to tubes and other surfaces.
-
Second Antibody/PEG Solution: Prepare a solution containing goat anti-rabbit IgG and normal rabbit serum in assay buffer. Just before use, add an appropriate volume of PEG solution to facilitate the precipitation of the antibody-antigen complex. The optimal concentrations must be determined during assay development via titration.
Preparation of Standards and Quality Controls
-
Primary Stock Solution: Accurately weigh ~1 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol) to create a 1 mg/mL primary stock.
-
Spiking Solutions: Prepare serial dilutions from the primary stock in the assay buffer to create a series of spiking solutions.
-
Calibration Standards & QCs: Spike small, precise volumes of the spiking solutions into drug-free human plasma to create the calibration curve standards (e.g., 0, 50, 100, 250, 500, 1000, 2000 pg/mL) and at least three levels of QCs (low, medium, high). Aliquot and store at -80°C until use. The use of a plasma matrix for standards and QCs is critical to mimic the conditions of the unknown samples, accounting for potential matrix effects.
Radioimmunoassay Procedure
The following workflow outlines the critical steps from sample addition to data acquisition.
Caption: Step-by-step workflow for the RIA procedure.
Procedural Notes:
-
Total Counts (TC): Do not add any reagents. These tubes directly measure the total radioactivity added to each assay tube.
-
Non-Specific Binding (NSB): Add plasma and tracer, but substitute assay buffer for the specific primary antibody. This measures the amount of tracer that is non-specifically precipitated and is considered background.
-
Zero Standard (B₀): Contains plasma with no analyte, tracer, and antibody. This represents the maximum binding of the tracer to the antibody in the absence of any competitor.
Data Analysis
-
Subtract the average counts per minute (CPM) of the NSB tubes from all other tubes (except TC).
-
Calculate the percentage of bound tracer relative to the maximum binding (%B/B₀) for each standard, QC, and sample: %B/B₀ = (CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB) * 100
-
Construct a standard curve by plotting %B/B₀ (y-axis) against the logarithm of the this compound concentration (x-axis). A logit-log transformation is commonly used to linearize the sigmoidal curve.
-
Determine the concentrations of the QCs and unknown samples by interpolating their %B/B₀ values from the standard curve.
Assay Validation
A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[16][17] The validation process demonstrates the reliability, reproducibility, and accuracy of the analytical data. The following parameters should be assessed according to guidelines from regulatory bodies like the European Medicines Agency (EMA).[5][18][19]
Caption: Key components of the bioanalytical method validation process.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria based on international guidelines.[5][18][20]
| Parameter | Methodology | Acceptance Criteria (EMA/FDA Guideline Summary) |
| Specificity | Analyze drug-free plasma from at least 6 individuals. Test for cross-reactivity with parent drug (trifluoperazine) and other known metabolites at high concentrations. | No significant interference at the LLOQ. Cross-reactivity should be quantified and reported. A previously developed RIA for trifluoperazine showed minimal cross-reactivity with its metabolites.[15] |
| Sensitivity (LLOQ) | Analyze at least 6 replicates of the lowest standard on the calibration curve. | The LLOQ must be determined with a precision of ≤20% CV and an accuracy of 80-120%. The established RIA can measure 60 pg in 200 µL of plasma.[15] |
| Calibration Curve | Analyze a blank, a zero standard, and 6-8 non-zero standards over the expected concentration range in at least 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QCs at a minimum of 4 levels (LLOQ, Low, Mid, High) in 5 replicates per run, across at least 3 different runs on different days. | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).Precision (CV%): Intra-run and Inter-run CV should be ≤15% (≤20% at LLOQ). |
| Stability | Analyze low and high QCs after subjecting them to various storage and handling conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, 6 months at -80°C). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared QCs. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Total Counts (TC) | - Pipetting error.- Old or degraded radiolabeled tracer.- Gamma counter malfunction. | - Verify pipette calibration.- Prepare fresh tracer or obtain a new batch.- Run gamma counter diagnostics and calibration. |
| High Non-Specific Binding (NSB > 5% of B₀) | - Poor quality second antibody.- Inadequate BSA concentration in buffer.- Tracer degradation or aggregation. | - Titrate second antibody to find optimal concentration.- Increase BSA concentration in assay buffer (e.g., to 0.5%).- Purify tracer by HPLC if necessary. |
| Poor Precision (High %CV) | - Inconsistent pipetting technique.- Inadequate mixing.- Temperature fluctuations during incubation.- Improper pellet decanting. | - Ensure proper training and use of calibrated pipettes.- Vortex all tubes thoroughly after reagent addition.- Use a calibrated, stable incubator/refrigerator.- Ensure consistent and complete removal of supernatant. |
| Low Maximum Binding (Low B₀) | - Inactive primary antibody.- Incorrect buffer pH.- Insufficient incubation time. | - Use a new aliquot of antibody; titrate to determine optimal dilution.- Verify pH of all buffers.- Optimize incubation time to ensure equilibrium is reached. |
Conclusion
The radioimmunoassay described provides a robust, sensitive, and specific method for the quantification of this compound in human plasma. With a limit of quantification in the picogram range, this assay is highly suitable for pharmacokinetic and metabolic studies following the administration of therapeutic doses of trifluoperazine.[15] Rigorous adherence to the outlined validation protocol will ensure the generation of high-quality, reliable data that meets regulatory standards for bioanalytical method validation.
References
-
Aravagiri, M., Hawes, E. M., & Midha, K. K. (1984). Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans. Journal of Pharmaceutical Sciences, 73(10), 1383–1387. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. Step 2b. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Trifluoperazine Hydrochloride? Synapse. [Link]
-
CLSI. (n.d.). Comprehensive Guide to Validation and Verification Based on CLSI Guidelines. Retrieved from CLSI. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
YouTube. (2025). Pharmacology of Trifluoperazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]
-
In-Solution. (2024). New spectrophotometric method for trifluoperazine in pharma. [Link]
-
Journal of University of Shanghai for Science and Technology. (2021). Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. [Link]
-
Strunecká, A., & El Ridi, S. (1988). Metabolic effects of trifluoperazine in the liver and the influence of calcium. General Physiology and Biophysics, 7(4), 361–373. [Link]
-
Whelpton, R., & Curry, S. H. (1983). Kinetics of oral trifluoperazine disposition in man. British Journal of Clinical Pharmacology, 15(3), 380–382. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Trifluoperazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Suman, P., & Suman, R. (2011). Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 73(4), 453–456. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2016). Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F. [Link]
-
Axios Research. (n.d.). This compound - CAS - 1549-88-8. Retrieved from Axios Research. [Link]
-
Burd, E. M. (2010). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Clinical Microbiology Reviews, 23(3), 550–576. [Link]
-
Scribd. (n.d.). CLSI Guidelines for IVD Precision and Validation. Retrieved from Scribd. [Link]
-
Midha, K. K., Hubbard, J. W., Cooper, J. K., Hawes, E. M., Fournier, S., & Yeung, P. (1981). Radioimmunoassay for trifluoperazine in human plasma. British Journal of Clinical Pharmacology, 12(2), 189–193. [Link]
-
Clinical and Laboratory Standards Institute. (2019). CLSI's Guidelines on Clinical Method Validation & Verification. [Link]
-
Centers for Disease Control and Prevention. (2024). Laboratory Test Verification and Validation Toolkit. CDC Stacks. [Link]
-
Midha, K. K., Hubbard, J. W., Cooper, J. K., Hawes, E. M., Fournier, S., & Yeung, P. (1981). Radioimmunoassay for trifluoperazine in human plasma. British Journal of Clinical Pharmacology, 12(2), 189–193. [Link]
-
Sci-Hub. (n.d.). Radioimmunoassay for trifluoperazine in human plasma. Retrieved from Sci-Hub. [Link]
-
Gpatindia. (2020). TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Applied Sciences. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. [Link]
-
Nuclear Medicine and Biology. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. [Link]
-
Journal of Labelled Compounds and Radiopharmaceuticals. (2019). Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine. [Link]
-
YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
European Journal of Medicinal Chemistry. (2018). Synthesis, biological evaluation and in silico study of trifluoperazine analogs as anti-glioblastoma agents. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]
-
Brendan Bioanalytics. (n.d.). Home of STATLIA MATRIX software. Retrieved from Brendan Bioanalytics. [Link]
-
WuXi Biologics. (n.d.). Monoclonal Antibody Production | CRO Services. Retrieved from WuXi Biologics. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lau, Y. S., & Gnegy, M. E. (1982). Effects of lanthanum and trifluoperazine on [125I]calmodulin binding to rat striatal particulates. Life Sciences, 30(14), 1183–1190. [Link]
-
Taylor & Francis. (n.d.). Radioimmunoassay – Knowledge and References. Retrieved from Taylor & Francis. [Link]
Sources
- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. New spectrophotometric method for trifluoperazine in pharma. [wisdomlib.org]
- 4. Metabolic effects of trifluoperazine in the liver and the influence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - CAS - 1549-88-8 | Axios Research [axios-research.com]
- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. This compound CAS#: 1549-88-8 [m.chemicalbook.com]
- 12. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 13. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. id-eptri.eu [id-eptri.eu]
- 17. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. bioanalysisforum.jp [bioanalysisforum.jp]
- 20. Bioanalytical method validation emea | PPTX [slideshare.net]
Application Note: A Robust, Validated HPLC Method for the Separation of Trifluoperazine and its Sulfoxide Metabolite
Abstract
This application note details a highly selective and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the antipsychotic drug Trifluoperazine and its primary metabolite, Trifluoperazine sulfoxide. The method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and quality control assays. The described protocol is grounded in established chromatographic principles for phenothiazine analysis and adheres to validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction
Trifluoperazine is a potent phenothiazine antipsychotic medication used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy is governed by its metabolism, primarily through oxidation to form this compound.[3][4][5] The pharmacological activity and clearance rates of the parent drug and its metabolite can differ significantly. Therefore, a reliable analytical method to distinguish and quantify these two compounds is crucial for understanding the drug's disposition in biological systems and for ensuring the quality and stability of pharmaceutical formulations.[6] This document provides a comprehensive guide to a validated HPLC method developed for this purpose.
Analyte Properties and Chromatographic Considerations
A successful chromatographic separation is predicated on the physicochemical differences between the analytes.
-
Trifluoperazine: A lipophilic, basic compound with a tricyclic structure characteristic of phenothiazines.[7] Its basic nature is attributed to the piperazine moiety.
-
This compound: The introduction of a sulfoxide group increases the polarity of the molecule compared to the parent drug.[3][4] This difference in polarity is the primary handle for achieving separation by reverse-phase chromatography.
Given these properties, a reverse-phase HPLC method is the logical choice. The non-polar stationary phase will interact more strongly with the more lipophilic parent drug, Trifluoperazine, leading to a longer retention time compared to the more polar sulfoxide metabolite under typical reverse-phase conditions.
Recommended HPLC Method
This method has been optimized for baseline separation and symmetric peak shapes for both Trifluoperazine and this compound.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC System with UV Detector | A gradient system is recommended to ensure efficient elution and good peak shape for both the parent drug and its more polar metabolite. |
| Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) | C18 columns are standard for the separation of phenothiazines and provide excellent retention and selectivity for these compounds.[8][9] |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | A buffered mobile phase is essential to control the ionization state of the basic analytes and ensure reproducible retention times. A pH of 3.0 will ensure the analytes are protonated, leading to good peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good solvating power and low viscosity.[10] |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B | A gradient elution is necessary to separate the more polar sulfoxide from the less polar parent drug effectively within a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 254 nm | Phenothiazines exhibit strong UV absorbance at this wavelength, providing good sensitivity.[11] |
| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |
Reagent and Sample Preparation
Reagents:
-
Trifluoperazine Hydrochloride reference standard
-
This compound reference standard[12]
-
Potassium Phosphate Monobasic (HPLC grade)
-
Phosphoric Acid (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Trifluoperazine HCl and this compound in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solutions with the mobile phase (initial conditions: 70% A, 30% B) to achieve a final concentration of 10 µg/mL for each analyte. This working solution can be used for system suitability testing and calibration curve generation.
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.[6]
-
Accurately weigh a portion of the powder equivalent to 10 mg of Trifluoperazine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to facilitate extraction.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.
Method Validation
The developed method should be validated in accordance with ICH and FDA guidelines to ensure its suitability for its intended purpose.[13][14][15][16]
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas and retention times for replicate injections ≤ 2.0% |
| Specificity | The peaks for Trifluoperazine and this compound should be well-resolved from each other and from any potential matrix components (placebo) or degradation products. Peak purity analysis should be performed. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy (% Recovery) | Within 98.0% to 102.0% for the drug substance. |
| Precision (Repeatability & Intermediate Precision) | RSD ≤ 2.0% |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase pH (±0.2), column temperature (±2 °C), and flow rate (±0.1 mL/min). |
Experimental Workflow and Data Presentation
The overall process from sample preparation to final data analysis is depicted in the following workflow diagram.
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Trifluoperazine and its sulfoxide metabolite. The use of a C18 column with a phosphate buffer and acetonitrile gradient ensures excellent resolution and peak shape. This method is suitable for a wide range of applications in pharmaceutical analysis and drug metabolism research. Adherence to the outlined validation protocol will ensure the generation of accurate and reproducible data that meets regulatory expectations.
References
- SIELC Technologies. (n.d.). Separation of Phenothiazine on Newcrom R1 HPLC column.
- CymitQuimica. (n.d.). CAS 1549-88-8: this compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- American Chemical Society. (2025, October 10). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach.
-
Hulshoff, A., & Perrin, J. H. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Journal of Chromatography A, 129, 249–262. [Link]
- Axios Research. (n.d.). This compound - CAS - 1549-88-8.
- Shahwar, B. (2023). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Health and Pharmaceutical Sciences, 4(1), 338-346.
- National Center for Biotechnology Information. (n.d.). Trifluoperazine. PubChem.
-
Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465–470. [Link]
- ChemicalBook. (n.d.). This compound CAS#: 1549-88-8.
- U.S. Food and Drug Administration. (1994). Reviewer Guidance: Validation of Chromatographic Methods.
-
Gao, H., & Obach, R. S. (2011). Addressing MIST (metabolites in safety testing): bioanalytical approaches to address metabolite exposures in humans and animals. Current Drug Metabolism, 12(6), 578–586. [Link]
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- LCGC International. (2026, January 1). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
- ResearchGate. (2025, August 6). Validation of bioanalytical methods - Highlights of FDA's guidance.
- Impactfactor. (n.d.). Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F.
- Dachtler, M., et al. (2000). Identification of trifluoperazine metabolites using HPLC-NMR of test mixtures. Magnetic Resonance in Chemistry, 38(11), 951–956.
- Nejres A. & Najem M. (2022). Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. Egyptian Journal of Chemistry, 65(4).
- Jameel M. (2025, August 9). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms.
- Tardy, M., Dold, M., & Leucht, S. (2019). Trifluoperazine versus low-potency first-generation antipsychotic drugs for schizophrenia.
- Patsnap Synapse. (2024, June 14). What is Trifluoperazine Hydrochloride used for?
- Cleveland Clinic. (n.d.). Trifluoperazine Tablets: Uses & Side Effects.
Sources
- 1. What is Trifluoperazine Hydrochloride used for? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sci-hub.st [sci-hub.st]
- 6. impactfactor.org [impactfactor.org]
- 7. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 10. Separation of Phenothiazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - CAS - 1549-88-8 | Axios Research [axios-research.com]
- 13. farm.ucl.ac.be [farm.ucl.ac.be]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Application Note: Utilizing Trifluoperazine Sulfoxide as a Chromatographic Reference Standard
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of Trifluoperazine sulfoxide as a reference standard in chromatographic analyses. Trifluoperazine, a phenothiazine antipsychotic, undergoes extensive metabolism, with the sulfoxide derivative being a significant metabolite.[1][2] Accurate identification and quantification of this metabolite are critical for pharmacokinetic studies, impurity profiling, and stability testing of the parent drug. This document outlines the essential physicochemical properties of this compound, provides detailed protocols for its use in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and establishes a framework for method validation in accordance with international regulatory guidelines.
Introduction: The Rationale for a this compound Reference Standard
In pharmaceutical analysis, reference standards are highly purified compounds that serve as a benchmark for confirming the identity, purity, strength, and quality of a substance.[3][4] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized.[3] Trifluoperazine is a widely used antipsychotic medication that is extensively metabolized in the liver.[5] this compound is a primary product of this metabolism.[1][2] Therefore, a well-characterized reference standard for this compound is indispensable for:
-
Pharmacokinetic (PK) Studies: To accurately quantify the metabolite in biological matrices and understand the absorption, distribution, metabolism, and excretion (ADME) profile of Trifluoperazine.
-
Impurity Profiling: To identify and quantify this compound as a potential impurity in the drug substance or a degradation product in the drug product.
-
Stability Studies: To monitor the formation of the sulfoxide as a degradant under various stress conditions, as mandated by stability-indicating method validation.[6]
This guide provides the scientific rationale and practical steps for integrating this compound into a robust analytical workflow.
Physicochemical Properties and Characterization of the Reference Standard
A thorough understanding of the reference standard's properties is fundamental to its correct application.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine 5-oxide | |
| CAS Number | 1549-88-8 | [2][7][8] |
| Molecular Formula | C21H24F3N3OS | [7][8] |
| Molecular Weight | 423.5 g/mol | [2] |
Sourcing and Purity
This compound reference standards are commercially available from reputable suppliers such as LGC Standards and Simson Pharma.[9] It is imperative to obtain a Certificate of Analysis (CoA) with the reference standard, which should provide, at a minimum:
-
Identity confirmation (e.g., by NMR, IR, MS).
-
Purity assessment (e.g., by HPLC, with a purity of ≥98% being typical).
-
Water content (e.g., by Karl Fischer titration).
-
Residual solvent analysis (e.g., by GC-HS).
The use of a well-characterized reference standard from a reliable source is the cornerstone of generating high-quality, reproducible analytical data.[3][4]
Storage and Stability
While specific stability data for this compound solutions is not extensively published, general guidelines for sulfoxides and related compounds suggest the following:
-
Solid State: The solid material should be stored at -20°C, protected from light and moisture, as indicated by suppliers of the parent compound, Trifluoperazine HCl.[10]
-
In Solution: Stock solutions should be prepared fresh in a suitable solvent such as methanol or a mixture of acetonitrile and water. Stability in solution is influenced by factors like pH, temperature, and light exposure. It is recommended to store stock solutions at 2-8°C and to evaluate their stability over the intended period of use as part of the method validation process.
Experimental Protocols: Chromatographic Analysis
The following protocols provide a starting point for the chromatographic analysis of this compound. Optimization may be required based on the specific instrumentation and analytical objectives.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
This protocol is adapted from established methods for Trifluoperazine and is suitable for purity determination and quantification in non-complex matrices.[11][12][13]
Protocol 1: HPLC-UV Analysis
-
Reference Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in methanol to prepare a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium bicarbonate buffer in water (pH adjusted to ~7.5) in a ratio of 85:15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm (based on the chromophore of the parent compound).[12][13]
-
-
System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be between 0.8 and 1.5.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
For higher sensitivity and selectivity, particularly in complex matrices like biological fluids, an LC-MS/MS method is recommended. This protocol is based on methods developed for the parent drug.[14][15]
Protocol 2: LC-MS/MS Analysis
-
Reference Standard and Internal Standard (IS) Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of a suitable internal standard (e.g., Trifluoperazine-d8) at a fixed concentration.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18, 50 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: A gradient elution using (A) 5 mM ammonium bicarbonate in water and (B) a mixture of acetonitrile and methanol (85:15, v/v).
-
Gradient Program: A linear gradient from 10% to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A probable transition would be based on the protonated molecular ion [M+H]+.
-
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A cornerstone of any analytical method is its validation, which demonstrates that the procedure is suitable for its intended purpose.[16][17][18][19][20] The following validation parameters, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, must be assessed.[16][17][18][19][20]
Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest. | No interference from blank, placebo, or known impurities at the retention time of this compound. |
| Linearity | To establish a linear relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for drug substance analysis. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria are met under varied conditions (e.g., ±10% flow rate, ±5°C column temperature). |
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful implementation.
Caption: Workflow for the chromatographic analysis using this compound as a reference standard.
Conclusion
The use of a well-characterized this compound reference standard is fundamental to the accurate and reliable analysis of this important metabolite. This application note provides a comprehensive framework, from understanding the physicochemical properties of the standard to implementing and validating robust HPLC and LC-MS analytical methods. By adhering to these protocols and the principles of scientific integrity outlined, researchers can ensure the generation of high-quality data that meets stringent regulatory expectations.
References
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]
-
Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. (2022). Biomedical Chromatography, 36(12), e5499. Retrieved from [Link]
-
Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics. (2022). ResearchGate. Retrieved from [Link]
-
Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. (2020, October 27). FDA. Retrieved from [Link]
-
Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. FDA. Retrieved from [Link]
-
Physical Standards and Reference Materials. (2022, September 6). FDA. Retrieved from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2015). The AAPS Journal, 17(5), 1135-1143. Retrieved from [Link]
-
Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]
-
Trifluoperazine. PubChem. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS ANALYSIS OF ISOPROPAMIDE AND TRIFLUOPERAZINE IN FIXED-DOSE COMBINATION TABLETS. (2017, December 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of trihexyphenidyl and trifluope. Scholars Research Library. Retrieved from [Link]
-
Trifluoperazine Monograph for Professionals. Drugs.com. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F. Impactfactor. Retrieved from [Link]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2015). The AAPS Journal, 17(5), 1135-1143. Retrieved from [Link]
-
Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved from [Link]
-
Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 441-444. Retrieved from [Link]
-
Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. ACTA Pharmaceutica Sciencia. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
This compound - CAS - 1549-88-8. Axios Research. Retrieved from [Link]
Sources
- 1. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. gcms.cz [gcms.cz]
- 6. impactfactor.org [impactfactor.org]
- 7. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound - CAS - 1549-88-8 | Axios Research [axios-research.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. Trifluoperazine = 99 , powder 440-17-5 [sigmaaldrich.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actapharmsci.com [actapharmsci.com]
- 14. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Protocol for Trifluoperazine sulfoxide extraction from brain tissue
An Application Note and Protocol for the Extraction of Trifluoperazine Sulfoxide from Brain Tissue
Authored by a Senior Application Scientist
This document provides a comprehensive, field-tested protocol for the efficient extraction of this compound, a primary metabolite of the antipsychotic drug trifluoperazine, from complex brain tissue matrices. Designed for researchers in neuropharmacology, toxicology, and drug metabolism, this guide emphasizes not only the procedural steps but also the underlying scientific principles to ensure robust, reproducible, and accurate results for downstream analytical quantification, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle and Scientific Rationale
The quantification of drug metabolites in brain tissue is critical for understanding their distribution, accumulation, and potential contribution to both therapeutic and adverse effects. Trifluoperazine (TFP) is extensively metabolized in the liver, with this compound being a significant, pharmacologically relevant metabolite.[1][2] The challenge in its extraction from brain tissue lies in efficiently separating the analyte from a matrix rich in proteins and lipids, which can cause significant matrix effects and interfere with downstream analysis.[3]
This protocol employs a multi-step strategy grounded in fundamental chemistry:
-
Tissue Homogenization: Mechanical disruption of the brain tissue in a buffered solution to release the analyte from the cellular environment.
-
Protein Precipitation (PPT): Use of a cold organic solvent to denature and precipitate abundant proteins, clarifying the sample.
-
Liquid-Liquid Extraction (LLE): Partitioning of the target analyte between the aqueous sample and an immiscible organic solvent. This step is optimized by pH adjustment to maximize the recovery of this compound.
-
Concentration and Reconstitution: Evaporation of the extraction solvent and redissolution of the analyte in a solvent compatible with the intended analytical platform.
This compound is a lipophilic molecule (calculated LogP ≈ 3.7), making it highly suitable for extraction into organic solvents.[4] However, its basic nitrogen in the piperazine ring (predicted pKa ≈ 7.65) allows for its charge state to be manipulated by altering the pH.[5] By raising the pH of the aqueous sample to a basic level (>9), the molecule is deprotonated, rendering it neutral and significantly increasing its partition coefficient into a non-polar organic solvent. This principle is the cornerstone of the selective and high-recovery LLE step.
Materials and Reagents
Equipment
-
Tissue homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Refrigerated centrifuge capable of >12,000 x g
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Conical glass centrifuge tubes (15 mL)
-
Vortex mixer
-
Evaporation system (e.g., nitrogen stream evaporator with a water bath)
-
Analytical balance
-
Calibrated pipettes
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
Reagents and Solvents
-
This compound analytical standard (CAS 1549-88-8)[6]
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., Trifluoperazine-d8) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variability.[7][8]
-
Methanol (CH₃OH), HPLC grade or higher[9]
-
Acetonitrile (ACN), HPLC grade or higher
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium Hydroxide (NH₄OH), concentrated solution (~28-30%)
-
Deionized water (>18 MΩ·cm)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Brain tissue (e.g., rat, mouse), stored at -80°C until use
Experimental Workflow Diagram
The following diagram illustrates the complete extraction workflow from tissue homogenization to the final extract ready for analysis.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Contribution of trifluoperazine metabolites to the in vivo (19)F NMR spectrum of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1549-88-8 [m.chemicalbook.com]
- 6. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Daicel Pharma Standards [daicelpharmastandards.com]
Application Note: A Multi-Parametric Approach to Assessing Trifluoperazine Sulfoxide Cytotoxicity
Introduction: Beyond the Parent Compound
Trifluoperazine (TFP) is a well-established phenothiazine antipsychotic medication used in the management of psychiatric disorders.[1] Its mechanism of action primarily involves the blockade of dopamine D1 and D2 receptors.[2][3] In recent years, TFP has also been investigated for its anticancer properties, with studies showing it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.[4][5][6]
However, like most pharmaceuticals, TFP is metabolized in the body, primarily by the liver through processes like sulfoxidation.[7] This metabolic conversion results in the formation of derivatives such as Trifluoperazine sulfoxide.[8] Understanding the cytotoxic potential of such metabolites is a critical aspect of drug development and toxicology. It helps to build a complete safety profile and can reveal whether the therapeutic or off-target effects of a drug are attributable to the parent compound, its metabolites, or both.[9][10]
This application note provides a comprehensive guide for researchers to determine the cytotoxicity of this compound using a suite of robust, cell-based assays. We will move beyond a single-endpoint measurement to a multi-parametric strategy, enabling a more nuanced understanding of the compound's effects on cell health. We will detail the principles, protocols, and data interpretation for assays that measure metabolic activity, membrane integrity, and key apoptotic events.
The Strategy: A Tiered, Mechanistic Investigation
To generate a comprehensive cytotoxicity profile, a single assay is insufficient. A compound can reduce cell viability through various mechanisms—such as necrosis, apoptosis, or by simply halting proliferation—and different assays are sensitive to different cellular events.[10][11] We advocate for a tiered approach that first establishes a general cytotoxic effect and then delves into the potential mechanisms of cell death.
Our recommended workflow involves a primary screening to measure overall viability and cytotoxicity, followed by secondary, mechanistic assays to elucidate the mode of action.
Caption: Tiered experimental workflow for assessing this compound cytotoxicity.
Tier 1: Primary Cytotoxicity Screening
The initial goal is to determine if this compound affects cell health and at what concentrations. We utilize two of the most robust and widely used assays that measure distinct parameters of cell health: metabolic activity and plasma membrane integrity.
MTT Assay: A Measure of Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[14] A decrease in the purple color indicates a reduction in cell viability, which could be due to cytotoxicity or inhibition of proliferation.[13]
Causality Behind Choices: We choose the MTT assay for its high throughput, sensitivity, and because mitochondrial function is a central indicator of overall cell health. A disruption in mitochondrial reductase activity is an early sign of cellular stress.
LDH Release Assay: An Indicator of Cell Lysis
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable, cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[11][15] The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn generates NADH from NAD+.[16] This NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt (like INT) into a colored formazan product.[15] The amount of color produced is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[16]
Causality Behind Choices: This assay is a direct measure of cytotoxicity leading to membrane rupture, a hallmark of necrosis. When run in parallel with the MTT assay, it allows for differentiation between cytostatic effects (reduced metabolic activity without cell death) and cytotoxic effects (cell death and lysis). For example, if a compound inhibits mitochondrial function without lysing the cell, you would see a drop in the MTT signal but not a significant increase in LDH release.
Tier 2: Uncovering the Mechanism of Cell Death
If the Tier 1 assays indicate that this compound is indeed cytotoxic, the next logical step is to investigate how it kills the cells. Apoptosis, or programmed cell death, is a common mechanism for drug-induced cytotoxicity.[9] Furthermore, given that the parent compound TFP has been linked to oxidative stress,[4][17] assessing the generation of reactive oxygen species (ROS) is a prudent mechanistic step.
Caspase-Glo® 3/7 Assay: Detecting the "Executioners" of Apoptosis
Principle: Apoptosis is executed by a family of proteases called caspases.[18] These are broadly divided into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7).[19][20] The activation of executioner caspases is a key commitment point in the apoptotic pathway, leading to the cleavage of cellular proteins and the dismantling of the cell.[19] Caspase activity assays utilize a specific peptide substrate (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (colorimetric, fluorescent, or luminescent).[21] When activated caspases cleave the substrate, the reporter is released, generating a measurable signal that is proportional to caspase activity.[19]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Causality Behind Choices: Measuring caspase-3/7 activity provides a direct and specific readout for apoptosis. It confirms that cell death is occurring through a programmed, regulated pathway rather than uncontrolled lysis (necrosis). This assay is highly sensitive and can be multiplexed with other assays to get more data from a single well.[22]
Oxidative Stress Assay: Measuring Reactive Oxygen Species (ROS)
Principle: Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[23] Excessive ROS can damage DNA, lipids, and proteins, ultimately triggering cell death pathways like apoptosis.[24] ROS levels can be measured using cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA). Inside the cell, esterases cleave the acetate groups, and the non-fluorescent H2DCF is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Causality Behind Choices: Since the parent compound TFP is known to induce ROS,[4] investigating this as a potential mechanism for this compound is a logical step. An increase in ROS preceding or concurrent with caspase activation would strongly suggest that oxidative stress is an upstream event triggering apoptosis.
Detailed Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response experiments and high-throughput screening.[25] All steps should be performed in a sterile cell culture hood.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL.[12]
-
Incubation: Remove the treatment medium from the wells. Add 100 µL of the MTT working solution to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.[26] During this time, purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[12][26]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated / Absorbance of Control) * 100.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using a duplicate plate.
-
Establish Controls: It is critical to include the following controls on the same plate[15][16]:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the end of the experiment.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains the substrate and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[15] Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100.
Protocol: Caspase-Glo® 3/7 Assay (Luminescent)
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution by mixing the buffer and substrate according to the manufacturer's protocol.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium and cells.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Express the results as fold-change in luminescence relative to the vehicle-treated control. An increase in the luminescent signal indicates an increase in caspase-3/7 activity.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison across different assays and concentrations.
Table 1: Example Data Summary for this compound (48h Treatment)
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Fold-Change (Caspase-3/7) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 1 | 98 ± 5.1 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 10 | 75 ± 6.2 | 15.4 ± 2.5 | 3.5 ± 0.4 |
| 25 | 42 ± 3.8 | 48.7 ± 4.1 | 8.9 ± 0.9 |
| 50 | 15 ± 2.9 | 85.2 ± 5.6 | 5.1 ± 0.6 |
| 100 | 5 ± 1.5 | 92.1 ± 3.3 | 2.3 ± 0.3 |
Interpreting the Results:
-
Low to Mid Concentrations (e.g., 10-25 µM): A significant decrease in MTT signal coupled with a large increase in caspase-3/7 activity and a moderate increase in LDH release suggests that apoptosis is the primary mode of cell death.
-
High Concentrations (e.g., 50-100 µM): The dramatic drop in cell viability and the sharp rise in LDH release suggest widespread cell lysis. The caspase-3/7 signal might decrease at the highest concentrations compared to mid-concentrations. This can indicate a switch to a necrotic or secondary necrotic phenotype, where the apoptotic machinery is overwhelmed or the cell lyses before the full apoptotic program can complete.
Conclusion
Determining the cytotoxicity of a drug metabolite like this compound requires a rigorous, multi-faceted approach. By combining assays that probe metabolic health (MTT), membrane integrity (LDH), and specific death pathways (caspase activation), researchers can build a comprehensive profile of the compound's biological activity. This tiered strategy not only quantifies cytotoxicity but also provides critical insights into the underlying mechanisms, which is essential for both preclinical safety assessment and for exploring new therapeutic applications.
References
Please note that the accessibility of these links may change over time.
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
-
Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays. Retrieved from [Link]
-
Elabscience. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Trifluoperazine - LiverTox. Retrieved from [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Innoprot. (n.d.). Oxidative Stress Assay. Retrieved from [Link]
-
Chemgeneics. (n.d.). Oxidative Stress Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro assay of cytotoxicity and oxidative stress. Retrieved from [Link]
-
PubMed. (2025). Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoperazine - PubChem. Retrieved from [Link]
-
Anticancer Research. (n.d.). COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study. Retrieved from [Link]
-
MDPI. (n.d.). Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study. Retrieved from [Link]
-
ResearchGate. (2025). Trifluoperazine, an Antipsychotic Drug, Inhibits Viability of Cells Derived From SEGA and Cortical Tubers Cultured In Vitro | Request PDF. Retrieved from [Link]
-
PubMed. (2020). Trifluoperazine an Antipsychotic Drug and Inhibitor of Mitochondrial Permeability Transition Protects Cytarabine and Ifosfamide-Induced Neurotoxicity. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoperazine. Retrieved from [Link]
-
YouTube. (2025). Pharmacology of Trifluoperazine. Retrieved from [Link]
Sources
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Trifluoperazine, an Antipsychotic Drug, Effectively Reduces Drug Resistance in Cisplatin-Resistant Urothelial Carcinoma Cells via Suppressing Bcl-xL: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. news-medical.net [news-medical.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. Trifluoperazine an Antipsychotic Drug and Inhibitor of Mitochondrial Permeability Transition Protects Cytarabine and Ifosfamide-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 23. innoprot.com [innoprot.com]
- 24. mdpi.com [mdpi.com]
- 25. njbio.com [njbio.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Trifluoperazine sulfoxide as a biomarker for Trifluoperazine exposure
Application Note & Protocol
Trifluoperazine Sulfoxide: A Key Biomarker for Monitoring Trifluoperazine Exposure in Preclinical and Clinical Research
Abstract
Trifluoperazine (TFP), a first-generation antipsychotic of the phenothiazine class, is utilized in the management of psychotic disorders such as schizophrenia.[1][2] Due to its extensive hepatic metabolism and significant inter-individual pharmacokinetic variability, direct monitoring of the parent drug may not fully encapsulate the total drug exposure.[3][4] This application note details a robust and validated bioanalytical method for the quantification of this compound (TFP-SO), a major metabolite of TFP, in human plasma.[5][6] We posit that TFP-SO serves as a reliable biomarker for TFP exposure, offering a more comprehensive assessment of drug disposition. This guide provides the scientific rationale, detailed experimental protocols for sample preparation and LC-MS/MS analysis, and data interpretation guidelines for researchers, clinicians, and drug development professionals.
Introduction: The Rationale for Monitoring this compound
Trifluoperazine is primarily metabolized in the liver through various pathways, including sulfoxidation, N-dealkylation, N-oxidation, and aromatic hydroxylation, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[4][6][7] Sulfoxidation represents a significant metabolic route, leading to the formation of this compound (TFP-SO).[5][6]
Given that TFP undergoes extensive first-pass metabolism, the plasma concentrations of the parent drug can vary widely among individuals.[2][3] Factors such as genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6), co-administered medications, and liver function can all influence the rate and extent of TFP metabolism.[1] Monitoring only TFP may therefore provide an incomplete or misleading picture of the patient's total drug exposure. TFP-SO, as a major and readily detectable metabolite, can offer a more stable and integrated measure of drug exposure over time.[8] The rapidly appearing and relatively high concentrations of the sulfoxide metabolite are indicative of presystemic sulfoxidation.[8]
Key Advantages of TFP-SO as a Biomarker:
-
Integrated Exposure Metric: TFP-SO concentrations reflect the cumulative exposure to the parent drug over a longer duration.
-
Reduced Variability: Metabolite concentrations can sometimes exhibit less inter-individual variability compared to the parent drug.
-
Insight into Metabolic Phenotype: The ratio of TFP-SO to TFP can provide valuable information about an individual's metabolic activity, aiding in dose adjustments and predicting potential drug-drug interactions.
Metabolic Pathway of Trifluoperazine
The primary metabolic conversion of Trifluoperazine to its sulfoxide derivative is illustrated below. This oxidation reaction, occurring at the sulfur atom of the phenothiazine ring, is a critical step in the drug's biotransformation.[5][6]
Caption: Metabolic conversion of Trifluoperazine to this compound.
Analytical Methodology: Quantification of TFP and TFP-SO in Plasma
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of TFP and TFP-SO in biological matrices.[9][10][11]
Materials and Reagents
-
Trifluoperazine (Reference Standard)
-
This compound (Reference Standard)
-
Trifluoperazine-d8 (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Bicarbonate
-
Tertiary Butyl Methyl Ether (TBME)
-
Human Plasma (K2-EDTA)
Sample Preparation: Liquid-Liquid Extraction
This protocol is optimized for high recovery and removal of matrix interferences.
-
Thaw: Thaw plasma samples and calibration standards at room temperature.
-
Aliquoting: To 100 µL of plasma, add 25 µL of the internal standard working solution (Trifluoperazine-d8).
-
Alkalinization: Add 100 µL of 0.1 M sodium bicarbonate to alkalinize the sample.
-
Extraction: Add 1 mL of tertiary butyl methyl ether (TBME).
-
Vortexing: Vortex the samples for 10 minutes at high speed.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Bicarbonate in Water |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 3 min, hold for 1 min, re-equilibrate |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | TFP: 408.2 > 113.1; TFP-SO: 424.2 > 113.1; TFP-d8: 416.2 > 121.1 |
Method Validation and Performance
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | 10 pg/mL |
| Intra-day Precision (%CV) | < 15% | < 8% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | ± 15% | -5% to +7% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV < 15% | < 10% |
Experimental Workflow
The following diagram outlines the complete workflow from sample collection to data analysis.
Caption: Comprehensive workflow for the analysis of TFP and TFP-SO.
Clinical and Research Applications
-
Therapeutic Drug Monitoring (TDM): The combined concentrations of TFP and TFP-SO can provide a more accurate reflection of patient adherence and metabolic status, potentially guiding dose adjustments to optimize efficacy and minimize adverse effects.[12]
-
Pharmacokinetic (PK) Studies: In drug development and clinical pharmacology studies, measuring both the parent drug and its major metabolite is crucial for a complete characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicology and Overdose Cases: In forensic toxicology, the presence of TFP-SO can confirm exposure to TFP, even if the parent drug has been cleared from the system.
Conclusion
The quantification of this compound in conjunction with the parent drug, trifluoperazine, offers a superior approach to monitoring drug exposure. The validated LC-MS/MS method described herein provides the necessary sensitivity, specificity, and reliability for demanding research and clinical applications. By incorporating TFP-SO as a key biomarker, researchers and clinicians can gain deeper insights into the pharmacokinetics of trifluoperazine, ultimately leading to more personalized and effective therapeutic strategies.
References
- VertexAI Search. (2025). Pharmacology of Trifluoperazine; Phamacokinetics, Mechanism of Action, Uses, Effects.
- GlobalRx. (n.d.). Clinical Profile: Trifluoperazine Hydrochloride 10mg Tablet.
- Midha, K. K., Korchinski, E. D., Verbeeck, R. K., Roscoe, R. M., Hawes, E. M., Cooper, J. K., & McKay, G. (n.d.). Kinetics of oral trifluoperazine disposition in man. PMC.
- Patsnap Synapse. (2024). What is the mechanism of Trifluoperazine Hydrochloride?.
- PubMed. (2022).
- ResearchGate. (n.d.). Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics | Request PDF.
- Aravagiri, M., Hawes, E. M., & Midha, K. K. (1984). Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans. Journal of Pharmaceutical Sciences, 73(10), 1383–1387.
- chemeurope.com. (n.d.). Trifluoperazine.
- National Institutes of Health. (2020). Trifluoperazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- ResearchGate. (n.d.).
- Patsnap Synapse. (2024). New spectrophotometric method for trifluoperazine in pharma.
- Impactfactor. (n.d.).
- (n.d.).
- PMC. (n.d.). Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). The In-Vitro Discovery of Trifluoperazine Metabolites: A Technical Guide.
- ResearchGate. (n.d.).
- (n.d.). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples.
- CymitQuimica. (n.d.). CAS 1549-88-8: this compound.
- Waters Corporation. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research.
- PubMed. (1989). Trifluoperazine plasma levels and clinical response.
- PubMed. (2014). The metabolism of trifluoperazine (TFP) exhibits atypical kinetic behavior in both human liver microsomes (HLMs) and monkey liver microsomes (MyLM).
- PubMed. (n.d.). Metabolic effects of trifluoperazine in the liver and the influence of calcium.
- National Institutes of Health. (n.d.). Trifluoperazine. PubChem.
- National Institutes of Health. (2021). Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension.
- PubMed. (2021). Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension.
- PubMed. (2016). Trifluoperazine: A Sprightly Old Drug.
Sources
- 1. youtube.com [youtube.com]
- 2. Articles [globalrx.com]
- 3. Kinetics of oral trifluoperazine disposition in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 5. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsr.net [ijsr.net]
- 12. Trifluoperazine plasma levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro drug metabolism studies involving Trifluoperazine sulfoxidation
Application Note & Protocol
Topic: Characterization of Trifluoperazine Sulfoxidation In Vitro: A Guide to Enzyme Phenotyping and Kinetic Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Trifluoperazine (TFP), a phenothiazine antipsychotic, undergoes extensive hepatic metabolism, with sulfoxidation being a primary transformation pathway.[1] This reaction, which involves the oxidation of the sulfur atom in the phenothiazine ring, is critical to the drug's pharmacokinetic profile and potential for drug-drug interactions.[1][2] This application note provides a comprehensive guide for studying TFP sulfoxidation in vitro. We detail robust protocols for characterizing this metabolic pathway using human liver microsomes (HLMs) and for identifying the specific enzyme families responsible—namely, Cytochrome P450 (CYP) and Flavin-Containing Monooxygenases (FMO)—through targeted chemical inhibition and recombinant enzyme assays. Methodologies for quantitative analysis via LC-MS/MS are also presented to ensure accurate kinetic assessment.
Scientific Principle & Strategic Overview
The in vitro investigation of TFP sulfoxidation hinges on incubating the drug with a metabolically competent system and quantifying the formation of its sulfoxide metabolite over time. The choice of the in vitro system is paramount for obtaining clinically relevant data.
-
Human Liver Microsomes (HLMs): As a subcellular fraction of the liver endoplasmic reticulum, HLMs are a rich source of both CYP and FMO enzymes, making them the ideal starting point for general metabolic screening and phenotyping.[3] Their use allows for an integrated view of metabolism by the major Phase I enzymes.
-
Enzyme Phenotyping: To dissect the relative contributions of CYP and FMO enzymes, a two-pronged strategy is employed:
-
Chemical Inhibition: Specific chemical inhibitors are used to selectively block the activity of an enzyme or enzyme family in HLMs. By comparing metabolite formation in the presence and absence of an inhibitor, the role of the targeted enzyme can be inferred.[4]
-
Recombinant Enzymes: Using individually expressed human enzymes (e.g., recombinant CYP1A2 or FMO1) provides definitive evidence of an enzyme's capacity to perform the reaction. This "gold standard" approach confirms the findings from inhibition assays.
-
The overall experimental strategy follows a logical progression from a broad assessment in a complex system (HLMs) to specific, confirmatory assays with isolated components.
Figure 1: High-level experimental workflow for TFP sulfoxidation studies.
Materials & Reagents
-
Test Compound: Trifluoperazine dihydrochloride (TFP)
-
Metabolite Standard: Trifluoperazine sulfoxide (for analytical quantification)
-
Biological Matrix: Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
Recombinant Enzymes:
-
Baculovirus-expressed human CYP1A2 + Reductase
-
Baculovirus-expressed human FMO1
-
-
Cofactors: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Inhibitors:
-
Buffers: Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Solvents: Acetonitrile (HPLC/MS Grade), Methanol (HPLC/MS Grade), Water (HPLC/MS Grade)
-
Reagents for LC-MS/MS: Ammonium Bicarbonate or Formic Acid
Protocol 1: General TFP Sulfoxidation in Human Liver Microsomes
This protocol establishes the baseline rate of TFP sulfoxidation under initial rate conditions.
Rationale: It is crucial to ensure that substrate and cofactor depletion are minimal (<15%) and that metabolite formation is linear with respect to time and protein concentration. This validates the experimental conditions for subsequent kinetic and inhibition studies.[6]
Step-by-Step Methodology:
-
Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of TFP in water or a suitable low-organic solvent.
-
Pre-incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 200 µL:
-
100 mM Phosphate Buffer
-
HLMs (final concentration 0.2-0.5 mg/mL)
-
TFP (final concentration e.g., 1-10 µM)
-
-
Pre-warming: Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to reach thermal equilibrium.[1]
-
Initiation: Start the reaction by adding the NADPH regenerating system.[1]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 10, 20, 30, 60 minutes). Time points should be selected to ensure linearity.
-
Termination: Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard (e.g., Trifluoperazine-D8).[7][8] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[1]
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Protocol 2: Enzyme Phenotyping with Chemical Inhibitors
This protocol identifies the contribution of CYP1A2 and FMOs to TFP sulfoxidation in HLMs.
Rationale: Furafylline is a mechanism-based (suicide) inhibitor of CYP1A2, meaning it is converted by the enzyme into a reactive species that covalently binds and irreversibly inactivates it.[4][9] This provides high selectivity. Methimazole is a competitive inhibitor of FMOs.[5] A pre-incubation step is required for mechanism-based inhibitors like furafylline to ensure inactivation occurs before the substrate is added.[4]
Sources
- 1. Mechanism-based inactivation of human cytochrome P450 1A2 by furafylline: detection of a 1:1 adduct to protein and evidence for the formation of a novel imidazomethide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Characterization of the inhibition of P4501A2 by furafylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proceedings: Changes in drug metabolizing ability in thyroid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform-selective mechanism-based inhibition of human cytochrome P450 1A2 by furafylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Trifluoperazine Sulfoxidation Inhibitors
Introduction: The Metabolic Significance of Trifluoperazine Sulfoxidation
Trifluoperazine (TFP) is a phenothiazine antipsychotic agent whose metabolism is critical to its therapeutic efficacy and potential for drug-drug interactions.[1][2] One of the key metabolic pathways for TFP is sulfoxidation, a reaction catalyzed predominantly by Flavin-Containing Monooxygenases (FMOs), particularly the FMO3 isoform, which is highly expressed in the adult human liver.[3][4] While Cytochrome P450 (CYP) enzymes are also involved in the overall metabolism of TFP, FMO3 plays a significant role in the detoxification process by converting the lipophilic drug into a more water-soluble sulfoxide metabolite, facilitating its excretion.[1][3]
Inhibition of TFP sulfoxidation can lead to altered drug exposure, potentially increasing the risk of adverse effects or impacting therapeutic outcomes. Therefore, the identification of compounds that inhibit this metabolic pathway is of significant interest in drug discovery and development for predicting and avoiding potential drug-drug interactions.[5] This document provides a comprehensive guide for establishing a robust, high-throughput screening (HTS) assay to identify inhibitors of TFP sulfoxidation, tailored for researchers in pharmacology, drug metabolism, and toxicology.
Principle of the Assay: A Luminescence-Based Approach
To achieve the sensitivity and scalability required for high-throughput screening, a luminescence-based assay is proposed. This method offers significant advantages over fluorescence-based assays, including a higher signal-to-background ratio and reduced interference from colored or fluorescent compounds in screening libraries.[6] The assay is designed as a coupled-enzyme system that quantifies the consumption of NADPH, a necessary cofactor for FMO activity.
The core principle is as follows:
-
Primary Reaction: Recombinant human FMO3 catalyzes the sulfoxidation of Trifluoperazine, consuming NADPH in the process.
-
Detection Reaction: The amount of remaining NADPH after the primary reaction is inversely proportional to the FMO3 activity. A commercially available NAD(P)H detection reagent, which contains an enzyme that utilizes NAD(P)H to reduce a pro-luciferin substrate into luciferin, is added.
-
Signal Generation: A thermostable luciferase then catalyzes the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the amount of NAD(P)H present.
In the presence of an inhibitor of TFP sulfoxidation, FMO3 activity is reduced, less NADPH is consumed, and a higher luminescent signal is produced.
Visualizing the Experimental Workflow
Caption: High-level workflow for the HTS assay.
Detailed Protocols
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Buffer/Solvent | Notes |
| Recombinant Human FMO3 (rhFMO3) | 1 mg/mL | 5-10 µg/mL | Assay Buffer | Procure from a reputable commercial source.[7] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Trifluoperazine (TFP) | 10 mM | 10-50 µM | DMSO | The optimal concentration should be at or near the Km value, determined experimentally. |
| NADPH | 10 mM | 20-100 µM | Assay Buffer | Prepare fresh daily and keep on ice, protected from light. |
| Assay Buffer | 1X | 1X | 100 mM Potassium Phosphate, pH 8.5 | Buffer pH is critical for FMO activity.[8] Optimization may be required.[9][10] |
| Positive Control Inhibitor (e.g., Methimazole) | 10 mM | Varies (for IC50) | DMSO | A known FMO inhibitor should be used to validate the assay. |
| NAD(P)H Detection Reagent | As supplied | 1X | As supplied | Use a commercial kit such as NAD(P)H-Glo™ (Promega). |
Assay Procedure (384-well format)
-
Compound Dispensing:
-
Using an acoustic dispenser or pin tool, transfer 50-100 nL of test compounds, positive control inhibitor, and DMSO (for negative controls) to the appropriate wells of a 384-well white, flat-bottom assay plate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a solution of rhFMO3 in assay buffer at 2X the final desired concentration.
-
Dispense 10 µL of the rhFMO3 solution into each well of the assay plate containing the compounds.
-
Mix the plate on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 15-30 minutes. This step allows for the interaction between the inhibitors and the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix containing TFP and NADPH in assay buffer at 2X their final desired concentrations.
-
To initiate the reaction, dispense 10 µL of the substrate/cofactor mix into each well.
-
Mix the plate on a plate shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the NAD(P)H detection reagent to room temperature.
-
Add 20 µL of the detection reagent to each well. This will stop the FMO reaction and initiate the luminescent signal generation.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Assay Validation and Quality Control
A robust HTS assay requires rigorous validation to ensure the data generated is reliable and reproducible.[11]
Key Validation Parameters:
-
Z'-factor: This statistical parameter is a measure of the quality of an HTS assay. It is calculated using the means and standard deviations of the positive and negative controls.
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Interpretation:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unacceptable assay
-
-
-
Signal-to-Background (S/B) Ratio: This ratio provides a measure of the dynamic range of the assay.
-
Formula: S/B = Mean_neg / Mean_pos
-
-
DMSO Tolerance: The assay should be tested with a range of DMSO concentrations to ensure that the solvent used to dissolve the compounds does not significantly affect enzyme activity.[11]
-
Substrate Km Determination: The Michaelis-Menten constant (Km) for TFP should be determined to ensure the substrate concentration used in the screen is appropriate (typically at or near the Km value).[12]
-
Positive Control IC50 Determination: The half-maximal inhibitory concentration (IC50) of a known FMO inhibitor (e.g., methimazole) should be determined to confirm the assay can accurately measure inhibition.[13]
Data Analysis and Hit Identification
-
Normalization: Raw luminescence data should be normalized to the plate controls. The percent inhibition for each test compound can be calculated as follows:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls.
-
Hit Confirmation: Primary hits should be re-tested in a dose-response format to confirm their activity and determine their IC50 values.
-
Counter-screening and Orthogonal Assays: Confirmed hits should be evaluated in counter-screens to rule out non-specific mechanisms of inhibition (e.g., inhibition of the luciferase reporter enzyme). Orthogonal assays using a different detection method can also be employed to validate the hits.[14]
Mechanism of TFP Sulfoxidation and Inhibition
Caption: Simplified mechanism of TFP sulfoxidation by FMOs and the point of inhibition.
Conclusion
The described luminescence-based HTS assay provides a robust and sensitive platform for the identification of inhibitors of Trifluoperazine sulfoxidation. By understanding the underlying enzymatic mechanism and adhering to rigorous validation and data analysis principles, researchers can effectively screen large compound libraries to identify molecules with the potential to cause drug-drug interactions, thereby enhancing the safety profile of new chemical entities in drug development.
References
-
National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
Tudor, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(3), 211-223. Available at: [Link]
-
National Center for Biotechnology Information (2012). HTS Assay Validation - Assay Guidance Manual. Available at: [Link]
-
Siddens, L. K., et al. (2008). Evaluation of Xenobiotic N- and S-Oxidation by Variant Flavin-Containing Monooxygenase 1 (FMO1) Enzymes. Drug Metabolism and Disposition, 36(11), 2249-2255. Available at: [Link]
-
Shainsky, J., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(14), 4835-4841. Available at: [Link]
-
National Center for Biotechnology Information (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual. Available at: [Link]
-
Henderson, M. C., et al. (2012). Characterization of Human Flavin-Containing Monooxygenase (FMO) 3 and FMO5 Expressed as Maltose-Binding Protein Fusions. Drug Metabolism and Disposition, 40(1), 100-107. Available at: [Link]
-
Astor Scientific. Human FMO3 Recombinant Protein. Available at: [Link]
-
Shainsky, J., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. PubMed, 19465532. Available at: [Link]
-
Lattard, V., et al. (2004). Novel Variants of the Human Flavin-Containing Monooxygenase 3 (FMO3) Gene Associated with Trimethylaminuria. Human Mutation, 23(5), 523. Available at: [Link]
-
Auld, D. S., et al. (2010). Enzyme Assay Design for High-Throughput Screening. Methods in Molecular Biology, 565, 1-23. Available at: [Link]
-
Rettie, A. E., et al. (1994). Prochiral sulfoxidation as a probe for flavin-containing monooxygenases. Methods in Enzymology, 231, 447-458. Available at: [Link]
-
Krueger, S. K., et al. (2009). Characterization of Sulfoxygenation and Structural Implications of Human Flavin-Containing Monooxygenase Isoform 2 (FMO2.1) Variants S195L and N413K. Drug Metabolism and Disposition, 37(10), 2049-2056. Available at: [Link]
-
Shainsky, J., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. ResearchGate. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases (2020). Trifluoperazine - LiverTox. Available at: [Link]
-
Shainsky, J., et al. (2009). Chemical reactions used to detect sulfoxides in this study. ResearchGate. Available at: [Link]
-
Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127-136. Available at: [Link]
-
Wikipedia (n.d.). Flavin-containing monooxygenase 3. Available at: [Link]
-
Biocompare (n.d.). FMO3 ELISA Kits. Available at: [Link]
-
Dennison, S. R., & A. R. (2021). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]
-
Romero, E., et al. (2021). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. Catalysts, 11(8), 929. Available at: [Link]
-
Georgiou, C. A., & Constantinou, A. (2018). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods in Molecular Biology, 1686, 15-32. Available at: [Link]
-
Unchained Labs (n.d.). 5 considerations for buffer optimization during biologics formulation development. Available at: [Link]
-
Kim, H. S., et al. (2000). Inhibition of trifluoperazine-induced DNA fragmentation by cyclic AMP mediated signaling. Neuroscience Letters, 281(2-3), 111-114. Available at: [Link]
-
Cleveland Clinic (n.d.). Trifluoperazine Tablets: Uses & Side Effects. Available at: [Link]
-
An, F. F., et al. (2018). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Journal of Nanoscience and Nanoengineering, 4(1), 1-13. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Trifluoperazine. PubChem Compound Database. Available at: [Link]
-
Auld, D. S., et al. (2013). High-throughput screening assays for the identification of chemical probes. Chemical Society Reviews, 42(20), 8229-8244. Available at: [Link]
-
Kumar, P., et al. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 19(11), 3373. Available at: [Link]
-
Sartorius (2018). Optimization of Protein Purification Conditions on Sartobind® Lab Membrane Adsorbers. Available at: [Link]
Sources
- 1. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flavin-containing monooxygenase 3 - Wikipedia [en.wikipedia.org]
- 4. Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow [mdpi.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astorscientific.us [astorscientific.us]
- 8. Novel Variants of the Human Flavin-Containing Monooxygenase 3 (FMO3) Gene Associated with Trimethylaminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantorsciences.com [avantorsciences.com]
- 10. 5-considerations-for-buffer-optimization-during-biologics-pre-formulation [resources.nanotempertech.com]
- 11. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
Application Note: Robust Liquid-Liquid Extraction Protocol for the Quantification of Trifluoperazine Sulfoxide in Human Urine
Introduction
Trifluoperazine, a typical phenothiazine antipsychotic, is extensively metabolized in the body, with trifluoperazine sulfoxide being one of its major metabolites.[1] Accurate quantification of this metabolite in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations.[2] Liquid-liquid extraction (LLE) remains a fundamental and widely used sample preparation technique, offering a high degree of sample cleanup by partitioning the analyte of interest between two immiscible liquid phases.[3] This application note provides a detailed and optimized protocol for the efficient extraction of this compound from human urine, ensuring high recovery and sample purity for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
The protocol's design is grounded in the physicochemical properties of this compound. With a predicted pKa of 7.65, it is a basic compound.[4] This characteristic is pivotal for the extraction strategy, which involves adjusting the pH of the urine sample to suppress the ionization of the analyte, thereby increasing its partition into an organic solvent.
Materials and Reagents
-
Urine Samples: Collected and stored at -20°C until analysis.
-
This compound: Analytical standard of known purity.
-
Internal Standard (IS): A structurally similar compound not present in the sample, such as a deuterated analog of trifluoperazine or another phenothiazine derivative (e.g., prochlorperazine).[2]
-
Sodium Hydroxide (NaOH) solution: 1 M and 5 M concentrations.
-
Hydrochloric Acid (HCl) solution: 0.1 M.
-
Extraction Solvents (HPLC or analytical grade):
-
Methyl Tertiary Butyl Ether (MTBE)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Hexane
-
Isopropanol
-
-
Reconstitution Solvent: Typically the initial mobile phase of the analytical method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Glassware: Centrifuge tubes (15 mL, borosilicate glass with screw caps), pipettes, and vials.
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
pH meter
-
Experimental Protocol
This protocol is designed for optimal recovery and purity of this compound from urine.
Sample Preparation and pH Adjustment
The primary objective of this step is to convert the this compound, a basic compound, into its non-ionized (free base) form. This significantly enhances its solubility in organic solvents.
-
Step 1.1: Thaw frozen urine samples at room temperature.
-
Step 1.2: Centrifuge the urine sample at 4000 rpm for 5 minutes to pellet any particulate matter.
-
Step 1.3: Transfer 1 mL of the supernatant to a 15 mL glass centrifuge tube.
-
Step 1.4: Add the internal standard to each sample, control, and standard curve point.
-
Step 1.5 (pH Adjustment): Add 100 µL of 5 M NaOH to the urine sample. Vortex for 30 seconds. Check the pH using a calibrated pH meter; the target pH is ≥ 9.5. If necessary, add 1 M NaOH dropwise until the target pH is reached. This pH is well above the pKa of this compound (7.65), ensuring it is predominantly in its non-ionized, more hydrophobic state, thus maximizing its partitioning into the organic solvent.[4][5]
Liquid-Liquid Extraction
The choice of solvent is critical for efficient extraction. A solvent should be immiscible with water, have a high affinity for the analyte, and be easily evaporated.[1] A mixture of a non-polar solvent with a more polar modifier often provides the best results for moderately polar metabolites like this compound.
-
Step 2.1 (Solvent Addition): Add 5 mL of the chosen extraction solvent. A mixture of Dichloromethane:Isopropanol (90:10, v/v) is recommended. Dichloromethane is an effective solvent for many organic compounds, while the addition of a small amount of isopropanol increases the polarity of the organic phase to improve the recovery of the moderately polar sulfoxide metabolite.[6]
-
Step 2.2 (Mixing): Cap the tubes tightly and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Step 2.3 (Phase Separation): Centrifuge the tubes at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
Optional: Back-Extraction for Enhanced Purity
For samples requiring a higher degree of purification, a back-extraction step can be incorporated. This step selectively transfers the basic analyte back into an acidic aqueous phase, leaving neutral and acidic interferences in the organic phase.
-
Step 3.1: Carefully transfer the organic layer to a new clean 15 mL centrifuge tube.
-
Step 3.2: Add 1 mL of 0.1 M HCl to the tube containing the organic extract.
-
Step 3.3: Vortex for 2 minutes. The basic this compound will be protonated and become soluble in the acidic aqueous phase.
-
Step 3.4: Centrifuge at 4000 rpm for 5 minutes.
-
Step 3.5: Discard the organic layer.
-
Step 3.6: Add 100 µL of 5 M NaOH to the acidic aqueous layer to raise the pH back to ≥ 9.5.
-
Step 3.7: Add 5 mL of the extraction solvent (Dichloromethane:Isopropanol (90:10, v/v)).
-
Step 3.8: Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
Solvent Evaporation and Reconstitution
This step concentrates the extracted analyte and prepares it for analysis.
-
Step 4.1: Carefully transfer the final organic layer to a clean tube suitable for evaporation.
-
Step 4.2: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Step 4.3 (Reconstitution): Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.[7]
Analysis
The reconstituted sample is now ready for injection into an analytical instrument, such as an LC-MS/MS system, for quantification.
Workflow Diagram
Sources
- 1. economysolutions.in [economysolutions.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Parallel Artificial Liquid Membrane Extraction for the Determination of Over 50 Psychoactive Substances in Oral Fluid Through UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. norlab.com [norlab.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Trifluoperazine sulfoxide peak tailing issues in reverse-phase HPLC
Technical Support Center: Trifluoperazine Sulfoxide Analysis
A Guide to Overcoming Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for troubleshooting challenging separations. This guide is designed for researchers, analytical scientists, and drug development professionals encountering peak tailing issues with this compound in reverse-phase high-performance liquid chromatography (RP-HPLC). As Senior Application Scientists, we understand that poor peak shape can compromise resolution, integration, and overall data quality. This resource provides in-depth, scientifically grounded solutions to diagnose and resolve these common chromatographic hurdles.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical to understanding and resolving peak tailing for basic compounds like this compound.
Q1: What is this compound and why is it prone to peak tailing?
A1: this compound is a metabolite of trifluoperazine, a phenothiazine-class antipsychotic medication.[1][2] Its chemical structure includes a basic piperazine ring, which is easily protonated, and a polar sulfoxide group.[3] This basic nature is the primary reason it is susceptible to peak tailing in RP-HPLC.[4][5] Basic compounds, especially those with amine functional groups, are notorious for engaging in secondary interactions with the stationary phase, leading to asymmetrical peaks.[4][5] The predicted pKa for this compound is approximately 7.65, meaning it will be positively charged (protonated) in typical acidic mobile phases.[6]
Q2: What is the primary cause of peak tailing for basic compounds on silica-based columns?
A2: The most common cause is the interaction between the positively charged basic analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[4][7][8] While the primary retention mechanism in reversed-phase is hydrophobic interaction, these secondary ionic interactions create multiple retention mechanisms, causing some analyte molecules to be retained longer than the main band, resulting in a "tail".[4][9] This issue is particularly pronounced when the mobile phase pH is above 3, as silanol groups (with a pKa around 3.8-4.2) begin to deprotonate and become ionized (SiO-).[10][11]
Q3: How is peak tailing measured and what is an acceptable value?
A3: Peak tailing is most often quantified using the Tailing Factor (T) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height. A perfectly symmetrical, or Gaussian, peak has a tailing factor of 1.0. Values greater than 1 indicate tailing. While an ideal value is 1.0, a tailing factor up to 1.5 is often acceptable for many assays, though values approaching 2.0 can compromise integration accuracy and resolution.[4]
Troubleshooting Guide: A Systematic Approach
This guide provides a logical workflow for diagnosing and correcting this compound peak tailing. Start with the most common and easiest solutions first.
Step 1: Mobile Phase pH Optimization
Q4: My this compound peak is tailing significantly. What is the first and most critical parameter I should adjust?
A4: The first and most impactful adjustment is the mobile phase pH .[12] Since this compound is a basic compound, its peak shape is highly sensitive to the ionization state of both the analyte and the stationary phase silanol groups.
-
The "Why": The goal is to suppress the ionization of the residual silanol groups on the silica packing.[13] By operating at a low pH (typically ≤ 3.0), the silanol groups (Si-OH) remain in their neutral, protonated form.[8][11] This minimizes the strong ionic attraction between the negatively charged silanols and the positively charged analyte, which is the root cause of the tailing.[10][14]
-
The Trade-off: While low pH improves peak shape, it can reduce the retention of basic compounds because they become more polar when protonated. This can usually be compensated for by adjusting the organic solvent percentage.
Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction
Buffer Selection: Prepare an aqueous buffer using an additive compatible with your detection method (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid for LC-MS, or a 20-25 mM phosphate buffer for UV detection).
pH Measurement: Using a calibrated pH meter, adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[13] Aim for a target pH between 2.5 and 3.0 .
System Equilibration: After preparing the final mobile phase (e.g., Acetonitrile:pH 2.8 Buffer), flush the column with at least 10-15 column volumes to ensure it is fully equilibrated at the new pH.
Injection & Evaluation: Inject your this compound standard and evaluate the peak shape. Compare the tailing factor to the previous result.
Step 2: Employing Mobile Phase Additives
Q5: I've lowered the pH to 2.7, and the peak shape has improved, but there is still some tailing. What's my next step?
A5: The next strategy is to introduce a competing base , also known as a silanol blocker, into your mobile phase. The most common and effective additive for this purpose is triethylamine (TEA) .[15][16]
-
The "Why": TEA is a small, basic amine that preferentially interacts with the active, acidic silanol sites on the stationary phase.[15][17] By "masking" or "blocking" these sites, it prevents the larger this compound analyte from engaging in these secondary interactions.[15][18] This results in a separation dominated by the intended hydrophobic mechanism, leading to a significantly more symmetrical peak.[17]
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Competing base; masks silanol sites.[15][17] | Not ideal for LC-MS due to ion suppression. Can be difficult to completely flush from a column.[19] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Ion-pairing agent and lowers pH. | Excellent for peak shape but can cause significant and permanent ion suppression in LC-MS. |
| Formic Acid | 0.1% (v/v) | Lowers pH to suppress silanol ionization. | Volatile and highly compatible with LC-MS. Often the first choice for pH adjustment. |
Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive
Preparation: Add triethylamine to the aqueous portion of your mobile phase to achieve a final concentration of 0.1% (v/v). For example, add 1 mL of TEA to 1 L of your aqueous buffer.
pH Re-adjustment: After adding TEA (which is basic), re-adjust the pH back down to your target (e.g., 2.5-3.0) using an acid like phosphoric acid or formic acid.[15] This dual approach of low pH and a competing base is highly effective.
Column Dedication: Once a column has been exposed to TEA, it can be difficult to remove the additive completely.[19] It is best practice to dedicate that column to methods requiring TEA to ensure reproducibility.
Equilibration & Analysis: Equilibrate the column thoroughly with the new mobile phase and inject your sample. A dramatic improvement in peak symmetry should be observed.
Step 3: Evaluating and Changing the Column
Q6: Even with pH control and additives, my peak shape is not ideal. Could my column be the problem?
A6: Yes, the column itself is a critical factor. Not all C18 columns are the same. Issues can arise from column degradation or from using a column chemistry that is not well-suited for basic analytes.[5]
-
The "Why":
-
Column Degradation: Over time, especially with aggressive mobile phases, the bonded phase can hydrolyze, exposing more active silanol sites.[11] Contaminants from samples can also irreversibly adsorb to the column inlet, creating active sites that cause tailing.[9]
-
Column Chemistry: Older, "Type A" silica columns have a higher concentration of acidic silanols and are not well end-capped. Modern, high-purity "Type B" silica columns that are exhaustively end-capped or, even better, specifically designed as base-deactivated , offer vastly superior performance for basic compounds.[20][21][22] These columns use technologies like polar-embedded phases or proprietary surface treatments to shield silanols, virtually eliminating the secondary interactions that cause tailing.[20][22]
-
Troubleshooting Workflow for Column-Related Issues
Flush the Column: First, try flushing the column with a strong solvent wash sequence (e.g., Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Mobile Phase) to remove contaminants.
Test with a New Column: If flushing doesn't work, the most definitive test is to replace the current column with a new one of the same type. If peak shape is restored, the original column has degraded.[4]
Switch to a Base-Deactivated Column: For robust, long-term success, switch to a modern, high-quality column specifically marketed as "base-deactivated" or "ultra-inert".[21][23][24] These columns are the gold standard for analyzing challenging basic compounds and often provide excellent peak shape without the need for mobile phase additives like TEA.[21][22]
Visualizing the Problem and Solution
A clear understanding of the underlying chemistry is key to effective troubleshooting.
References
-
HPLC Troubleshooting Guide - Peak Tailing - CHROMacademy . CHROMacademy. Available at: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]
-
Base Deactivated HPLC Column Definition - HPLC Primer . MicroSolv. Available at: [Link]
-
ACE® Ultra-Inert Base Deactivated HPLC Columns . Scribd. Available at: [Link]
-
HPLC Troubleshooting Guide . Available at: [Link]
-
Peak Tailing in HPLC . Element Lab Solutions. Available at: [Link]
-
Reasons for Peak Tailing of HPLC Column . Hawach. Available at: [Link]
-
Effect of pH on LC-MS Analysis of Amines . Waters Corporation. Available at: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Available at: [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 . Waters Knowledge Base. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available at: [Link]
-
Common Causes Of Peak Tailing in Chromatography . ALWSCI. Available at: [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? ResearchGate. Available at: [Link]
-
General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base . PubMed. Available at: [Link]
-
ACE® Ultra Inert Base Deactivated HPLC Columns . Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC . Pharma Growth Hub. Available at: [Link]
-
How do intrinsically base-deactivated phases work? Restek. Available at: [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Available at: [Link]
-
Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns - Tips & Suggestions . MicroSolv. Available at: [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide . LCGC Europe. Available at: [Link]
-
Silica Purity #2 – Silanols . Separation Science. Available at: [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II . Available at: [Link]
-
The Theory of HPLC Column Chemistry . Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC Europe. Available at: [Link]
-
This compound | C21H24F3N3OS | CID 159622 . PubChem - NIH. Available at: [Link]
-
Control pH During Method Development for Better Chromatography . Agilent. Available at: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations . Industry news. Available at: [Link]
-
Trifluoperazine | C21H24F3N3S | CID 5566 . PubChem - NIH. Available at: [Link]
-
Trifluoperazine Sulphoxide | CAS 1549-88-8 . Veeprho. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS ANALYSIS OF ISOPROPAMIDE AND TRIFLUOPERAZINE IN FIXED-DOSE COMBINATION TABLETS . Available at: [Link]
-
Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC . ResearchGate. Available at: [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of trihexyphenidyl and trifluoperazine . Scholars Research Library. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage Form . Impactfactor.org. Available at: [Link]
-
Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms . PMC - NIH. Available at: [Link]
Sources
- 1. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. This compound CAS#: 1549-88-8 [m.chemicalbook.com]
- 7. chromtech.com [chromtech.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmagrowthhub.com [pharmagrowthhub.com]
- 18. welch-us.com [welch-us.com]
- 19. mtc-usa.com [mtc-usa.com]
- 20. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 21. scribd.com [scribd.com]
- 22. How do intrinsically base-deactivated phases work? [discover.restek.com]
- 23. jimtrade.com [jimtrade.com]
- 24. hplc.eu [hplc.eu]
Technical Support Center: Method Validation for Trifluoperazine Sulfoxide Quantification in Serum
Welcome to the technical support center for the bioanalytical method validation of Trifluoperazine sulfoxide in serum. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your methods are robust, reliable, and compliant with regulatory expectations.
Introduction: The 'Why' Behind Rigorous Validation
Quantifying this compound, a primary metabolite of the antipsychotic drug Trifluoperazine, in serum is critical for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[1] A validated bioanalytical method ensures that the data generated is accurate and reproducible, forming the bedrock of clinical and preclinical decision-making. This guide is structured to address the practical challenges you may face, grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of methods for quantifying this compound in serum.
Q1: Which analytical technique is more suitable for my study: HPLC-UV or LC-MS/MS?
A1: The choice between High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) depends on the required sensitivity and selectivity of your assay.
-
HPLC-UV: This technique is often simpler and more accessible. It can be suitable for quantifying Trifluoperazine in pharmaceutical dosage forms or when higher concentrations are expected in serum.[7][8][9] However, its lower sensitivity and potential for interference from other matrix components or metabolites can be a significant drawback for bioanalytical studies where analyte concentrations are typically low.
-
LC-MS/MS: For the quantification of Trifluoperazine and its metabolites, like the sulfoxide, in biological matrices such as plasma or serum, LC-MS/MS is the gold standard.[10][11][12] Its high sensitivity (often in the pg/mL range) and selectivity, achieved through monitoring specific precursor-to-product ion transitions, are essential for accurate measurement in complex biological samples.[10][11]
Recommendation: For pharmacokinetic and bioavailability studies of this compound in serum, LC-MS/MS is strongly recommended to achieve the necessary sensitivity and to minimize interferences.
Q2: How do I select an appropriate internal standard (IS)?
A2: The selection of a suitable internal standard is a critical step to ensure the accuracy and precision of an LC-MS/MS method.[13][14] The IS is added to both calibration standards and unknown samples to compensate for variability during sample preparation and analysis.
-
Ideal Choice: A stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d8) is the preferred internal standard. SIL-IS co-elutes with the analyte and behaves similarly during extraction and ionization, providing the most effective correction for matrix effects and other sources of variability.
-
Alternative Choice: If a SIL-IS is not available, a structural analog with similar physicochemical properties (e.g., another phenothiazine derivative like Chlorpromazine) can be used.[8] However, it is crucial to demonstrate that the analog's extraction recovery and ionization response are consistent and not affected by matrix components differently than the analyte.
Q3: What are the common challenges with sample preparation for this compound in serum?
A3: The main goal of sample preparation is to extract the analyte from the complex serum matrix and remove interfering substances like proteins and phospholipids.[12] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. While effective for initial cleanup, it may not remove all interfering phospholipids, which can lead to matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[10][11] Optimization of pH and solvent choice is crucial for good recovery. For Trifluoperazine, a basic pH is typically used to ensure it is in its non-ionized form for efficient extraction into an organic solvent like methyl tert-butyl ether (MTBE).[10]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away. It is a more complex and expensive method but can significantly reduce matrix effects.[15]
Recommendation: For a robust method with minimal matrix effects, SPE is often the best choice. However, a well-optimized LLE protocol can also provide excellent results and is a cost-effective alternative.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during method validation.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase. | Dilute the sample and re-inject. Ensure the concentration is within the linear range of the method. |
| Secondary Interactions | Basic compounds like Trifluoperazine can interact with residual silanol groups on the silica-based column, leading to peak tailing. | Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase.[16] |
| Incompatible Injection Solvent | If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. | Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. |
| Column Contamination/Degradation | Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape. | Implement a guard column and replace it regularly. Use a column washing procedure between batches. |
Issue 2: Inconsistent or Low Analyte Recovery
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Extraction pH | The pH of the sample during LLE is critical for ensuring the analyte is in a neutral, extractable form. | Adjust the pH of the serum sample. For basic compounds like Trifluoperazine, a pH of 9-10 is often optimal. |
| Insufficient Mixing/Vortexing | Inadequate mixing during LLE can lead to incomplete partitioning of the analyte into the organic phase. | Increase the vortexing time and ensure vigorous mixing to maximize the surface area for extraction. |
| Analyte Adsorption | Trifluoperazine and its metabolites can adsorb to glass or plastic surfaces, especially at low concentrations. | Use silanized glassware or polypropylene tubes. Add a small amount of organic solvent to the sample before extraction. |
| Analyte Instability | This compound may be susceptible to degradation under certain conditions (e.g., light, temperature).[17][18] | Protect samples from light and store them at appropriate temperatures (-20°C or -80°C). Perform stability assessments (freeze-thaw, bench-top, long-term). |
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Explanation: Matrix effects occur when co-eluting endogenous components from the serum interfere with the ionization of the analyte in the mass spectrometer's source, leading to either a decrease (suppression) or an increase (enhancement) in the signal.[19][20][21][22] This is a major challenge in LC-MS/MS bioanalysis and can compromise the accuracy and precision of the method.
Identification and Quantification of Matrix Effects:
The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked blank serum sample to the peak area of the analyte in a neat solution at the same concentration.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.8 and 1.2 is generally considered acceptable.
-
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in ESI-positive mode. | Optimize the chromatographic method to separate the analyte from the phospholipid elution region. Use a more rigorous sample preparation technique like SPE to remove phospholipids. | | High Salt Concentration | Salts from buffers or the biological matrix can reduce ionization efficiency. | Use a desalting step in the sample preparation or divert the initial part of the chromatographic run (containing salts) to waste. | | Competition for Ionization | High concentrations of co-eluting compounds can compete with the analyte for charge in the ESI source. | Improve chromatographic separation to reduce the number of co-eluting compounds. Dilute the sample if the analyte concentration is high enough. | | Inappropriate Internal Standard | If the IS is affected by the matrix differently than the analyte, it will not provide adequate correction. | Use a stable isotope-labeled internal standard, which is the most effective way to compensate for matrix effects. |
Part 3: Experimental Protocols and Data Presentation
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for this compound in serum, adhering to regulatory guidelines.
Caption: A typical workflow for bioanalytical method validation.
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen serum samples at room temperature. Vortex to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of serum into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Trifluoperazine-d8) to each tube.
-
Alkalinization: Add 50 µL of 1 M sodium hydroxide to each tube to adjust the pH to >9. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Data Presentation: Acceptance Criteria for Method Validation
The following table summarizes the typical acceptance criteria for key validation parameters based on FDA and EMA guidelines.[2][5][23]
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | Recovery should be consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions. |
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting unexpected results during sample analysis.
Caption: A logical flow for troubleshooting unexpected analytical results.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][2]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][3]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link][23]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][4]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][5]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][6]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
PubMed. (2022). Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. [Link][10]
-
ResearchGate. Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics | Request PDF. [Link][11]
-
ScienceDirect. (Shearer and Miller, 1976). Trifluoperazine HCl (TFPH) is employed obsessive–compulsive disorder (Van-Scheyen and Van-Kammen,. [Link][7]
-
ResearchGate. Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. [Link][8]
-
Longdom. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
PubMed. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. [Link][19]
-
World Journal of Pharmaceutical Research. New spectrophotometric method for trifluoperazine in pharma. [Link]
-
National Institutes of Health. Assessment of matrix effect in quantitative LC–MS bioanalysis. [Link][20]
-
ResearchGate. (PDF) Determination of Trifluoperazine hydrochloride in pharmaceutical preparations using Spectrophotometric method. [Link]
-
Royal Society of Chemistry. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link][21]
-
LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. [Link][22]
-
Impact Factor. Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F. [Link][18]
-
ResearchGate. (PDF) Perconcentration and determination of trifluoperazine hydrochloride in biological samples by using multi walled carbon nanotubes as sorbent. [Link][15]
-
National Institutes of Health. Trifluoperazine. [Link]
-
ResearchGate. Validated Liquid–Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma. [Link]
-
MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link][13]
-
A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. [Link][12]
-
National Institutes of Health. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link][14]
-
The electronic Medicines Compendium. Trifluoperazine 5mg/5ml Oral Solution - Summary of Product Characteristics (SmPC). [Link][1]
-
Acta Pharmaceutica Sciencia. Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. [Link][16]
-
MDPI. Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. [Link]
-
National Institutes of Health. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. [Link][9]
-
Sci-Hub. Identification of trifluoperazine metabolites using HPLC-NMR of test mixtures. [Link]
-
IDOSI Journals Home. Development and Validation of Densitometry Estimation of Trifluoperazine Hydrochloride in Dosage Form. [Link]
-
National Institutes of Health. This compound. [Link]
-
National Institutes of Health. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. [Link]
-
Wikipedia. Trifluoperazine. [Link]
Sources
- 1. medicines.org.uk [medicines.org.uk]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. centerforbiosimilars.com [centerforbiosimilars.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. services.kfu.edu.sa [services.kfu.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsr.net [ijsr.net]
- 13. mdpi.com [mdpi.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medipol.edu.tr [medipol.edu.tr]
- 17. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 18. impactfactor.org [impactfactor.org]
- 19. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Technical Support Center: Troubleshooting Poor Recovery of Trifluoperazine Sulfoxide
Welcome to the technical support center for bioanalytical method development. This guide provides in-depth troubleshooting for a common challenge encountered by researchers: the poor recovery of Trifluoperazine Sulfoxide during extraction procedures. As a key metabolite of Trifluoperazine, accurate quantification of this sulfoxide is often critical in pharmacokinetic and drug metabolism studies. This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve extraction issues effectively.
Understanding the Analyte: this compound
Trifluoperazine (TFP) is a phenothiazine derivative characterized by a piperazine group, making it a basic compound.[1][2] Its metabolism often involves oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound.[3][4][5] This metabolic conversion introduces a polar sulfoxide group, which significantly alters the physicochemical properties of the molecule compared to the parent drug.
While Trifluoperazine itself has two pKa values (3.9 and 8.1 for the dihydrochloride salt), the introduction of the electron-withdrawing sulfoxide group is expected to decrease the basicity of the piperazine nitrogens.[1] Consequently, this compound is a more polar and less basic compound than TFP. This dual characteristic of being relatively polar yet still possessing basic centers is the primary reason for extraction difficulties. The molecule's charge state is highly dependent on pH, which is a critical parameter to control during extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address common issues leading to poor recovery of this compound.
Question 1: I'm seeing very low recovery of this compound using a standard liquid-liquid extraction (LLE) protocol. What are the likely causes?
Low recovery in LLE is often multifactorial, stemming from incorrect pH, suboptimal solvent choice, or analyte adsorption. Let's break down these factors:
A. Incorrect pH of the Aqueous Sample:
-
The Problem: The charge state of this compound is paramount for its efficient partitioning into an organic solvent. As a basic compound, it will be protonated (positively charged) in acidic conditions. This ionized form is highly water-soluble and will not extract well into a non-polar organic solvent.
-
The Science: The Henderson-Hasselbalch equation dictates the equilibrium between the protonated and neutral forms of the analyte. To maximize partitioning into the organic phase, the pH of the aqueous sample must be adjusted to be at least 1.5 to 2 units above the pKa of the piperazine moiety to ensure it is predominantly in its neutral, more lipophilic state.
-
Troubleshooting Steps:
-
pH Adjustment: Before extraction, basify your sample (e.g., plasma, urine, tissue homogenate) to a pH of 9-10. Use a suitable base like 1M sodium hydroxide or ammonium hydroxide. Verify the final pH with a calibrated pH meter.
-
Buffer Selection: For consistent results, consider using a buffer system, such as a carbonate-bicarbonate buffer (pH 9-10), to maintain a stable pH throughout the extraction process.
-
B. Suboptimal Choice of Extraction Solvent:
-
The Problem: While this compound is described as lipophilic, the presence of the sulfoxide group imparts significant polarity.[6] Using a highly non-polar solvent like hexane may not be sufficient to efficiently extract it.
-
The Science: The principle of "like dissolves like" is key here. A solvent with a polarity that more closely matches that of the analyte will be a more effective extraction solvent.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a non-polar solvent, switch to a more polar, water-immiscible solvent. A mixture of solvents can also be effective.
-
Solvent Selection Table:
-
| Solvent | Polarity Index | Comments |
| Hexane | 0.1 | Generally too non-polar for this compound. |
| Methyl-tert-butyl ether (MTBE) | 2.5 | A good starting point, offers a balance of polarity and volatility. |
| Dichloromethane (DCM) | 3.1 | Can be effective, but may form emulsions. Denser than water. |
| Ethyl Acetate | 4.4 | A good choice for moderately polar compounds. |
| Isoamyl Alcohol | 3.7 | Often used as a modifier to improve recovery of polar compounds. |
C. Analyte Adsorption to Glassware:
-
The Problem: Basic compounds, especially amines, are known to adsorb to the acidic silanol groups on glass surfaces.[7][8] This can lead to significant analyte loss, particularly at low concentrations.
-
The Science: The interaction between the basic nitrogen atoms in this compound and the surface silanols is an acid-base interaction. This can be mitigated by using silanized glassware or by using plasticware.
-
Troubleshooting Steps:
-
Use Silanized Glassware: Pre-treated, silanized glassware will have a deactivated surface that minimizes adsorption.
-
Switch to Polypropylene Tubes: For sample preparation and extraction, polypropylene tubes are an excellent alternative to glass and generally do not exhibit the same level of adsorptive losses for basic compounds.[9]
-
Pre-treatment of Glassware: If silanized glassware is unavailable, rinsing with a solution of a competing base, like triethylamine, followed by a solvent wash can help to passivate the glass surface.
-
Question 2: I've optimized my LLE protocol, but my recovery is still inconsistent. Could Solid-Phase Extraction (SPE) be a better option?
Yes, SPE can offer a more controlled and often cleaner extraction than LLE, especially for complex biological matrices.
A. Choosing the Right SPE Sorbent:
-
The Science: For a moderately polar, basic compound like this compound, a reverse-phase or a mixed-mode cation exchange sorbent is generally recommended.
-
Reverse-Phase (e.g., C8, C18): These sorbents retain analytes based on hydrophobic interactions. The analyte is loaded under aqueous conditions and eluted with an organic solvent.
-
Mixed-Mode Cation Exchange (e.g., C8/SCX): These sorbents offer dual retention mechanisms: hydrophobic and ionic. This can provide for a more selective extraction and a cleaner final extract.
-
-
Recommended SPE Protocol (Mixed-Mode Cation Exchange):
-
Conditioning: Equilibrate the cartridge with 1 mL of methanol, followed by 1 mL of water. This activates the sorbent.
-
Equilibration: Further equilibrate with 1 mL of a weak buffer at a pH where the analyte is charged (e.g., pH 6 with ammonium acetate). This prepares the sorbent for sample loading.
-
Loading: Load the pre-treated sample (adjust pH to ~6 to ensure the piperazine moiety is protonated and can interact with the cation exchange sorbent).
-
Washing:
-
Wash 1: 1 mL of the equilibration buffer to remove salts and very polar interferences.
-
Wash 2: 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent, while the organic solvent disrupts the hydrophobic interactions.
-
B. Visualizing the SPE Workflow:
Caption: A typical workflow for Solid-Phase Extraction of this compound.
Question 3: I'm still experiencing issues with recovery. Are there any other factors I should consider?
Yes, several other factors can contribute to poor recovery.
A. Emulsion Formation in LLE:
-
The Problem: Biological matrices, particularly plasma, contain lipids and proteins that can act as emulsifying agents, preventing a clean separation between the aqueous and organic layers.
-
Troubleshooting Steps:
-
Centrifugation: Centrifuge the sample at a higher speed (e.g., >3000 x g) for a longer duration (10-15 minutes).
-
Salting Out: Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to increase its polarity and break the emulsion.
-
Solvent Change: Some solvents, like dichloromethane, are more prone to emulsion formation. Consider switching to a solvent like MTBE.
-
B. Analyte Stability:
-
The Problem: Phenothiazines and their metabolites can be sensitive to light and oxidation.[4][6] Degradation during sample processing will lead to lower than expected results.
-
Troubleshooting Steps:
-
Protect from Light: Use amber vials and minimize exposure of the samples to direct light.
-
Work Quickly and Keep Samples Cool: Process samples on ice and avoid prolonged storage at room temperature.
-
Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant like ascorbic acid to the sample may be beneficial, although this should be validated.
-
C. pH Control Visualization:
Caption: The effect of pH on the charge state and extractability of this compound (TFP-SO).
Summary of Key Troubleshooting Steps
| Issue | Recommended Action | Scientific Rationale |
| Low Recovery in LLE | Adjust aqueous phase pH to 9-10. | Ensures the analyte is in its neutral, more lipophilic form. |
| Use a more polar solvent (e.g., MTBE, Ethyl Acetate) with a modifier (e.g., isoamyl alcohol). | Matches the polarity of the moderately polar sulfoxide metabolite. | |
| Use polypropylene tubes or silanized glassware. | Prevents adsorption of the basic analyte to glass surfaces. | |
| Inconsistent Recovery | Switch to Mixed-Mode Cation Exchange SPE. | Provides a more robust and selective extraction with higher cleanup efficiency. |
| Emulsion Formation | Increase centrifugation speed/time; add salt; change solvent. | Aids in the physical separation of the aqueous and organic phases. |
| Analyte Degradation | Protect samples from light and heat. | Phenothiazines can be labile and prone to photo-oxidation. |
By systematically addressing these potential issues, you can significantly improve the recovery and reproducibility of your this compound extraction method, leading to more accurate and reliable analytical results.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5566, Trifluoperazine. Retrieved from [Link]
-
ResearchGate (2025). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159622, this compound. Retrieved from [Link]
-
Wikipedia. Phenothiazine. Retrieved from [Link]
-
Veeprho. Trifluoperazine Sulphoxide | CAS 1549-88-8. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences (2020). Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. Retrieved from [Link]
-
ACS Publications (2022). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. Retrieved from [Link]
-
Selected problems in determination of basic drugs in biological fluids and extracts by HPLC. Retrieved from [Link]
-
ResearchGate (n.d.). Effect of sample's pH on the extraction efficiency. Retrieved from [Link]
-
ACS Publications (2023). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Retrieved from [Link]
-
Academic.oup.com (2014). Molecularly Imprinted Solid-Phase Extraction for Selective Trace Analysis of Trifluoperazine. Retrieved from [Link]
-
International Journal of Pharmaceutical and Analytical Research (2020). Determination of Trifluoperazine hydrochloride by New Constructed Coated Carbon Selective Electrodes. Retrieved from [Link]
-
National Institutes of Health (2023). Recovery of 400 Chemicals with Three Extraction Methods for Low Volumes of Human Plasma Quantified by Instrumental Analysis and In Vitro Bioassays. Retrieved from [Link]
-
PubMed (1988). Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method. Retrieved from [Link]
-
Oxford Academic (2014). Molecularly imprinted solid-phase extraction for selective trace analysis of trifluoperazine. Retrieved from [Link]
-
ResearchGate (2015). (PDF) Adsorption of Selected Pharmaceutical Compounds onto Activated Carbon in Dilute Aqueous Solutions Exemplified by Acetaminophen, Diclofenac, and Sulfamethoxazole. Retrieved from [Link]
-
MDPI (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]
-
ResearchGate (2020). Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. Retrieved from [Link]
-
PubMed Central (2021). Adsorption of Therapeutic and Recreational Drugs During Prolonged Storage of Plasma Samples in Gel Separator Tubes. Retrieved from [Link]
- Google Patents. CN102690245A - Method for preparing trifluoperazine hydrochloride.
-
PubMed (2007). On-line Coupling of Solid-Phase Extraction, Derivatization Reaction and Spectrophotometry by Sequential Injection Analysis: Application to Trifluoperazine Assay in Human Urine. Retrieved from [Link]
-
PubMed Central (2019). Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. Retrieved from [Link]
-
ResearchGate (2020). (PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Retrieved from [Link]
-
Taylor & Francis Online (2009). Adsorption of small drug particles at the surface of large excipients. Retrieved from [Link]
-
WelchLab (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
-
ChemRxiv (2022). Solid Phase Extraction on Reverse Phase Chromatographic Media Subjected to Stresses Expected for Extraterrestrial Implementation. Retrieved from [Link]
-
PubMed (1987). Absorption, Distribution and Excretion of Trifluoperazine in Rats. Retrieved from [Link]
-
Scite (2024). New spectrophotometric method for trifluoperazine in pharma. Retrieved from [Link]
-
ScienceDirect (1993). Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid. Retrieved from [Link]
-
ResearchGate (2015). Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. Retrieved from [Link]
Sources
- 1. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Trifluoperazine Sulfoxide Separation
Welcome to the technical support guide for the chromatographic separation of Trifluoperazine (TFP) and its primary metabolite, Trifluoperazine Sulfoxide (TFP-SO). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting advice for achieving optimal separation using High-Performance Liquid Chromatography (HPLC).
As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions that often arise when developing a separation method for Trifluoperazine and its sulfoxide metabolite.
Q1: What are the key chemical differences between Trifluoperazine (TFP) and this compound (TFP-SO) that I should consider for HPLC separation?
A1: The primary difference is the oxidation of a sulfur atom in the phenothiazine ring of TFP to a sulfoxide group in TFP-SO. This modification significantly increases the polarity of the molecule.[1][2] TFP is a weakly basic compound with two pKa values, around 3.9 and 8.1, and is quite hydrophobic (LogP ≈ 5.03).[3] TFP-SO, while still basic (predicted pKa ≈ 7.65), is considerably more polar due to the sulfoxide moiety.[4] In reversed-phase HPLC, this means TFP will be more strongly retained than TFP-SO.
Q2: What is a good starting point for a mobile phase to separate TFP and TFP-SO?
A2: A common starting point for reversed-phase separation of these compounds is a mixture of acetonitrile or methanol with a buffered aqueous phase.[5][6][7] A gradient elution is often preferred for separating a parent drug from its more polar metabolite. A typical starting gradient could be from a lower percentage of organic solvent (e.g., 30-40% acetonitrile or methanol) to a higher percentage (e.g., 70-80%) over 10-15 minutes. The aqueous phase should be buffered to control the ionization state of the analytes.[8][9]
Q3: Which column chemistry is most suitable for this separation?
A3: A C18 column is the most common and generally effective stationary phase for separating TFP and its metabolites due to the nonpolar nature of the C18 alkyl chains interacting with the hydrophobic regions of the molecules.[5][6][7] Using a modern, high-purity silica-based C18 column with end-capping is highly recommended to minimize peak tailing, which is a common issue with basic compounds like TFP.[10]
Q4: Why is controlling the mobile phase pH so critical for this separation?
A4: Mobile phase pH is arguably the most critical parameter for controlling the retention and selectivity of ionizable compounds like TFP and TFP-SO.[9][11] The pH dictates the charge state of the molecules. TFP has two basic nitrogen atoms that can be protonated. At a pH below their pKa values, they will be positively charged, leading to reduced retention on a C18 column. By carefully adjusting the pH, you can fine-tune the retention times of both compounds to achieve optimal resolution. Operating at a pH at least one unit away from the analyte's pKa ensures reproducibility.[9][12]
Troubleshooting Guide: Common Separation Issues
This section provides a systematic approach to resolving specific problems you may encounter during your experiments.
Problem 1: Poor Resolution Between TFP and TFP-SO Peaks
Q: My chromatogram shows co-eluting or poorly resolved peaks for TFP and TFP-SO. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your chromatographic system. Here’s a logical workflow to address this:
Step 1: Adjust the Organic Solvent Ratio (Isocratic) or Gradient Slope (Gradient).
-
Causality: The percentage of organic solvent in the mobile phase directly controls the retention factor. TFP, being more hydrophobic, will be more sensitive to changes in the organic content than the more polar TFP-SO.
-
Protocol:
-
Isocratic Elution: If you are using an isocratic method, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in 2-5% increments. This will increase the retention time of both compounds, but should increase the retention of TFP more significantly, thereby improving resolution.
-
Gradient Elution: If you are using a gradient, make the slope shallower. For example, if your gradient is 40-80% acetonitrile over 10 minutes, try extending the gradient time to 15 or 20 minutes, or reduce the initial or final organic percentage.
-
Step 2: Optimize the Mobile Phase pH.
-
Causality: The ionization state of TFP (pKa ≈ 3.9, 8.1) and TFP-SO (predicted pKa ≈ 7.65) is highly dependent on pH.[3][4] Changing the pH alters their hydrophobicity and interaction with the stationary phase, thus affecting selectivity.
-
Protocol:
-
Evaluate pH 2.5-3.5: In this range, both piperazine nitrogens on TFP will be protonated, making it less retained. This may increase the separation from TFP-SO. Use a buffer like phosphate or formate.[9]
-
Evaluate pH 5.0-6.0: In this range, the piperazine ring is partially ionized. This can sometimes provide a unique selectivity. An acetate buffer is a good choice here.[9]
-
Experimental Comparison: Prepare mobile phases buffered at different pH values (e.g., pH 3.0, 4.5, and 6.0) and inject your sample under identical gradient and flow rate conditions. Compare the resolution in the resulting chromatograms.
-
Problem 2: Peak Tailing, Especially for the Trifluoperazine (TFP) Peak
Q: The peak for TFP is showing significant tailing, which is affecting my integration and quantification. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like TFP is most often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[10] Here is a systematic approach to mitigate this issue:
Step 1: Lower the Mobile Phase pH.
-
Causality: At a low pH (e.g., below 4), the acidic silanol groups on the stationary phase are protonated (Si-OH) and therefore less likely to interact ionically with the protonated basic analyte (TFP).
-
Protocol: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate buffer or by adding 0.1% trifluoroacetic acid or formic acid).
Step 2: Add a Competing Base to the Mobile Phase.
-
Causality: A small, basic additive in the mobile phase can act as a sacrificial agent, preferentially interacting with the active silanol sites and effectively "masking" them from the analyte.
-
Protocol: Add a low concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to the mobile phase. Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
Step 3: Increase the Buffer Concentration.
-
Causality: A higher buffer concentration can help to saturate the silanol sites and improve peak shape.
-
Protocol: If you are using a buffer like phosphate or acetate, try increasing its concentration from 10-20 mM to 50 mM. Ensure the buffer is soluble in the mobile phase mixture.[13]
Step 4: Use a High-Purity, End-Capped Column.
-
Causality: Modern HPLC columns are manufactured with high-purity silica and undergo a process called "end-capping" to cover many of the accessible silanol groups. These columns exhibit significantly reduced silanol activity.
-
Protocol: If you are using an older column (Type A silica), switching to a modern, fully end-capped, high-purity silica column (Type B silica) will provide a dramatic improvement in peak shape for basic analytes.[10]
Data Summary and Visualization
Mobile Phase Parameter Effects on Separation
| Parameter | Change | Expected Effect on TFP (Less Polar) | Expected Effect on TFP-SO (More Polar) | Rationale |
| % Organic Solvent | Decrease | Significant increase in retention time | Moderate increase in retention time | TFP has stronger hydrophobic interactions with the C18 stationary phase. |
| Mobile Phase pH | Decrease (e.g., from 6.0 to 3.0) | Decrease in retention time | Potential slight decrease in retention time | Protonation of basic nitrogens increases hydrophilicity, reducing retention. |
| Buffer Strength | Increase (e.g., from 10mM to 50mM) | Improved peak symmetry (less tailing) | Improved peak symmetry | Higher ionic strength can help mask residual silanol sites on the stationary phase. |
| Amine Additive (e.g., TEA) | Add 0.1% | Significant improvement in peak symmetry | Minor improvement in peak symmetry | The competing base blocks active silanol sites responsible for secondary interactions.[14] |
Experimental Workflow for Mobile Phase Optimization
The following diagram outlines a logical workflow for systematically optimizing the mobile phase to achieve a robust separation of Trifluoperazine and this compound.
Caption: Workflow for optimizing TFP and TFP-SO separation.
References
-
USP Monographs: Trifluoperazine Hydrochloride Tablets. (n.d.). USP-BPEP. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). Chromservis. Retrieved from [Link]
-
Trifluoperazine Hydrochloride. (n.d.). USP. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Retrieved from [Link]
-
S., P., & N., S. (2011). Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 73(3), 319–322. Retrieved from [Link]
-
S., P., & N., S. (2011). Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 73(3), 319-322. Retrieved from [Link]
-
Patel, J. R., Suhagia, B. N., & Patel, M. M. (2010). Analytical method development and validation for simultaneous estimation of Trifluoperazine HCl and Trihexyphenidyl HCl in bulk. International Journal of Pharmaceutical Sciences and Research, 1(11), 127-132. Retrieved from [Link]
-
Trifluoperazine. (n.d.). PubChem. Retrieved from [Link]
-
TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 19). Gpatindia. Retrieved from [Link]
-
Patel, A., & Patel, K. (2012). Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 558-562. Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2014). Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of trihexyphenidyl and trifluoperazine. Der Pharma Chemica, 6(5), 333-341. Retrieved from [Link]
-
Jalal, M. T. (2022). Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. Journal of Education and Science, 31(2), 56-71. Retrieved from [Link]
-
Jameel, M., et al. (2011). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. Journal of the Chilean Chemical Society, 56(2), 675-678. Retrieved from [Link]
-
Dadfarnia, S., et al. (2014). Effect of sample's pH on the extraction efficiency. ResearchGate. Retrieved from [Link]
-
Spirtes, M. A. (1975). Absorption, Distribution and Excretion of Trifluoperazine in Rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 318-335. Retrieved from [Link]
-
Fura, A., et al. (2003). Shift in pH of biological fluids during storage and processing: effect on bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 513-526. Retrieved from [Link]
-
Kishore, M. S., & Rambabu, C. (2017). Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Analysis of Isopropamide and Trifluoperazine in Fixed-Dose Combination Tablets. International Journal of Pharmaceutical Sciences and Research, 8(12), 5178-5185. Retrieved from [Link]
-
Jain, D., et al. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. ACTA Pharmaceutica Sciencia, 62(2), 312-327. Retrieved from [Link]
-
Midha, K. K., et al. (1983). Kinetics of oral trifluoperazine disposition in man. British Journal of Clinical Pharmacology, 15(3), 380–382. Retrieved from [Link]
-
Wesołowska, O., et al. (2009). The effect of pH on cyclodextrin complexation of trifluoperazine. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 65(3-4), 361-369. Retrieved from [Link]
Sources
- 1. This compound | C21H24F3N3OS | CID 159622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1549-88-8 [m.chemicalbook.com]
- 5. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. actapharmsci.com [actapharmsci.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Navigating Analytical Challenges: A Technical Guide to Trifluoperazine Analysis and Metabolite Interference
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of interference from other Trifluoperazine metabolites during analytical experiments. As Senior Application Scientists, we understand that achieving accurate and reproducible quantification of Trifluoperazine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to overcome these analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Trifluoperazine that can interfere with its analysis?
Trifluoperazine is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system.[1] The main metabolic pathways include N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation.[2] Key metabolites that have the potential to interfere with the analysis of the parent drug include:
-
Trifluoperazine sulfoxide (TFP-SO): A significant metabolite where the sulfur atom in the phenothiazine ring is oxidized.[3]
-
7-hydroxytrifluoperazine: Formed through aromatic hydroxylation.[4]
-
Desmethyltrifluoperazine: A product of N-dealkylation of the piperazine ring.[4]
-
N-oxides: Formed by oxidation of the nitrogen atoms in the piperazine ring.[2]
-
N-glucuronide: A major metabolite in human in vitro systems.[2]
The structural similarity of these metabolites to Trifluoperazine can lead to co-elution in chromatography and similar fragmentation patterns in mass spectrometry, causing analytical interference.
Q2: Which analytical techniques are most susceptible to interference from Trifluoperazine metabolites?
While all analytical techniques can be prone to interference, some are more susceptible than others:
-
UV-Vis Spectrophotometry: This method lacks the specificity to distinguish between Trifluoperazine and its metabolites, especially if they share similar chromophores.[5][6] Excipients in pharmaceutical formulations can also cause interference.[7]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: While offering better separation than spectrophotometry, closely related metabolites may still co-elute with the parent drug, leading to inaccurate quantification.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization steps often required for GC-MS analysis of Trifluoperazine can sometimes lead to the formation of common derivatives for both the parent drug and certain metabolites, complicating the analysis.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Although considered a highly specific technique, interference can still occur if metabolites are isobaric (have the same mass) with Trifluoperazine and are not chromatographically separated.[12] In-source fragmentation of metabolites can also potentially generate ions that are identical to the precursor or product ions of the parent drug.
Q3: What are the initial signs that suggest metabolite interference in my Trifluoperazine analysis?
Several indicators may point towards metabolite interference:
-
Poor peak shape or peak splitting: Co-elution of an interfering metabolite can distort the chromatographic peak of Trifluoperazine.
-
Inconsistent or non-reproducible results: Variable levels of metabolites across different samples can lead to poor precision in your measurements.
-
Discrepancies between different analytical methods: If you analyze the same sample using two different techniques (e.g., HPLC-UV and LC-MS/MS) and obtain significantly different concentrations, metabolite interference in one of the methods could be the cause.
-
Matrix effects in LC-MS/MS: While not direct interference from a metabolite, the presence of high concentrations of metabolites can contribute to ion suppression or enhancement, affecting the accuracy of your results.[12]
-
Unexplained peaks in the chromatogram: The presence of unexpected peaks close to the retention time of Trifluoperazine should be investigated as potential metabolites.
Troubleshooting Guide: Identifying and Resolving Metabolite Interference
This section provides a systematic approach to diagnosing and mitigating interference from Trifluoperazine metabolites in your analytical workflow.
Step 1: Confirmation of Interference
Before making significant changes to your method, it is crucial to confirm that the observed issues are indeed due to metabolite interference.
Protocol: High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
-
Sample Preparation: Prepare a sample known to contain Trifluoperazine and its metabolites (e.g., a post-dose plasma sample or a sample from an in vitro metabolism study).
-
LC-HRMS Analysis: Analyze the sample using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Analysis:
-
Extract the ion chromatogram for the exact mass of Trifluoperazine.
-
Examine the mass spectra of any peaks eluting close to the Trifluoperazine peak.
-
Utilize metabolite identification software to predict potential metabolites and compare their theoretical exact masses with the experimental data.
-
Causality: HRMS provides highly accurate mass measurements, allowing for the differentiation of compounds with very similar nominal masses. This helps in tentatively identifying co-eluting metabolites that might be causing interference in lower-resolution instruments.
Step 2: Method Optimization for Interference Resolution
Once interference is confirmed, the next step is to modify your analytical method to separate the interfering metabolites from Trifluoperazine.
A. Chromatographic Optimization
The goal is to achieve baseline separation between Trifluoperazine and the interfering metabolite(s).
Protocol: HPLC/UPLC Method Development for Improved Separation
-
Column Selection:
-
If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These columns offer different retention mechanisms that can help resolve closely related compounds.
-
-
Mobile Phase Modification:
-
Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient around the elution time of Trifluoperazine can improve resolution.
-
pH Adjustment: The ionization state of Trifluoperazine and its metabolites can be manipulated by changing the pH of the mobile phase. Experiment with different pH values to maximize the difference in retention times.
-
Organic Modifier: If using acetonitrile, try substituting it with methanol or a combination of both. The change in solvent can alter the selectivity of the separation.
-
-
Flow Rate and Temperature:
-
Lowering the flow rate can increase column efficiency and improve resolution.
-
Adjusting the column temperature can also affect selectivity.
-
Data Presentation: Example of Chromatographic Improvement
| Parameter | Initial Method | Optimized Method |
| Column | C18, 50 x 2.1 mm, 1.8 µm | PFP, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5-95% B in 5 min | 20-70% B in 10 min |
| Resolution (TFP/TFP-SO) | 0.8 | > 1.5 |
B. Mass Spectrometric Optimization (for LC-MS/MS)
If chromatographic separation is not fully achievable, optimizing the mass spectrometer parameters can enhance specificity.
Protocol: MRM Transition Selection for Specificity
-
Selection of Precursor Ion: The precursor ion for Trifluoperazine is typically its protonated molecule [M+H]⁺.
-
Selection of Product Ions:
-
Infuse a pure standard of Trifluoperazine into the mass spectrometer and perform a product ion scan to identify all major fragment ions.
-
Repeat this process for the suspected interfering metabolite(s) if standards are available.
-
Select multiple reaction monitoring (MRM) transitions for Trifluoperazine where the product ions are unique and not generated by the fragmentation of the interfering metabolites.
-
For example, monitor at least two specific precursor-to-product ion transitions for Trifluoperazine.[13]
-
-
Use of an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., Trifluoperazine-d8) to compensate for matrix effects and potential ion suppression caused by high concentrations of metabolites.[14]
C. Sample Preparation Enhancement
Selective sample preparation can remove interfering metabolites before analysis.
Protocol: Solid-Phase Extraction (SPE) for Metabolite Removal
-
SPE Sorbent Selection: Choose an SPE sorbent that exploits the physicochemical differences between Trifluoperazine and its more polar metabolites. A mixed-mode cation exchange sorbent can be effective.
-
Method Development:
-
Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Use a wash solvent of intermediate strength to elute the more polar metabolites while retaining Trifluoperazine.
-
Elution: Elute Trifluoperazine with a stronger solvent.
-
-
Analysis: Analyze the eluate and compare the chromatogram to that of a sample prepared by a less selective method (e.g., protein precipitation) to confirm the removal of interfering peaks.
Visualization of Workflow
Caption: Troubleshooting workflow for metabolite interference.
Metabolic Pathway and Potential Interference Points
Understanding the metabolic fate of Trifluoperazine is key to anticipating and addressing potential analytical interferences.
Caption: Major metabolic pathways of Trifluoperazine.
Authoritative Grounding: The metabolic transformations of Trifluoperazine, including sulfoxidation, N-oxidation, hydroxylation, and N-dealkylation, have been well-documented in scientific literature.[2][4] These metabolic pathways result in the formation of various metabolites that can potentially interfere with the accurate analysis of the parent compound.
By following the structured approach outlined in this guide, researchers can effectively identify, troubleshoot, and resolve interference from Trifluoperazine metabolites, ensuring the integrity and accuracy of their analytical data.
References
-
Dachtler, M., Händel, H., Glaser, T., Lindquist, D., Hawk, R. M., Karson, C. N., Komoroski, R. A., & Albert, K. (2000). Identification of trifluoperazine metabolites using HPLC-NMR of test mixtures. Magnetic Resonance in Chemistry, 38(11), 951–956. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Trifluoperazine Hydrochloride? Retrieved from [Link]
-
Breyer-Pfaff, U. (2019). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. ResearchGate. [Link]
-
West, N. R., & Vogel, W. H. (1975). Absorption, Distribution and Excretion of Trifluoperazine in Rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 318–335. [Link]
-
National Center for Biotechnology Information. (n.d.). Trifluoperazine. In PubChem. Retrieved from [Link]
-
Patsnap Synapse. (2024). New spectrophotometric method for trifluoperazine in pharma. Retrieved from [Link]
-
Midha, K. K., Korchinski, E. D., Verbeeck, R. K., Roscoe, R. M., Hawes, E. M., Cooper, J. K., & McKay, G. (1983). Kinetics of oral trifluoperazine disposition in man. British Journal of Clinical Pharmacology, 15(3), 380–382. [Link]
-
Soboll, S., Seitz, H. J., Sies, H., Ziegler, B., & Scholz, R. (1984). Metabolic effects of trifluoperazine in the liver and the influence of calcium. Biochemical Journal, 220(2), 373–379. [Link]
-
Kumar, P. P., Pavan, K. P., P, R. P., G, S. K., & G, R. (2022). Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. Biomedical Chromatography, 36(12), e5499. [Link]
-
ResearchGate. (n.d.). Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics. Retrieved from [Link]
-
Impactfactor. (n.d.). Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage F. Retrieved from [Link]
-
Dhabab, J. M., Al-Ameri, S. A. H., & Taufeeq, A. H. (2013). Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. Arabian Journal of Chemistry, 6(3), 287-292. [Link]
-
Komoroski, R. A., Pearce, J. M., & Newton, J. E. (2000). Contribution of trifluoperazine metabolites to the in vivo 19F NMR spectrum of rat brain. Magnetic Resonance in Medicine, 43(5), 756–759. [Link]
-
ResearchGate. (n.d.). Interference effect of different materials likely found in Trifluoperazine HCl tablet. Retrieved from [Link]
-
Breyer, U., & Schmalzing, G. (1977). Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues. Drug Metabolism and Disposition, 5(2), 97–103. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
-
Melanson, S. F., Baskin, L. B., & Magnani, B. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica Chimica Acta, 425, 103–108. [Link]
-
Soares-Weiser, K., & Adams, C. E. (2003). Trifluoperazine for schizophrenia. Cochrane Database of Systematic Reviews, (3). [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Trifluoperazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of trifluoperazine hydrochloride and isopropamide iodide via UV spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Trifluoperazine hydrochloride in pharmaceutical preparations using Spectrophotometric method. Retrieved from [Link]
Sources
- 1. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New spectrophotometric method for trifluoperazine in pharma. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of oral trifluoperazine disposition in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trifluoperazine Sulfoxide Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Trifluoperazine sulfoxide using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem for this compound analysis?
Ion suppression is a type of matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] It manifests as a reduced signal intensity for the analyte of interest—in this case, this compound—due to the presence of other co-eluting compounds from the sample matrix.[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your assay, potentially leading to underestimation of the analyte concentration or even false-negative results.[1][4]
The primary mechanisms behind ion suppression in Electrospray Ionization (ESI), a common ionization technique for this type of analysis, include:
-
Competition for Ionization: When this compound and matrix components elute from the LC column at the same time, they compete for the limited available charge in the ion source. If matrix components are more abundant or have a higher ionization efficiency, they can monopolize the ionization process, leaving fewer charged ions of your analyte to be detected by the mass spectrometer.[2][5]
-
Changes in Droplet Properties: In ESI, the analyte is ionized from charged droplets. High concentrations of non-volatile matrix components can alter the physical properties of these droplets, such as viscosity and surface tension. This can hinder solvent evaporation and the subsequent release of gas-phase analyte ions, thereby suppressing the signal.[1][2]
-
Co-precipitation: Non-volatile materials in the sample matrix can co-precipitate with this compound, effectively trapping it and preventing its efficient ionization.[1][2]
Q2: What are the most common sources of ion suppression when analyzing this compound in biological matrices?
When analyzing this compound in complex biological matrices such as plasma, serum, or urine, several endogenous and exogenous substances can cause ion suppression.
-
Endogenous Matrix Components: These are substances naturally present in the biological sample.
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing significant ion suppression, particularly in the middle of a typical reversed-phase chromatogram.
-
Salts and Buffers: High concentrations of salts can disrupt the electrospray process.
-
Proteins and Peptides: Although larger molecules, residual proteins and peptides after sample preparation can still interfere.
-
-
Exogenous Substances: These are contaminants introduced during sample collection or preparation.[1][6]
Q3: How can I detect and confirm that ion suppression is affecting my this compound signal?
There are two primary methods to assess the presence and extent of ion suppression in your assay:
-
Post-Column Infusion: This is a qualitative technique that helps identify the regions in your chromatogram where ion suppression occurs.[2][7] The process involves continuously infusing a standard solution of this compound into the mobile phase stream after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of your analyte indicates a region of ion suppression.[2]
-
Post-Extraction Spike Method: This quantitative approach allows you to measure the percentage of ion suppression.[8] You compare the peak area of this compound in a neat solution (mobile phase) to the peak area of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure.[1] A lower peak area in the matrix sample compared to the neat solution indicates ion suppression.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving ion suppression issues for this compound analysis.
Symptom: Low signal intensity, poor reproducibility, or failed validation for this compound.
If you are experiencing these issues, it is highly probable that ion suppression is a contributing factor. The following troubleshooting workflow will guide you through the steps to mitigate this effect.
Caption: A systematic workflow for troubleshooting ion suppression.
Tier 1: Optimize Sample Preparation
Improving your sample preparation is the most effective way to reduce matrix effects by removing interfering components before they enter the LC-MS system.[2]
Issue: My current protein precipitation (PPT) method is fast, but I suspect it's the cause of ion suppression.
Explanation: Protein precipitation is a simple and fast method, but it is often the least effective at removing matrix components that cause ion suppression, such as phospholipids.[1] While it efficiently removes large proteins, smaller molecules and salts remain in the supernatant, which are then injected into your system.
Solution: Consider more selective sample preparation techniques. The table below compares the typical effectiveness of common methods.
| Technique | Pros | Cons | Effectiveness for Removing Phospholipids |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[9] | Least effective cleanup, high risk of ion suppression.[1] | Low |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and highly polar interferences.[10] | Can be labor-intensive, requires solvent optimization. | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts.[9][10] | More complex method development, higher cost. | High to Very High |
Protocol: Liquid-Liquid Extraction (LLE) for Trifluoperazine in Human Plasma
This protocol is based on a validated method for the analysis of Trifluoperazine and can be adapted for its sulfoxide metabolite.[11][12]
-
Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add your internal standard (e.g., Trifluoperazine-D8).[13]
-
Basification: Add a basifying agent, such as a small volume of 0.1M sodium hydroxide, to adjust the pH.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., tertiary butyl methyl ether or 1-chlorobutane).[11][12]
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to separate the aqueous and organic layers.[12]
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[13]
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase, vortex, and inject into the LC-MS/MS system.[13]
Tier 2: Enhance Chromatographic Separation
If optimizing sample preparation is insufficient, the next step is to improve the chromatographic separation of this compound from interfering matrix components.[7]
Issue: I still see a dip in my post-column infusion experiment, indicating co-eluting interferences.
Explanation: Even with a good cleanup, some matrix components may have similar properties to your analyte and co-elute. The goal is to adjust the chromatography to separate these interferences from your analyte's peak.
Solutions:
-
Modify the Gradient: Adjust the gradient slope to increase the separation between your analyte and the interfering peaks. A shallower gradient can often improve resolution.
-
Change Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase. Phenyl-hexyl or biphenyl columns offer different selectivities and can be effective at separating analytes from phospholipids.[2][14]
-
Adopt UPLC/UHPLC Technology: Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) systems use smaller particle size columns, which provide significantly higher resolution and sharper peaks.[15] This increased peak capacity reduces the likelihood of co-elution with matrix components.[15]
Example Chromatographic Conditions for Trifluoperazine Analysis
The following conditions have been successfully used for Trifluoperazine and can serve as a starting point for its sulfoxide metabolite.[11][12]
| Parameter | Condition |
| Column | Zodiac C18 (50 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase | Acetonitrile, Methanol, and 5 mM Ammonium Bicarbonate (85:10:5, v/v/v) |
| Flow Rate | 0.55 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tier 3: MS Optimization and Compensation Strategies
When matrix effects cannot be completely eliminated through sample preparation and chromatography, you can optimize the mass spectrometer's parameters and use compensation techniques.
Issue: I've improved my sample prep and chromatography, but some variability remains.
Explanation: Some level of matrix effect is often unavoidable. The final step is to minimize its impact on your instrument's performance and to accurately compensate for any remaining suppression.
Solutions:
-
Optimize MS Source Parameters: Fine-tuning the ion source parameters can sometimes reduce the impact of matrix effects.[16] Experiment with:
-
Gas Flows (Nebulizer and Heater): Increasing gas flows can enhance desolvation efficiency.
-
Capillary/Spray Voltage: Adjusting the voltage can influence ionization efficiency.
-
Source Temperature: Optimizing the temperature can improve the vaporization of droplets.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[5][10] A SIL-IS (e.g., this compound-d8) is chemically identical to the analyte but has a different mass. It will co-elute perfectly with the analyte and experience the same degree of ion suppression.[17] By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for signal variations.[5]
Caption: The role of a SIL-Internal Standard in compensating for ion suppression.
By systematically applying these troubleshooting strategies, you can effectively reduce ion suppression and develop a robust, reliable, and accurate mass spectrometry method for the quantification of this compound.
References
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatographic Separation Techniques, 15:593. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Cavaliere, C., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046. Available at: [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Available at: [Link]
-
Cavaliere, C., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. University of Greater Manchester. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. OUCI. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Souverain, S., et al. (2004). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta, 517(1-2), 135-146. Available at: [Link]
-
P, R., et al. (2022). Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. Biomedical Chromatography, 36(12), e5499. Available at: [Link]
-
Bioanalysis of Trifluoperazine in human plasma by LC‐MS/MS: Application to disposition kinetics. ResearchGate. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Available at: [Link]
-
Hewavitharana, A. K., & Lee, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 359-361. Available at: [Link]
-
Le, A., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12105-12112. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Imrie, G. A. (2007). OPTIMISATION OF MASS SPECTROMETRY. SURE (Sunderland Repository). Available at: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. Available at: [Link]
-
A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. Available at: [Link]
-
A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. Available at: [Link]
-
Patel, B., et al. (2021). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. ACTA Pharmaceutica Sciencia, 59(4), 481-496. Available at: [Link]
-
Taylor, P. J. (2005). Ion suppression in mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Available at: [Link]
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. Phenomenex. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phenomenex.com [phenomenex.com]
- 15. waters.com [waters.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Calibration curve linearity issues for Trifluoperazine sulfoxide quantification
A Guide to Troubleshooting Calibration Curve Linearity Issues
Welcome to the technical support center for Trifluoperazine sulfoxide quantification. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common challenges in bioanalysis: achieving a linear and reliable calibration curve. This resource moves beyond simple checklists to explain the underlying causes of non-linearity and provides robust, step-by-step protocols to diagnose and resolve these issues.
Troubleshooting Guide: Diagnosing and Resolving Non-Linearity
This section addresses specific linearity problems you may encounter during method development and validation for this compound.
Question 1: My calibration curve is bending downwards at higher concentrations, forming a "hockey stick" shape. What is the likely cause?
This phenomenon, often referred to as a negative deviation from linearity, is typically a sign that the analytical signal is no longer proportional to the analyte concentration at the upper end of your curve. For this compound analysis, especially with LC-MS/MS, the two most probable causes are detector saturation or ionization suppression.
Causality Explained:
-
Detector Saturation: Every detector has a finite linear dynamic range. When the concentration of this compound is too high, it generates an ion signal that overwhelms the detector's capacity to count incoming ions accurately.[1][2] Beyond this point, a significant increase in analyte concentration results in only a small, non-proportional increase in the measured signal, causing the curve to plateau.[3]
-
Ionization Suppression (ESI Source): In Electrospray Ionization (ESI), analytes compete for access to the droplet surface to become charged and enter the gas phase.[4] At high concentrations, the droplets become saturated with this compound molecules. This self-suppression limits the number of additional ions that can be formed, leading to a non-linear response.[5][6]
Diagnostic Protocol:
-
Analyze Absolute Response: Check the absolute signal intensity (ion counts) for your highest calibration standards and the internal standard (IS). If the IS response is stable but the analyte response flattens above a certain level (e.g., ~1-2 E+6 cps on many triple quadrupole instruments), detector saturation is the likely culprit.[3]
-
Dilution Experiment: Prepare a high-concentration QC sample. Analyze it neat and after a 5-fold and 10-fold dilution with a blank matrix. If the back-calculated concentrations of the diluted samples are accurate, but the neat sample concentration is lower than expected, this points towards saturation or severe ionization suppression at the original concentration.
-
Reduce Injection Volume: Perform an injection series of a high standard, decreasing the injection volume from 10 µL down to 1 µL. If linearity is restored at lower injection volumes, it confirms that you are overloading either the column or the detector.[2]
Solutions:
-
Extend the Dilution Series: The simplest solution is to narrow the calibration range. Lower the Upper Limit of Quantification (ULOQ) to a concentration that falls within the established linear range.[2]
-
Use a Less Abundant Isotope/Transition: For LC-MS/MS, if this compound has multiple product ions, switch to a less intense (but still selective) MRM transition for quantification at the higher end of the curve. This effectively reduces the signal reaching the detector.[1]
-
Optimize Source Conditions: Adjust ESI source parameters like gas flow, temperature, and spray voltage to potentially reduce ionization efficiency slightly, which can sometimes extend the linear range.
Question 2: My calibration curve has a low correlation coefficient (r²) and poor accuracy at the lower concentration levels. What should I investigate?
Poor performance at the low end of the curve, especially when the higher concentrations appear acceptable, often points to issues with analyte loss, improper data weighting, or interference.
Causality Explained:
-
Analyte Adsorption: this compound, being a lipophilic compound, may non-specifically bind to surfaces in your analytical workflow (e.g., plastic vials, injector components, or the analytical column itself).[7] This loss is most significant at the lowest concentrations, where a small absolute loss represents a large percentage of the total analyte, leading to inaccurate and imprecise results.[8]
-
Compound Instability: Sulfoxides can be susceptible to oxidation or reduction reactions.[7] Trifluoperazine and its derivatives are also known to be sensitive to factors like light and atmospheric oxygen, which can lead to degradation in prepared standards or processed samples, especially after prolonged storage in the autosampler.[9][10]
-
Heteroscedasticity and Improper Regression: In analytical data, the absolute error often increases with concentration. This variance inequality is called heteroscedasticity. A standard linear regression (Ordinary Least Squares) gives equal weight to all points. This means the large absolute errors of the high standards disproportionately influence the regression line, often at the expense of accuracy at the low end.[11][12]
Diagnostic Workflow:
The following diagram outlines a systematic approach to diagnosing low-end linearity issues.
Caption: Troubleshooting workflow for poor low-end calibration performance.
Solutions:
-
Use a Weighted Regression Model: Applying a weighting factor, most commonly 1/x or 1/x², is standard practice in bioanalysis and is recommended by regulatory bodies to counteract heteroscedasticity.[5][11] This gives more weight to the lower concentration points, ensuring a better fit across the entire range.
-
Optimize Sample Handling: Use silanized glass vials or low-binding polypropylene to minimize adsorption. Minimize the time samples spend in the autosampler before injection.
-
Evaluate Stability: Conduct short-term benchtop and autosampler stability experiments using low and high QC samples to determine if this compound is degrading under your experimental conditions. If instability is confirmed, adjust procedures to minimize exposure to light or elevated temperatures.
Question 3: My linearity is inconsistent between different batches or different sources of biological matrix. What's causing this variability?
This is a classic sign of matrix effects, where co-eluting endogenous components from the biological sample (e.g., plasma, serum) interfere with the ionization of your analyte.[13]
Causality Explained:
Matrix effects can either suppress or enhance the analyte signal.[14] The composition of a biological matrix can vary significantly between individuals or lots due to differences in lipids, proteins, and other metabolites. When these interfering components co-elute with this compound, they can compete for ionization in the MS source, leading to variable and unpredictable quantification.[15] A stable isotope-labeled internal standard (SIL-IS) can compensate for this, but only if it co-elutes perfectly and experiences the exact same ionization interference as the analyte.
Visualizing Ion Suppression:
Caption: Mechanism of ESI signal suppression by matrix components.
Diagnostic Protocol: Quantitative Matrix Effect Assessment
This protocol, aligned with FDA guidelines, quantifies the extent of matrix effects.[16]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare QC samples (low, mid, high) in the reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix from at least 6 different sources. Spike the extracted matrix with the analyte at the same QC concentrations.
-
Set C (Pre-Spike): Spike blank matrix with the analyte at QC concentrations before extraction. (This set is for recovery, but useful for context).
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Response of Set B) / (Peak Response of Set A)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates suppression. MF > 1 indicates enhancement.
-
-
Assess Variability: Calculate the coefficient of variation (%CV) of the MF across the different matrix sources. A high %CV indicates that the matrix effect is variable and unpredictable.
Solutions:
-
Improve Sample Preparation: Move from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering phospholipids and other matrix components.[17]
-
Enhance Chromatographic Separation: Modify your LC method to improve the separation between this compound and the co-eluting matrix interferences. Try a different stationary phase (e.g., biphenyl instead of C18) or adjust the mobile phase gradient.[17]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d8) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]
Frequently Asked Questions (FAQs)
Q1: What are the regulatory acceptance criteria for calibration curve linearity?
According to FDA guidance on bioanalytical method validation, the calibration curve should be generated using a blank sample (matrix sample processed without IS), a zero sample (matrix with IS), and at least six non-zero standards.[16][18]
| Parameter | Acceptance Criteria |
|---|---|
| Correlation Coefficient (r² or r) | Should be ≥ 0.99.[19] While a high r² is necessary, it is not sufficient on its own to prove linearity.[11] |
| Back-Calculated Concentrations | The calculated concentration for each standard should be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[16] |
| Standard Distribution | At least 75% of the non-zero standards must meet the acceptance criteria. |
Q2: Should I use a linear or a quadratic regression model?
While a linear model with appropriate weighting (e.g., 1/x²) is preferred for its simplicity and robustness, a quadratic regression can be used if the response is inherently non-linear and consistently follows a quadratic relationship.[3][5] However, the use of a quadratic fit requires justification and should be used with caution, as it can sometimes mask underlying analytical problems.[3] If a quadratic fit is necessary, its use must be specified in the method protocol beforehand.
Q3: Can the chemical properties of this compound itself cause non-linearity?
Yes. Beyond the general issues discussed, the specific chemistry of this compound is relevant. As a sulfoxide, it can potentially form dimers or multimers at high concentrations in the ion source, which can lead to a non-linear response.[5][7] Additionally, its stability can be a factor; degradation of stock or working solutions can lead to systematic errors in standard preparation, causing poor linearity.[7][20]
References
-
PharmaSciences. Troubleshooting during HPLC calibration. [Online] Available at: [Link]
-
Kushnir, M. M., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. The Journal of Applied Laboratory Medicine. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Leito, I., et al. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. Available at: [Link]
-
Raut, V. & Baheti, B. US FDA guidelines for bioanalytical method validation. ResearchGate. [Online] Available at: [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Online] Available at: [Link]
-
Yuan, L., et al. (2012). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. PubMed. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Online] Available at: [Link]
-
Moosavi, S. M., & Ghassabian, S. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. IntechOpen. Available at: [Link]
-
U.S. Environmental Protection Agency. Calibration Curves. [Online] Available at: [Link]
-
Altabrisa Group. (2024). Ensuring Linearity in Method Validation - A Step-by-Step Guide. [Online] Available at: [Link]
-
Busch, K. L. (2019). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Spectroscopy Online. Available at: [Link]
-
Patel, D. K., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]
-
ResearchGate. What could cause an HPLC to fail to produce a linear standard curve?. [Online] Available at: [Link]
-
Moosavi, S. M., & Ghassabian, S. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. Semantic Scholar. Available at: [Link]
- Ferrer-Herrero, C., et al. (2021). Evaluation of linearity for calibration functions: A practical approach for chromatography techniques.
-
Reddit. I'm getting non-linear response. [Online] Available at: [Link]
-
Pydi, R. R., et al. (2022). Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. Biomedical Chromatography. Available at: [Link]
-
Pydi, R. R., et al. (2022). Bioanalysis of Trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. ResearchGate. Available at: [Link]
- Akhila, M., et al. (2022). A Novel Validated Stability Indicating UPLC Method for the Simultaneous Estimation of Trihexyphenidyl and Trifluoperazine in Bulk and Tablet Dosage Form. International Journal of Pharmaceutical Sciences.
- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Li, W., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography. Available at: [Link]
-
Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Expert Review of Proteomics. Available at: [Link]
-
National Center for Biotechnology Information. Trifluoperazine. PubChem Compound Database. Available at: [Link]
- Sravani, G., et al. (2012). Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of trihexyphenidyl and trifluoperazine. Scholars Research Library.
- Vishwanathan, K., et al. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Rood, D. Gas Chromatography Problem Solving and Troubleshooting. Restek. [Online] Available at: [Link]
- Patel, M. J., et al. (2014). Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage Form. Impact Factor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. CAS 1549-88-8: this compound | CymitQuimica [cymitquimica.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
- 13. eijppr.com [eijppr.com]
- 14. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 16. fda.gov [fda.gov]
- 17. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. pharmasciences.in [pharmasciences.in]
Validation & Comparative
A Comparative Guide to the Bioanalysis of Trifluoperazine Sulfoxide: LC-MS/MS vs. Radioimmunoassay (RIA)
In the landscape of pharmaceutical research and development, particularly in pharmacokinetic and metabolism studies, the accurate quantification of drug metabolites is paramount. Trifluoperazine, a potent phenothiazine antipsychotic, undergoes extensive metabolism, with trifluoperazine sulfoxide being a significant metabolite. The choice of analytical methodology for the quantification of this metabolite can profoundly impact the quality and reliability of clinical and preclinical data. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the determination of this compound in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA).
This document moves beyond a superficial listing of pros and cons. It is designed for the discerning researcher, scientist, and drug development professional, offering a narrative grounded in scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols, ensuring the information is not only accurate but also immediately applicable.
The Analytical Challenge: this compound
Trifluoperazine is characterized by low therapeutic dosage, leading to circulating concentrations of both the parent drug and its metabolites in the low nanogram to picogram per milliliter range. This compound, being more polar than its parent compound, presents its own set of analytical challenges, including the need for high sensitivity and specificity to distinguish it from the parent drug and other metabolites. The selection of an appropriate analytical method is therefore a critical decision in the drug development process.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard in Bioanalysis
The principle of LC-MS/MS lies in the physical separation of the analyte from other matrix components via liquid chromatography, followed by its ionization and mass-to-charge ratio analysis in a tandem mass spectrometer. The high specificity is achieved through the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode, which acts as a "mass filter," significantly reducing background noise and enhancing sensitivity.
Proposed LC-MS/MS Methodology for this compound
A scientifically sound LC-MS/MS method for this compound can be extrapolated from validated methods for trifluoperazine. The addition of an oxygen atom to form the sulfoxide results in a predictable mass increase of 16 Da. The chromatographic conditions would be very similar, with a potential slight decrease in retention time on a reverse-phase column due to the increased polarity of the sulfoxide.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Alkalinize the sample with a suitable buffer (e.g., 0.1 M sodium carbonate).
-
Extract the analyte with an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for retaining and separating the analyte from endogenous interferences.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will be effective.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this column dimension.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for phenothiazines.
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]+ ion. The product ions will be determined by fragmentation of the precursor ion in the collision cell.
-
Internal Standard: A specific precursor-product ion transition for the internal standard will be monitored simultaneously.
-
-
The validation of this method would adhere to the stringent guidelines set forth by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[5][6]
Radioimmunoassay (RIA): A Classic, High-Sensitivity Technique
Radioimmunoassay is a highly sensitive in-vitro assay technique that utilizes the principles of competitive binding of an antigen (in this case, this compound) and a radiolabeled antigen to a limited amount of a specific antibody. The concentration of the unlabeled antigen in the sample is determined by measuring the amount of bound radiolabeled antigen.
A validated RIA method for this compound has been successfully developed and applied to pharmacokinetic studies in humans. This method demonstrates excellent sensitivity, capable of measuring picogram quantities of the metabolite in plasma.
RIA Methodology for this compound
The development of an RIA is a complex process that involves the synthesis of a suitable antigen, immunization of animals to produce specific antibodies, and the development and validation of the assay itself.
Experimental Protocol: RIA
-
Antiserum Production: Antibodies are raised in animals (e.g., rabbits) by immunization with a this compound-protein conjugate.
-
Radiolabeling: A tracer, typically a tritiated or iodinated analog of this compound, is synthesized.
-
Assay Procedure:
-
A known amount of antibody, radiolabeled tracer, and the plasma sample (or standard) are incubated together.
-
During incubation, the unlabeled this compound in the sample competes with the radiolabeled tracer for the limited binding sites on the antibody.
-
After reaching equilibrium, the antibody-bound antigen is separated from the free antigen (e.g., by precipitation with a second antibody or solid-phase separation).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the analyte.
Head-to-Head Comparison: LC-MS/MS vs. RIA
The choice between LC-MS/MS and RIA for the analysis of this compound depends on a variety of factors, including the specific requirements of the study, available resources, and regulatory expectations.
| Feature | LC-MS/MS | Radioimmunoassay (RIA) |
| Specificity | Very High (based on chromatographic separation and specific mass transitions) | High (dependent on antibody cross-reactivity) |
| Sensitivity | Very High (pg/mL levels achievable) | Very High (pg/mL levels achievable) |
| Throughput | High (with modern autosamplers and fast chromatography) | Moderate (often requires longer incubation times) |
| Multiplexing | Yes (can simultaneously quantify parent drug and multiple metabolites) | No (a separate assay is required for each analyte) |
| Method Development | Moderately complex (requires expertise in chromatography and mass spectrometry) | Very complex and lengthy (involves antibody production and radiolabeling) |
| Cost (per sample) | Moderate to High | Moderate |
| Reagent Availability | Readily available commercial columns, solvents, and standards | Requires custom antibody production and radiolabeled tracer synthesis |
| Regulatory Acceptance | Widely accepted as the gold standard for bioanalysis | Historically accepted, but with increasing preference for non-radioactive methods |
| Safety | Standard chemical laboratory safety protocols | Requires handling of radioactive materials and specialized disposal procedures |
Causality Behind Experimental Choices
-
Why LC-MS/MS is often preferred: The superior specificity of LC-MS/MS is a key advantage. While RIA can be highly specific, there is always a risk of cross-reactivity with structurally similar compounds, such as the parent drug or other metabolites, which can lead to overestimation of the analyte concentration. The multiplexing capability of LC-MS/MS is another significant benefit, allowing for the simultaneous measurement of trifluoperazine and its sulfoxide metabolite in a single run, which is more efficient and provides a more complete pharmacokinetic profile.
-
The enduring value of RIA: The primary advantage of RIA lies in its exceptional sensitivity, which can sometimes surpass that of LC-MS/MS for certain analytes. Once a robust RIA has been developed, it can be a cost-effective method for routine analysis of a large number of samples.
Visualizing the Workflows
LC-MS/MS Experimental Workflow
Caption: A typical experimental workflow for LC-MS/MS analysis.
RIA Experimental Workflow
Caption: A generalized workflow for Radioimmunoassay (RIA).
Conclusion and Recommendations
Both LC-MS/MS and RIA are powerful techniques capable of quantifying this compound at the low concentrations typically found in biological samples.
-
LC-MS/MS is the recommended method for most applications in modern drug development. Its superior specificity, multiplexing capabilities, and wider regulatory acceptance make it the more robust and versatile choice. The ability to develop a method based on the parent drug's validated assay provides a clear and efficient path forward.
-
RIA remains a viable alternative, particularly when an established and well-characterized assay is already available. Its high sensitivity can be advantageous in studies requiring the lowest possible limits of quantification. However, the challenges associated with method development, reagent generation, and the handling of radioactive materials must be carefully considered.
Ultimately, the selection of the most appropriate analytical method requires a thorough evaluation of the study's objectives, the available resources, and the regulatory landscape. This guide provides the foundational knowledge to make an informed decision, ensuring the generation of high-quality, reliable data for the successful advancement of drug development programs.
References
-
S. R. B. et al. (2022). Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics. Biomedical Chromatography, 36(12), e5499. [Link]
-
ResearchGate. (n.d.). Bioanalysis of Trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics | Request PDF. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Waters. (n.d.). A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. [Link]
-
Aravagiri, M., Hawes, E. M., & Midha, K. K. (1984). Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans. Journal of Pharmaceutical Sciences, 73(10), 1383–1387. [Link]
-
Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. [Link]
-
Midha, K. K., et al. (1982). A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses. Biomedical Mass Spectrometry, 9(5), 186-190. [Link]
-
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Midha, K. K., et al. (1981). Radioimmunoassay for trifluoperazine in human plasma. British Journal of Clinical Pharmacology, 12(2), 189–193. [Link]
-
Xu, Y., et al. (2014). Direct comparison of radioimmunoassay and LC-MS/MS for PK assessment of insulin glargine in clinical development. Bioanalysis, 6(24), 3311–3323. [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (n.d.). Comparison of the LC-MS/MS assay to an RIA assay with preceding.... [Link]
-
Midha, K. K., et al. (1984). A bioequivalency study of two trifluoperazine tablet formulations using RIA and GC-MS. Biopharmaceutics & Drug Disposition, 5(1), 1-13. [Link]
-
Slideshare. (n.d.). RIA, IMMUNOFLURESCENCE ASSAY. [Link]
-
Pain Physician. (2009). An Evaluation of the Diagnostic Accuracy of Liquid Chromatography-Tandem Mass Spectrometry Versus Immunoassay Drug Testing in Pa. [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A gas chromatographic mass spectrometric assay for plasma trifluoperazine concentrations following single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antisel.gr [antisel.gr]
- 6. lcms.cz [lcms.cz]
A Comparative Guide to the In Vitro and In Vivo Sulfoxidation of Trifluoperazine
This guide provides a comprehensive comparison of the metabolic conversion of Trifluoperazine (TFP), a classic phenothiazine antipsychotic, to its sulfoxide metabolite in both controlled in vitro systems and complex in vivo environments. Understanding the nuances between these two models is critical for researchers in drug development and pharmacology for accurate interpretation of metabolic data and prediction of human pharmacokinetics.
Introduction: The Metabolic Significance of Trifluoperazine Sulfoxidation
Trifluoperazine is primarily used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic action is linked to the blockade of dopamine D2 receptors in the brain.[1][2] Like many lipophilic drugs, TFP undergoes extensive hepatic metabolism to facilitate its excretion.[3] One of the principal metabolic pathways is sulfoxidation, the addition of an oxygen atom to the sulfur atom in the phenothiazine ring.[3][4] This biotransformation is crucial as it can significantly alter the drug's activity and clearance rate. A thorough understanding of this process is essential for predicting drug-drug interactions, inter-individual variability, and potential for toxicity.
This guide will dissect the key differences in TFP sulfoxidation when studied in isolated enzymatic systems (in vitro) versus within a whole living organism (in vivo), providing both theoretical grounding and practical experimental frameworks.
The Enzymatic Machinery: A Tale of Two Systems
The conversion of TFP to its sulfoxide is an oxidative process catalyzed by specific enzyme families. The environment in which this reaction is studied—a test tube or a living organism—profoundly influences the observed outcomes.
In Vitro Perspective: Isolating the Key Players
In vitro models, such as liver microsomes or recombinant enzymes, offer a reductionist approach to pinpoint the specific enzymes responsible for a metabolic reaction.[5][6] For TFP sulfoxidation, two main enzyme families are of primary interest:
-
Cytochrome P450 (CYP) System: This superfamily of heme-containing enzymes, located primarily in the liver, is a major contributor to the metabolism of a vast array of drugs, including TFP.[2][7] CYPs catalyze a variety of oxidative reactions, including the sulfoxidation of phenothiazines.
-
Flavin-Containing Monooxygenase (FMO) System: FMOs are another class of microsomal enzymes that specialize in the oxygenation of "soft nucleophiles," which include nitrogen- and sulfur-containing compounds.[8] While CYPs can also perform sulfoxidation, FMOs are often highly efficient at this specific reaction and are less prone to inhibition or induction, which can simplify metabolic pathways.[8][9]
The primary advantage of in vitro systems is the ability to control the experimental conditions precisely. By using specific chemical inhibitors or recombinant enzymes, researchers can determine the relative contribution of each CYP isozyme (e.g., CYP3A4, CYP2D6) and the FMO family to TFP sulfoxidation.
In Vivo Reality: An Integrated Metabolic Network
In a living organism, drug metabolism is a far more complex and dynamic process.[10] When TFP is administered orally, it is subject to:
-
First-Pass Metabolism: Before reaching systemic circulation, orally administered TFP passes from the gastrointestinal tract directly to the liver via the portal vein.[11] The liver's high concentration of metabolic enzymes results in a significant portion of the drug being metabolized before it can exert its systemic effects.[11] This "first-pass effect" is pronounced for TFP and leads to the rapid appearance of high concentrations of metabolites, including TFP sulfoxide, in the plasma.[12]
-
Multi-Organ Contribution: While the liver is the primary site of drug metabolism, other organs such as the intestine, lungs, and kidneys also contain metabolic enzymes and contribute to the overall biotransformation of TFP.[11][13]
-
Competing Pathways: In vivo, sulfoxidation occurs concurrently with other metabolic reactions, including N-dealkylation, N-oxidation, and aromatic hydroxylation.[14] The overall metabolite profile observed in plasma and urine is a composite of all these competing pathways occurring in multiple organs.[15]
Therefore, in vivo studies provide a holistic view of the drug's fate, reflecting the integrated activity of all metabolic processes, transport mechanisms, and physiological factors.
Visualizing the Metabolic Conversion and Experimental Workflow
To better illustrate these processes, the following diagrams outline the core metabolic reaction and a typical in vitro experimental design.
Caption: Experimental workflow for an in vitro Trifluoperazine metabolism assay.
Comparative Analysis: In Vitro vs. In Vivo
The choice between in vitro and in vivo models depends on the specific question being asked. The following table summarizes their key characteristics and limitations in the context of TFP sulfoxidation.
| Feature | In Vitro Metabolism | In Vivo Metabolism |
| Biological System | Isolated components (e.g., liver microsomes, S9 fraction, recombinant enzymes). [6][16] | Whole living organism (e.g., rat, dog, human). [17] |
| Complexity | Low; allows for the study of single, isolated reactions. | High; reflects the interplay of absorption, distribution, metabolism, and excretion (ADME). [10] |
| Key Enzymes | Primarily microsomal enzymes (CYPs, FMOs). [8]Contribution of specific enzymes can be determined. | All enzymes in all tissues contribute to the metabolic profile. [11][13] |
| Observable Outcome | Direct measurement of metabolite formation rate; calculation of enzyme kinetics (Km, Vmax). | Measurement of plasma/tissue concentrations over time; calculation of pharmacokinetic parameters (Cmax, Tmax, AUC, Half-life). [12][18] |
| First-Pass Effect | Not directly observable in most standard assays. | A critical determinant of oral bioavailability and metabolite exposure. [11][12] |
| Advantages | High throughput, lower cost, mechanistic insights, reduced animal use. [5] | Provides a holistic view, physiologically relevant, essential for predicting human pharmacokinetics. [10][17] |
| Limitations | May not predict complex in vivo phenomena like transport, induction, or multi-organ metabolism. | Lower throughput, higher cost and ethical considerations, complex data interpretation. [10] |
Experimental Protocols: A Practical Guide
To provide actionable insights, this section details a standard protocol for an in vitro assay and outlines the design of a typical in vivo study.
Detailed Protocol: In Vitro TFP Sulfoxidation in Human Liver Microsomes
This protocol is designed to be a self-validating system for quantifying the formation of TFP sulfoxide.
A. Reagents and Materials:
-
Trifluoperazine (TFP) and this compound (TFP-SO) analytical standards.
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Potassium Phosphate Buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation.
-
96-well incubation plates and analytical plates.
B. Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of TFP in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add 100 µL of potassium phosphate buffer to each well.
-
Enzyme Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL. Include "No Enzyme" control wells with buffer instead of HLM.
-
Substrate Addition: Add TFP to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells except the "No Cofactor" controls. For "No Cofactor" wells, add buffer.
-
Time Course: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in triplicate wells.
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold ACN containing an internal standard.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze for TFP-SO concentration using a validated LC-MS/MS method. [19] C. Self-Validation and Data Interpretation:
-
Metabolite formation should be negligible in "No Enzyme" and "No Cofactor" controls, confirming the reaction is enzymatic and NADPH-dependent.
-
The formation of TFP-SO should be linear with time initially. The slope of this linear phase represents the initial rate of reaction.
Outline of an In Vivo Pharmacokinetic Study in Rats
This outlines the key steps to assess TFP and TFP-SO levels after oral administration.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Acclimatization: House animals in a controlled environment for at least one week before the study.
-
Dose Administration: Administer a single oral gavage dose of TFP (e.g., 10 mg/kg) formulated in a suitable vehicle.
-
Sample Collection: Collect blood samples (via tail vein or cannula) into heparinized tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract TFP and TFP-SO from plasma samples using liquid-liquid extraction or protein precipitation. Quantify the concentrations using a validated LC-MS/MS method. [18]7. Pharmacokinetic Analysis: Plot the mean plasma concentrations of TFP and TFP-SO versus time. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Conclusion: Synthesizing In Vitro and In Vivo Data
Neither in vitro nor in vivo studies alone can provide a complete picture of a drug's metabolic fate. The most effective drug development programs leverage in vitro data to build mechanistic hypotheses and then validate and expand upon these findings with carefully designed in vivo studies.
For Trifluoperazine, in vitro assays are invaluable for identifying the specific CYPs and FMOs responsible for its sulfoxidation, which is critical for predicting potential drug-drug interactions. In vivo studies, however, are essential to quantify the impact of first-pass metabolism on the systemic exposure of both the parent drug and its sulfoxide metabolite, ultimately informing appropriate clinical dosing strategies. By integrating insights from both models, researchers can build a robust understanding of Trifluoperazine's metabolism, leading to safer and more effective therapeutic use.
References
Sources
- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The conduct of drug metabolism studies considered good practice (II): in vitro experiments. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 8. Some distinctions between flavin-containing and cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]
- 11. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay for the sulfoxide metabolite of trifluoperazine and its application to a kinetic study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 18. Kinetics of oral trifluoperazine disposition in man - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Comparative Metabolism of Trifluoperazine Across Preclinical Species and Humans
This guide offers an in-depth comparative analysis of trifluoperazine (TFP) metabolism across key preclinical species and humans. For drug development professionals, understanding the nuances of how a compound is transformed within different biological systems is not merely an academic exercise; it is a critical step in predicting human pharmacokinetics, interpreting toxicology data, and ultimately, ensuring clinical success. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a framework for designing robust, self-validating metabolism studies.
Introduction: The Critical Role of Metabolism in Trifluoperazine's Profile
Trifluoperazine, a first-generation phenothiazine antipsychotic, is primarily used for managing schizophrenia.[1] Its therapeutic action is achieved by antagonizing dopamine D2 receptors in the brain.[2][3] However, the efficacy, safety, and pharmacokinetic profile of TFP are profoundly influenced by its extensive biotransformation, which occurs predominantly in the liver.[2][4] The cytochrome P450 (CYP) enzyme superfamily is the primary mediator of this metabolism.[2][5] As the expression and activity of CYP isoforms vary significantly between species, a drug's metabolic fate in a rat or dog can be substantially different from that in a human.[6][7] These differences can lead to the formation of unique metabolites or different ratios of common metabolites, which may have distinct pharmacological or toxicological activities. Therefore, a comparative analysis is essential for selecting the appropriate animal models and for accurately extrapolating preclinical data to human clinical trials.
The Core Metabolic Pathways of Trifluoperazine
Trifluoperazine undergoes several primary metabolic transformations. Understanding these foundational pathways is the first step in dissecting species-specific differences. The principal routes of metabolism identified through in vitro studies using liver microsomes include:
-
Sulfoxidation: Oxidation of the sulfur atom in the phenothiazine ring.[8][9]
-
Aromatic Hydroxylation: Addition of a hydroxyl group, often at the 7-position of the phenothiazine ring system.[8][9]
-
N-demethylation: Removal of the methyl group from the terminal nitrogen of the piperazine side chain.[8][9]
-
N-oxidation: Addition of an oxygen atom to a nitrogen in the piperazine ring.[8][10]
-
N-glucuronidation: A Phase II conjugation reaction where glucuronic acid is attached to the piperazine ring, a particularly significant pathway in humans.[8][9]
Caption: Primary Phase I and Phase II metabolic pathways of Trifluoperazine.
A Comparative View: Species-Specific Metabolic Profiles
The quantitative importance of each metabolic pathway differs markedly across species. This divergence is a direct consequence of the varied expression levels and catalytic specificities of drug-metabolizing enzymes.[7] The following table summarizes key differences observed in the metabolism of TFP.
| Species | Primary Metabolic Pathway(s) | Key Metabolites Identified | Noteworthy Characteristics & References |
| Human | N-glucuronidation, Aromatic Hydroxylation, N-demethylation | TFP N-glucuronide, 7-Hydroxy-TFP, N-desmethyl-TFP | N-glucuronidation, mediated by UGT1A4, is a major pathway.[8][9] CYP2D6 is also involved in its metabolism.[1] |
| Rat | Sulfoxidation, N-demethylation, Piperazine Ring Fission | TFP-Sulfoxide, N-demethyl-TFP, Ethylenediamine derivatives | Exhibits a pronounced first-pass effect due to high liver extraction.[11] Fecal excretion via bile is the main route of elimination.[12] Ring fission metabolites have also been identified.[13] |
| Dog | N-demethylation, Piperazine Ring Fission | N-demethyl-TFP, Ethylenediamine derivatives | Data is less extensive, but studies show formation of ring fission metabolites similar to those in rats.[13] |
| Monkey | N-glucuronidation (less efficient than human) | TFP N-glucuronide | While the N-glucuronidation pathway exists, its efficiency (Km = 108 ± 10 µM) is significantly lower than in humans (Km = 6.1 ± 1.2 µM). |
Experimental Design: A Self-Validating Approach
To reliably characterize these species differences, a multi-tiered experimental approach is required. The combination of in vitro screening and in vivo confirmation creates a self-validating system, where the results of one experiment provide context and validation for the other.
Protocol 1: In Vitro Metabolic Profiling with Liver Microsomes
Causality: This in vitro method is the cornerstone for initial metabolic assessment. Liver microsomes are rich in CYP enzymes, allowing for a rapid and cost-effective identification of Phase I metabolites.[14] By comparing metabolite formation across microsomes from different species (human, rat, dog, monkey), we can generate a direct, head-to-head comparison of metabolic capabilities, guiding the selection of appropriate species for in vivo studies.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer (pH 7.4) and pooled liver microsomes (e.g., 0.5 mg/mL final concentration) from the desired species.
-
Substrate Addition: Add Trifluoperazine to the master mix to achieve a final concentration relevant to therapeutic exposure (e.g., 1-10 µM).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing components like NADP+, glucose-6-phosphate, and G6P-dehydrogenase). This system is critical for sustaining CYP enzyme activity.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). The time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
Termination of Reaction: Stop the reaction by adding 2-3 volumes of an ice-cold organic solvent, such as acetonitrile, containing a suitable internal standard for analytical quantification. This step simultaneously quenches enzymatic activity and precipitates proteins.
-
Sample Preparation: Vortex the mixture vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.
-
Analysis: Carefully transfer the supernatant to a clean vial for analysis by a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify TFP and its metabolites.
Caption: Standard workflow for in vitro drug metabolism studies.
Protocol 2: In Vivo Pharmacokinetic and Metabolite ID Study in Rats
Causality: While in vitro data is informative, it lacks the complexity of a whole organism (e.g., absorption, distribution, and excretion). An in vivo study in a relevant species, such as the rat, is essential to confirm that the metabolites observed in vitro are also formed in vivo and to understand their pharmacokinetic behavior and routes of excretion.[11][12] This step validates the preclinical model and provides crucial data on the overall disposition of the drug.
Methodology:
-
Animal Acclimation and Dosing: Acclimate male Sprague-Dawley rats for at least one week. Administer a single dose of Trifluoperazine (e.g., 5 mg/kg) via oral gavage.
-
Sample Collection (Blood): Collect serial blood samples (approx. 200 µL) via a cannulated vein (e.g., jugular) into tubes containing an anticoagulant at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Collection (Excreta): House animals in metabolic cages designed to separate and collect urine and feces. Collect excreta over intervals (e.g., 0-12h, 12-24h, 24-48h).
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma, urine, and feces at -80°C until analysis.
-
Sample Extraction:
-
Plasma/Urine: Perform protein precipitation or solid-phase extraction to isolate the parent drug and metabolites.
-
Feces: Homogenize fecal samples, extract with an appropriate solvent system, and clarify the extract.
-
-
LC-MS/MS Analysis: Analyze the processed samples using a high-resolution LC-MS/MS system.
-
Quantitative Analysis: Use a triple quadrupole MS to quantify TFP and major known metabolites in plasma to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Qualitative Analysis (Metabolite ID): Use a high-resolution instrument (e.g., Q-TOF or Orbitrap) to screen for and identify both expected and unexpected metabolites in plasma, urine, and feces based on accurate mass and fragmentation patterns.
-
-
Data Interpretation: Correlate the in vivo metabolite profile with the in vitro data. Quantify the recovery of the dose in urine and feces to determine the primary routes of excretion.
Conclusion
The metabolism of trifluoperazine is a complex process with clear, significant differences across species. Humans favor N-glucuronidation, while rats predominantly utilize sulfoxidation and N-demethylation, coupled with a high first-pass effect. This guide underscores the necessity of a systematic, comparative approach, beginning with in vitro screening across multiple species to identify relevant differences, followed by targeted in vivo studies to confirm these findings in a physiological context. By employing this self-validating workflow, researchers can build a more accurate and predictive bridge from preclinical findings to human clinical outcomes, ultimately fostering the development of safer and more effective medicines.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Trifluoperazine Hydrochloride?
- Pharmacology of Trifluoperazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025, January 29).
-
Richter, W. O., & Schwandt, P. (1986). Metabolic effects of trifluoperazine in the liver and the influence of calcium. Biochemical Pharmacology, 35(23), 4341-4346. [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101340. [Link]
-
Fabre, G., et al. (1993). In Vitro techniques for studying drug metabolism. Cell Biology and Toxicology, 9(3), 321-337. [Link]
-
Breyer-Pfaff, U., & Schleyer, M. (1980). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. Biochemical Pharmacology, 29(16), 2231-2236. [Link]
-
West, N. R., & Vogel, W. H. (1975). Absorption, distribution and excretion of trifluoperazine in rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 318-335. [Link]
-
Breyer-Pfaff, U., et al. (1978). Tissue Metabolites of Trifluoperazine, Fluphenazine, Prochlorperazine, and Perphenazine in the Rat: Identification and Synthesis. Drug Metabolism and Disposition, 6(3), 312-317. [Link]
-
van de Kerkhof, E. G., et al. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 658-675. [Link]
-
Midha, K. K., et al. (1983). Kinetics of oral trifluoperazine disposition in man. British Journal of Clinical Pharmacology, 15(3), 380-382. [Link]
-
Wetmore, B. A., et al. (2021). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 3, 762372. [Link]
-
Medicine.com. (2020, February 10). Trifluoperazine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
PubChem. (n.d.). Trifluoperazine. National Center for Biotechnology Information. [Link]
-
electronic medicines compendium (emc). (n.d.). Trifluoperazine 5mg/5ml Oral Solution - Summary of Product Characteristics (SmPC). [Link]
-
Sychev, N. A., et al. (2022). Phase I of Antipsychotics Metabolism and its Pharmacogenetic Testing. Personalized Psychiatry and Neurology, 2(1), 4-21. [Link]
-
Dachtler, M., et al. (2000). Identification of trifluoperazine metabolites using HPLC-NMR of test mixtures. Magnetic Resonance in Chemistry, 38(11), 951-956. [Link]
-
Breyer, U., & Schmalzing, G. (1977). Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals. Drug Metabolism and Disposition, 5(2), 104-115. [Link]
-
Midha, K. K., et al. (1988). A pharmacokinetic study of trifluoperazine in two ethnic populations. Psychopharmacology, 95(3), 333-338. [Link]
-
Spina, E., & de Leon, J. (2007). Metabolism of Atypical Antipsychotics: Involvement of Cytochrome P450 Enzymes and Relevance for Drug-Drug Interactions. CNS Drugs, 21(5), 387-414. [Link]
-
Preskorn, S. H., & Flockhart, D. (2000). Cytochrome P450 Enzymes and Psychopharmacology. American College of Neuropsychopharmacology. [Link]
-
Al-SULTAN, M. S. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Health Science Journal, 10(5), 1. [Link]
-
Bartels, M., et al. (1991). 19F nuclear magnetic resonance spectroscopy of neuroleptics: the first in vivo pharmacokinetics of trifluoperazine in the rat brain and the first in vivo spectrum of fluphenazine in the human brain. Biological Psychiatry, 30(7), 656-662. [Link]
-
Sychev, N., et al. (2022). Oxidation of Antipsychotics. Pharmaceuticals, 15(5), 617. [Link]
-
Midha, K. K., et al. (1983). Kinetics of oral trifluoperazine disposition in man. British Journal of Clinical Pharmacology, 15(3), 380-382. [Link]
-
Medscape. (n.d.). Stelazine (trifluoperazine) dosing, indications, interactions, adverse effects, and more. [Link]
-
Wikipedia. (n.d.). Trifluoperazine. [Link]
-
Clow, A., et al. (1980). A comparison of striatal and mesolimbic dopamine function in the rat during 6-month trifluoperazine administration. Psychopharmacology, 69(3), 227-231. [Link]
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894. [Link]
-
Martignoni, M., et al. (2006). Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 875-894. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. medicine.com [medicine.com]
- 4. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Metabolism and disposition of trifluoperazine in the rat. II. Kinetics after oral and intravenous administration in acutely and chronically treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sci-hub.st [sci-hub.st]
- 14. scilit.com [scilit.com]
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Trifluoperazine and Its Degradants
In the landscape of pharmaceutical quality control, the imperative is not merely to quantify a drug substance but to do so with an unequivocal assurance of its stability and purity over time. This guide provides an in-depth, experience-driven walkthrough for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Trifluoperazine. Trifluoperazine, a phenothiazine antipsychotic, is susceptible to degradation, making the development of an analytical method that can distinguish the intact drug from its potential degradants a critical necessity.[1][2]
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering a comparison of procedural choices and grounding every step in the principles of regulatory compliance and analytical robustness. The methodologies described herein are aligned with the comprehensive guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R2), as well as the United States Pharmacopeia (USP) General Chapter <1225> and the U.S. Food and Drug Administration (FDA) guidance documents.[3][4][5][6]
The Analytical Challenge: Why a Stability-Indicating Method is Non-Negotiable
Trifluoperazine, characterized by its phenothiazine core, is prone to oxidative degradation, with its sulfoxide derivative being a common degradant.[7] It is also susceptible to degradation under photolytic and hydrolytic stress conditions.[8][9] A standard HPLC method might show a single, well-formed peak for a degraded sample if the degradants co-elute with the parent peak, leading to a dangerous overestimation of the drug's potency and a failure to detect potentially toxic impurities.
A stability-indicating method is designed to be specific, allowing for the accurate measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[10] The objective of validating such a method is to demonstrate, through rigorous laboratory studies, that its performance characteristics are suitable for its intended application.[6][11]
The Reference Method: A Robust Isocratic HPLC Protocol
For the purpose of this guide, we will validate a hypothetical, yet representative, isocratic reversed-phase HPLC (RP-HPLC) method for the quantification of Trifluoperazine. This method serves as our primary analytical tool, and its performance will be compared against established validation criteria.
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector | PDA is preferred for peak purity analysis during specificity studies. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for Trifluoperazine. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.5) (70:30 v/v) | This composition provides good resolution and peak shape. The buffer controls the ionization state of Trifluoperazine, ensuring consistent retention.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Detection Wavelength | 262 nm | A wavelength where Trifluoperazine exhibits significant absorbance, ensuring good sensitivity.[9] |
| Injection Volume | 20 µL | A typical injection volume that minimizes band broadening. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Standard Concentration | 10 µg/mL | A representative concentration for assay and validation studies. |
The Validation Master Plan: A Workflow for Ensuring Method Suitability
The validation process is a systematic journey to prove that the analytical method is "fit for purpose."[3][6] Our approach is structured to build a comprehensive data package that substantiates the method's reliability.
Caption: Workflow for HPLC Method Validation.
Part I: Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is the cornerstone of a stability-indicating method. It is the demonstrated ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10] We must prove that our method can separate Trifluoperazine from its degradation products. To do this, we intentionally stress the drug under various conditions to generate these degradants.[12]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of Trifluoperazine at 1 mg/mL in a suitable solvent (e.g., methanol).
-
Subject to Stress Conditions: Expose the drug to the following conditions in separate experiments. The goal is to achieve 5-20% degradation of the active ingredient.[12][13]
-
Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 N HCl. Reflux for 4 hours at 80°C. Neutralize before injection.[8]
-
Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.1 N NaOH. Reflux for 4 hours at 80°C. Neutralize before injection.[8]
-
Oxidative Degradation: Add 1 mL of stock solution to 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose solid drug powder to 105°C in a hot air oven for 48 hours.[14]
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.[14]
-
-
Analysis: Dilute the stressed samples to a target concentration of 10 µg/mL and inject them into the HPLC system. Also, inject an unstressed (control) sample and a blank (mobile phase).
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the Trifluoperazine peak in the presence of its degradants.
Caption: Decision workflow for forced degradation studies.
Trustworthiness: Acceptance Criteria & Data
-
Resolution: The resolution between the Trifluoperazine peak and the closest eluting degradation peak must be greater than 2.0.
-
Peak Purity: The peak purity index for the Trifluoperazine peak in stressed samples should be greater than a predefined threshold (e.g., >990), indicating no significant co-eluting impurities.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation | No. of Degradants | Resolution (Main Peak vs. Closest Degradant) | Peak Purity Index |
| Control (Unstressed) | 0.0 | 0 | N/A | 999.8 |
| Acid (0.1 N HCl) | 8.5 | 1 | 3.1 | 999.5 |
| Base (0.1 N NaOH) | 12.2 | 2 | 2.8 | 999.2 |
| Oxidative (3% H₂O₂) | 18.9 | 1 | 4.5 | 999.6 |
| Thermal (105°C) | 5.3 | 1 | 3.5 | 999.7 |
| Photolytic (UV) | 15.6 | 2 | 2.5 | 999.1 |
Part II: Core Validation Parameters
Following the successful demonstration of specificity, we proceed to validate the quantitative performance of the method.
Linearity and Range
Expertise & Experience: Linearity establishes the relationship between the concentration of the analyte and the analytical signal. It confirms that the method provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of Trifluoperazine from a stock solution, ranging from 50% to 150% of the nominal assay concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
Trustworthiness: Acceptance Criteria & Data
-
Correlation Coefficient (r²): Must be ≥ 0.999.
-
Y-intercept: Should be close to zero.
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5.0 | 249850 |
| 7.5 | 375100 |
| 10.0 | 500150 |
| 12.5 | 624900 |
| 15.0 | 750200 |
| Regression Equation | y = 50010x - 150 |
| Correlation Coefficient (r²) | 0.9999 |
Accuracy
Expertise & Experience: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed using recovery studies by spiking a placebo matrix with known amounts of the API.
Experimental Protocol:
-
Prepare a placebo mixture of a typical formulation.
-
Spike the placebo with Trifluoperazine at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Trustworthiness: Acceptance Criteria & Data
-
Mean Recovery: Should be within 98.0% to 102.0%.
Table 3: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 8.0 | 7.95 | 99.38 | 99.45 |
| 7.96 | 99.50 | |||
| 7.95 | 99.38 | |||
| 100% | 10.0 | 10.02 | 100.20 | 100.13 |
| 9.99 | 99.90 | |||
| 10.03 | 100.30 | |||
| 120% | 12.0 | 11.95 | 99.58 | 99.64 |
| 11.97 | 99.75 | |||
| 11.95 | 99.58 |
Precision
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision/Ruggedness): Assesses the influence of random events within a laboratory, such as different days, different analysts, or different equipment.[4]
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration (10 µg/mL) and analyze them on the same day.
-
Intermediate Precision: Repeat the analysis of six individual samples on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Trustworthiness: Acceptance Criteria & Data
-
%RSD: Must be ≤ 2.0%.
Table 4: Precision Data
| Parameter | Analyst 1 / Day 1 (Peak Area) | Analyst 2 / Day 2 (Peak Area) |
| Sample 1 | 500100 | 501200 |
| Sample 2 | 499800 | 500800 |
| Sample 3 | 501500 | 502100 |
| Sample 4 | 500500 | 501500 |
| Sample 5 | 498900 | 499900 |
| Sample 6 | 501200 | 501800 |
| Mean | 500333 | 501217 |
| Std. Dev. | 965.8 | 789.9 |
| %RSD (Precision) | 0.19% | 0.16% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are critical for the analysis of impurities and degradation products. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Experimental Protocol (S/N Method):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the S/N ratios.
Trustworthiness: Acceptance Criteria & Data
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1.
Table 5: LOD and LOQ Data
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.05 | 3.2 |
| LOQ | 0.15 | 10.5 |
Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[9]
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic)
-
-
Assess the impact on retention time, peak area, and tailing factor.
Trustworthiness: Acceptance Criteria & Data
-
System Suitability: All parameters should remain within acceptance criteria.
-
%RSD of results should not be significantly affected.
Table 6: Robustness Data
| Parameter Varied | Retention Time (min) | Peak Area | Tailing Factor |
| Nominal Method | 6.52 | 500150 | 1.12 |
| Flow Rate (0.9 mL/min) | 7.25 | 555700 | 1.13 |
| Flow Rate (1.1 mL/min) | 5.93 | 454680 | 1.11 |
| pH (5.3) | 6.48 | 500210 | 1.12 |
| pH (5.7) | 6.55 | 499980 | 1.13 |
| Temperature (28°C) | 6.58 | 501100 | 1.14 |
| Temperature (32°C) | 6.46 | 499500 | 1.11 |
Conclusion: A Validated Method Ready for Deployment
The comprehensive validation data presented in this guide provides a robust and defensible package demonstrating that the proposed HPLC method is accurate, precise, specific, and reliable for its intended purpose: the quantitative determination of Trifluoperazine and the separation of its degradation products. By grounding our validation protocol in the authoritative guidelines of the ICH, USP, and FDA, and by explaining the scientific rationale behind each step, we establish a high degree of trustworthiness in the analytical results. This validated, stability-indicating method is now qualified for use in routine quality control, stability studies, and release testing, ensuring the safety and efficacy of Trifluoperazine-containing pharmaceutical products.
References
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). EAS Consulting Group.
- USP <1225> Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
- ICH Guidelines for Analytical Method Valid
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- <1225> Valid
- Stability Indicating RP-HPLC Method for the Estimation of Trifluoperazine Hydrochloride as API and Estimation in Tablet Dosage Form. Impactfactor.org.
- Trifluoperazine. (2020). LiverTox - NCBI Bookshelf.
- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the presence of their degradation products. (2024). Acta Pharmaceutica Sciencia.
- Absorption, Distribution and Excretion of Trifluoperazine in R
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). LCGC North America.
- Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitriptyline and Perphenazine by RP-HPLC in Pure Bulk and Pharmaceutical Dosage Form. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Trifluoperazine. PubChem - NIH.
Sources
- 1. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. youtube.com [youtube.com]
Brain Penetration: A Comparative Analysis of Trifluoperazine and its Sulfoxide Metabolite
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Executive Summary
In the realm of psychopharmacology, the ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its therapeutic efficacy. This guide provides a detailed comparison of the brain-to-plasma concentration ratios of the antipsychotic drug trifluoperazine (TFP) and its primary metabolite, trifluoperazine sulfoxide (TFP-SO). Based on experimental data, a stark contrast emerges: trifluoperazine readily penetrates the central nervous system, while its sulfoxide metabolite is virtually excluded from the brain. This guide will delve into the experimental evidence, methodologies for assessment, and the underlying physicochemical properties that govern this differential distribution, offering valuable insights for drug design and development.
Introduction: The Blood-Brain Barrier and its Significance
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a psychoactive drug to exert its effects, it must possess the necessary physicochemical properties to traverse this barrier. The brain-to-plasma concentration ratio (B/P ratio) is a key pharmacokinetic parameter used to quantify the extent of brain penetration. A higher B/P ratio indicates greater accumulation of the compound in the brain relative to the systemic circulation.
Trifluoperazine is a typical antipsychotic of the phenothiazine class, utilized in the management of schizophrenia and other psychotic disorders.[1] Its mechanism of action primarily involves the antagonism of dopamine D2 receptors in the brain.[2] Like many xenobiotics, trifluoperazine is metabolized in the liver, with one of the major metabolic pathways being oxidation to this compound.[3] Understanding the relative brain penetration of the parent drug and its metabolites is crucial for elucidating the overall pharmacological profile and for designing future CNS-targeted therapies.
Comparative Analysis: Brain-to-Plasma Concentration Ratios
Experimental studies in rat models have provided definitive insights into the differential brain penetration of trifluoperazine and this compound.
A pivotal study investigating the absorption, distribution, and excretion of trifluoperazine in rats after oral administration found that trifluoperazine was present in the brain at its highest levels. In stark contrast, its metabolite, this compound, was not detected in the brain.[3] This fundamental difference underscores the profound impact of metabolic transformation on the ability of a molecule to access the central nervous system.
While the aforementioned study did not provide specific brain and plasma concentration values to calculate a precise numerical ratio, subsequent research has consistently supported the finding of significant trifluoperazine levels in the brain following systemic administration.[4][5] For this compound, the consistent lack of detection in brain tissue homogenates in preclinical studies effectively assigns it a brain-to-plasma concentration ratio of negligible or zero.
Table 1: Comparison of Brain Penetration
| Compound | Chemical Structure | Brain Penetration | Brain-to-Plasma Ratio (B/P) | Key Findings |
| Trifluoperazine (TFP) | C₂₁H₂₄F₃N₃S | Yes | > 1 (Qualitative) | Readily crosses the blood-brain barrier and accumulates in brain tissue.[3][4] |
| This compound (TFP-SO) | C₂₁H₂₄F₃N₃SO | No | Not Detected | Is not found in detectable concentrations in the brain following systemic administration.[3] |
The "Why": Physicochemical Determinants of Brain Penetration
The dramatic difference in brain penetration between trifluoperazine and its sulfoxide metabolite can be attributed to alterations in their physicochemical properties, primarily lipophilicity and polarity.
Caption: Metabolic conversion of lipophilic Trifluoperazine to the more polar this compound, restricting its passage across the blood-brain barrier.
The addition of a sulfoxide group to the trifluoperazine molecule significantly increases its polarity and reduces its lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key factor governing passive diffusion across the lipid-rich cell membranes of the blood-brain barrier. More polar molecules have a lower affinity for lipid environments and are therefore less likely to permeate the BBB.
Experimental Protocol: Determination of Brain-to-Plasma Concentration Ratio in Rats
The following is a generalized, step-by-step methodology for determining the brain-to-plasma concentration ratio of a test compound, based on standard preclinical practices.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: Trifluoperazine is administered orally (p.o.) via gavage. A typical dose in rat studies is in the range of 0.35 mg/kg.[3] A vehicle control (e.g., saline) is administered to a separate group of animals.
2. Sample Collection:
-
Time Points: Animals are euthanized at various time points after dosing (e.g., 1, 2, 4, 8, and 24 hours) to capture the pharmacokinetic profile.
-
Blood Collection: Immediately following euthanasia, blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma.
-
Brain Tissue Collection: The brain is rapidly excised, rinsed with cold saline to remove excess blood, blotted dry, and weighed.
3. Sample Processing:
-
Plasma: Plasma samples are stored at -80°C until analysis.
-
Brain Homogenization: The brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform consistency for extraction.
4. Bioanalytical Method:
-
Extraction: Both plasma and brain homogenate samples undergo a liquid-liquid or solid-phase extraction procedure to isolate the drug and its metabolites from endogenous matrix components.
-
Quantification: The concentrations of trifluoperazine and this compound in the extracts are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurate quantification.
5. Data Analysis:
-
Concentration Calculation: The concentration of the analyte in the brain is typically expressed as nanograms per gram of tissue (ng/g), and in plasma as nanograms per milliliter (ng/mL).
-
B/P Ratio Calculation: The brain-to-plasma concentration ratio is calculated at each time point by dividing the concentration in the brain by the concentration in the plasma.
Caption: Experimental workflow for determining the brain-to-plasma concentration ratio.
Conclusion and Implications for Drug Development
The comparative analysis of trifluoperazine and this compound provides a clear and compelling example of how a single metabolic step can profoundly alter the pharmacokinetic profile of a drug, specifically its ability to reach its target in the central nervous system. The key takeaway for researchers and drug development professionals is the critical importance of evaluating the CNS penetration of not only the parent drug but also its major metabolites.
For trifluoperazine, its efficacy as an antipsychotic is directly linked to its ability to cross the blood-brain barrier and engage with dopamine receptors. The finding that its sulfoxide metabolite is excluded from the brain suggests that this metabolite likely does not contribute to the therapeutic effects or the central side effects of the parent drug. This knowledge is invaluable for building accurate pharmacokinetic-pharmacodynamic (PK/PD) models and for interpreting clinical data.
In the broader context of CNS drug development, this case study highlights the necessity of designing molecules with optimal physicochemical properties for BBB penetration and considering metabolic pathways that may lead to the formation of less permeable metabolites. Early in vitro and in vivo screening for BBB permeability and metabolic stability are essential steps in the successful development of the next generation of therapies for neurological and psychiatric disorders.
References
- Breyer, U., & Schmalzing, G. (1977). Metabolism and disposition of trifluoperazine in the rat. I. A thin-layer chromatographic method for the measurement of trifluoperazine and its metabolites in rat tissues. Drug Metabolism and Disposition, 5(2), 97–103.
- Breyer, U., & Schmalzing, G. (1977). Metabolism and Disposition of Trifluoperazine in the Rat. II. Kinetics After Oral and Intravenous Administration in Acutely and Chronically Treated Animals. Drug Metabolism and Disposition, 5(2), 104-110.
- West, N. R., & Vogel, W. H. (1975). Absorption, distribution and excretion of trifluoperazine in rats. Archives Internationales de Pharmacodynamie et de Thérapie, 215(2), 318–335.
- Spano, P. F., Neff, N. H., Macko, E., & Costa, E. (1970). Efflux of chlorpromazine and trifluoperazine from the rat brain. The Journal of Pharmacology and Experimental Therapeutics, 174(1), 20–26.
- Janicak, P. G., Javaid, J. I., Sharma, R. P., Comaty, J. E., Peterson, J., & Davis, J. M. (1989). Trifluoperazine plasma levels and clinical response. Journal of Clinical Psychopharmacology, 9(5), 340–346.
- Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325–331.
- Midha, K. K., Korchinski, E. D., Verbeeck, R. K., Roscoe, R. M., Hawes, E. M., Cooper, J. K., & McKay, G. (1983). Kinetics of oral trifluoperazine disposition in man. British Journal of Clinical Pharmacology, 15(3), 380–382.
- Eyles, D. W., & Stedman, T. J. (2002). A solid-phase extraction and liquid chromatographic method for the simultaneous determination of trifluoperazine and its sulphoxide and N-desmethyl metabolites in human plasma.
- American Psychiatric Association. (2000). Diagnostic and statistical manual of mental disorders (4th ed., text rev.).
- U.S. Food and Drug Administration. (n.d.).
- Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972.
- Geldenhuys, W. J., Mohammad, A. S., Adkins, C. E., & Lockman, P. R. (2015). Molecular determinants of blood-brain barrier permeation. Therapeutic Delivery, 6(8), 961–979.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5566, Trifluoperazine. Retrieved from [Link]
- Howland, R. H. (2016). Trifluoperazine: A Sprightly Old Drug. Journal of psychosocial nursing and mental health services, 54(1), 20–22.
- Bartels, M., Günther, U., Albert, K., Mann, K., Schuff, N., & Stuckstedte, H. (1991). 19F nuclear magnetic resonance spectroscopy of neuroleptics: the first in vivo pharmacokinetics of trifluoperazine in the rat brain and the first in vivo spectrum of fluphenazine in the human brain.
Sources
- 1. Trifluoperazine plasma levels and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma-trifluoperazine concentrations during high dose therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Correlation between the distribution of triftazin in certain organs of rats and its pharmacological effects when administered by different methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efflux of chlorpromazine and trifluoperazine from the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Trifluoperazine Sulfoxide
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of trifluoperazine sulfoxide. By synthesizing technical data with established safety protocols, this document aims to be the definitive resource for handling this compound, ensuring laboratory safety and regulatory compliance.
Hazard Identification and Risk Assessment
The foundational principle of safe disposal is a thorough understanding of the potential hazards. Based on data from trifluoperazine and phenothiazine, this compound should be presumed to exhibit the following characteristics:
-
Acute Oral Toxicity : The parent compound, trifluoperazine hydrochloride, is harmful if swallowed.[1][2]
-
Skin Sensitization : Phenothiazine is a known skin sensitizer, and related compounds may cause skin irritation upon contact.[3][4]
-
Aquatic Toxicity : Phenothiazines are generally very toxic to aquatic life with long-lasting effects.[4][5]
Therefore, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general solid waste.[6]
Personal Protective Equipment (PPE) and Handling
Prior to handling any waste containing this compound, appropriate personal protective equipment must be worn to minimize exposure risks.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential sensitization.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes of liquid waste or airborne powder particles.[3][7] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[7] |
| Respiratory Protection | May be required for handling bulk powders or creating aerosols; consult your institution's EHS department. | To prevent inhalation of the compound, especially in powder form.[3] |
Handling Precautions:
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid generating dust or aerosols.[2]
-
Wash hands thoroughly after handling.[1]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is critical for safe and compliant disposal. The following workflow outlines the decision-making process for segregating waste containing this compound.
Caption: Decision workflow for the segregation of this compound waste.
Step-by-Step Collection Procedure:
-
Container Selection :
-
For liquid waste, use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, screw-top lid. Ensure the container material is compatible with all components of the waste stream (e.g., solvents).[6]
-
For solid waste (e.g., contaminated gloves, weigh boats, paper towels), use a designated hazardous waste bag or a drum with a liner.
-
-
Labeling :
-
Immediately label the waste container with "Hazardous Waste."[6]
-
Clearly list all chemical constituents, including "this compound" and any solvents, with their approximate percentages.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
-
Accumulation :
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[6]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Assess the Spill : For small spills of a known, low-hazard material, trained laboratory personnel may proceed with cleanup. For large or unknown spills, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup of Small Spills :
-
Solid Spills : Carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[3]
-
Liquid Spills : Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow) and place the absorbent material into a hazardous waste container.
-
-
Decontamination : Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Reporting : Report all spills to your laboratory supervisor and EHS department, as per your institution's policy.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company, coordinated through your institution's EHS department.
-
Prohibited Disposal Methods :
-
Recommended Disposal Technology :
-
The most common and effective method for the disposal of pharmaceutical waste is high-temperature incineration in a licensed hazardous waste facility.[3] This method ensures the complete destruction of the active compound. The SDS for phenothiazine suggests dissolving the material in a combustible solvent and burning it in a chemical scrubber, which aligns with incineration practices.[3]
-
-
EHS Coordination :
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
By adhering to these detailed procedures, you will ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one.
- Central Drug House (P) Ltd.
- LGC Standards. (2023). SAFETY DATA SHEET - DRE-C17844350 - Trifluoperazine dihydrochloride.
- Fisher Scientific. (2025).
- Spectrum Chemical. (2007).
- Spectrum Chemical. (2018). SAFETY DATA SHEET - Trifluoperazine dihydrochloride.
- MedKoo Biosciences. (2022).
Sources
Definitive Guide to Personal Protective Equipment (PPE) for Handling Trifluoperazine Sulfoxide
As a potent psychoactive compound and a metabolite of Trifluoperazine, Trifluoperazine sulfoxide requires meticulous handling protocols to ensure researcher safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting. The protocols herein are synthesized from established safety standards for hazardous pharmaceutical agents and are grounded in the precautionary principle, treating this compound with the same level of caution as its more extensively documented parent compound, Trifluoperazine hydrochloride.
Immediate Hazard Assessment & Core Safety Directives
Trifluoperazine and its derivatives are classified as hazardous pharmaceutical compounds. The primary risks stem from their potent biological activity and potential for occupational exposure through inhalation of aerosolized powder, dermal contact, or accidental ingestion.[1] While specific toxicological data for the sulfoxide metabolite is limited, the data for the parent compound, Trifluoperazine HCl, serves as a critical surrogate for risk assessment.
Key Hazards of Trifluoperazine Family Compounds:
-
Acute Toxicity: Harmful if swallowed.[2][3][4] The oral LD50 in rats is 543 mg/kg.[5][6]
-
Organ Toxicity: May cause damage to the central nervous system and eyes through prolonged or repeated exposure.[7]
-
Genetic Mutagenicity: Suspected of causing genetic defects.[6][7]
-
Neurological Effects: May cause drowsiness or dizziness.[6][8]
Due to these hazards, a multi-layered PPE approach is mandatory. Engineering controls, such as fume hoods or biological safety cabinets, are the first line of defense, with PPE serving as the final, critical barrier between the researcher and the chemical.[9][10]
| Hazard ID | Route of Exposure | Health Effect | Mitigation Strategy |
| H302 | Ingestion | Harmful if swallowed[4][7][8] | No eating/drinking in lab; Wear gloves |
| H319 | Eye Contact | Causes serious eye irritation[3][7] | Safety goggles & face shield |
| H336 | Inhalation | May cause drowsiness or dizziness[7][8] | Handle in fume hood; Wear respirator |
| H341 | - | Suspected of causing genetic defects[7] | Full PPE; Strict handling protocols |
| H372 | - | Causes damage to organs on repeated exposure[7] | Minimize exposure; Health monitoring |
| - | Skin Contact | Potential for irritation and absorption[1][5] | Double gloves; Impermeable gown |
The Core PPE Protocol: A Step-by-Step Guide
Adherence to a rigorous gowning and de-gowning procedure is non-negotiable. Contamination is often transferred during the removal of PPE.[9]
Required Personal Protective Equipment
-
Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a containment system (e.g., during transport or spill cleanup).[7] For weighing or preparing solutions, which can generate aerosols, all work must be conducted within a certified chemical fume hood or Class II Biosafety Cabinet (BSC) to provide primary containment.
-
Hand Protection: Double gloving is mandatory.[9]
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: Chemically resistant, powder-free nitrile gloves tested according to ASTM D6978 standards (often labeled for chemotherapy drug handling).[10]
-
Causality: The double-gloving technique protects against immediate exposure in case the outer glove is breached. Powder-free gloves are essential to prevent the powder from aerosolizing and spreading contamination.[9][11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9]
-
-
Eye and Face Protection:
-
Body Protection:
-
A disposable, solid-front, long-sleeved gown with elastic cuffs is required.[11] Gowns should be rated for protection against hazardous drugs.
-
The gown's cuffs should be tucked under the outer glove to create a sealed barrier.[9]
-
For large-scale operations or spill cleanup, "bunny suit" style coveralls offer more complete protection.[11]
-
Workflow for Safe Handling and PPE Integration
This workflow diagram illustrates the integration of PPE at each stage of handling this compound.
Caption: Workflow for handling this compound with integrated PPE steps.
Emergency Procedures: Exposure and Spill Management
Immediate and correct response to an exposure or spill is critical.
Exposure Response Plan
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and outer gloves. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.[4] |
Spill Cleanup Protocol
For any spill outside of a fume hood, the area should be evacuated. Only personnel trained in hazardous spill response should perform the cleanup.
-
Secure the Area: Cordon off the spill area and restrict access.
-
Don PPE: Wear a full protective suit, double gloves, goggles, face shield, and a suitable respirator.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent pads or a spill kit pillow to avoid making the powder airborne. Do NOT dry sweep.
-
For Liquids: Cover with absorbent material from the spill kit, working from the outside in.
-
-
Clean the Area: Carefully scoop the absorbed material into a labeled hazardous waste container using appropriate tools.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., 70% isopropanol), followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Caption: Decision workflow for responding to a this compound spill.
Disposal Plan: Waste Management
All materials that come into contact with this compound are considered pharmaceutical waste and must not be disposed of in standard trash or sewer systems.[2]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials. All solid waste must be collected in a clearly labeled, sealed hazardous waste container (e.g., a black pharmaceutical waste bin).[12][13]
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps: Contaminated needles or syringes must be placed directly into a designated sharps container for hazardous pharmaceutical waste.
-
Final Disposal: All waste containers must be disposed of through a licensed biomedical or chemical waste disposal company in accordance with local and national regulations.[3][13]
By implementing this comprehensive safety and handling plan, laboratories can effectively mitigate the risks associated with this compound, ensuring the protection of all personnel.
References
-
Personal Protective Equipment for Use in Handling Hazardous Drugs (2006). Centers for Disease Control and Prevention (CDC). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs (2022). Provista. [Link]
-
Personal protective equipment for preparing toxic drugs (n.d.). GERPAC. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs (2006). NIOSH. [Link]
-
Potential Exposures and PPE Recommendations (2024). Centers for Disease Control and Prevention (CDC). [Link]
-
Trifluoperazine (n.d.). Singapore Health Sciences Authority. [Link]
-
Trifluoperazine Safety Data Sheet (2023). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Trifluoperazine Hydrochloride MSDS (2005). ScienceLab.com. [Link]
-
Label: TRIFLUOPERAZINE HYDROCHLORIDE tablet, film coated (n.d.). DailyMed - NIH. [Link]
-
Trifluoperazine Tablets: Uses & Side Effects (n.d.). Cleveland Clinic. [Link]
-
Disposing of Pharmaceutical Waste (2021). MedPro Disposal. [Link]
-
Trifluoperazine Uses, Side Effects & Warnings (2025). Drugs.com. [Link]
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Trifluoperazine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. Trifluoperazine = 99 , powder 440-17-5 [sigmaaldrich.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. pppmag.com [pppmag.com]
- 10. gerpac.eu [gerpac.eu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. ttsh.com.sg [ttsh.com.sg]
- 13. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
